D-Glucose-13C-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-SAHBNLNBSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
D-Glucose-13C-4: A Technical Guide for Advanced Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of D-Glucose-13C-4, a stable isotope-labeled monosaccharide pivotal for advancements in metabolic research. This document details its chemical and physical properties, provides insights into its primary application in ¹³C-Metabolic Flux Analysis (¹³C-MFA), and outlines relevant biological pathways and experimental methodologies.
Core Concepts: Understanding this compound
This compound is a form of D-glucose where the carbon atom at the fourth position has been replaced with the stable, non-radioactive isotope, Carbon-13 (¹³C). This isotopic labeling makes it a powerful tracer for elucidating the intricate network of metabolic pathways within a biological system.[1][2] By introducing this compound, researchers can track the journey of this labeled carbon as it is metabolized, providing quantitative insights into the rates (fluxes) of various biochemical reactions.[3][4]
Chemical and Physical Properties
The incorporation of a single ¹³C isotope results in a slight increase in the molecular weight of this compound compared to its unlabeled counterpart. Its chemical behavior, however, remains virtually identical, ensuring it is processed by cellular machinery in the same manner as natural glucose.
| Property | Value | Reference |
| CAS Number | 40762-22-9 | |
| Molecular Formula | ¹³CC₅H₁₂O₆ | |
| Molecular Weight | 181.15 g/mol | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Appearance | White to off-white powder | |
| Melting Point | 150-152 °C | |
| Solubility | Soluble in water. | |
| Optical Activity | [α]25/D +52.0° (c = 2 in water + trace NH₄OH) |
Applications in ¹³C-Metabolic Flux Analysis (¹³C-MFA)
The primary application of this compound is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify intracellular metabolic fluxes. This method involves introducing the ¹³C-labeled glucose to a biological system and then measuring the distribution of the ¹³C isotope in downstream metabolites using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The specific position of the ¹³C label in this compound provides distinct advantages for probing certain pathways. As it is metabolized through glycolysis and the tricarboxylic acid (TCA) cycle, the ¹³C at the C4 position will be incorporated into specific atoms of downstream metabolites, creating unique isotopic labeling patterns that are informative of the relative activities of intersecting pathways.
Experimental Workflow for ¹³C-MFA
A generalized workflow for a ¹³C-MFA experiment using a ¹³C-labeled glucose tracer is depicted below. The specifics of the protocol may need to be optimized based on the biological system and the analytical instrumentation used.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ¹³C-MFA results. Below are outlines of key experimental protocols.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: The day of the experiment, replace the standard growth medium with a defined medium containing this compound as the sole glucose source. The concentration should be optimized for the specific cell line and experimental goals.
-
Isotopic Steady State: Allow the cells to grow in the labeling medium for a sufficient duration to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration varies depending on the metabolic pathways of interest.
Metabolite Extraction and Quenching
-
Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the labeling medium and immediately adding a cold solvent, such as 80% methanol pre-chilled to -80°C.
-
Extraction: Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube. Cellular debris is then pelleted by centrifugation at a high speed and low temperature. The supernatant containing the metabolites is collected for analysis.
NMR Spectroscopy Protocol Outline
-
Sample Preparation: The extracted metabolites are lyophilized to dryness and then reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard for quantification.
-
NMR Data Acquisition:
-
1D ¹³C NMR: A simple 1D ¹³C spectrum with proton decoupling can directly detect the ¹³C-labeled metabolites.
-
2D Heteronuclear Correlation (e.g., ¹H-¹³C HSQC): This provides higher resolution and sensitivity by correlating protons to their directly attached carbons, allowing for the unambiguous identification of labeled positions within metabolites.
-
-
Data Analysis: The resulting spectra are processed to identify and quantify the ¹³C enrichment in various metabolites.
Mass Spectrometry (GC-MS or LC-MS) Protocol Outline
-
Derivatization (for GC-MS): Many polar metabolites are not volatile enough for GC-MS analysis. Therefore, they are chemically modified (derivatized) to increase their volatility.
-
Chromatographic Separation: The derivatized metabolite extract is injected into a gas or liquid chromatograph to separate the individual compounds.
-
Mass Spectrometry Analysis: As the separated metabolites elute from the chromatography column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. This allows for the determination of the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms) for each metabolite.
-
Data Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of ¹³C and to determine the fractional enrichment of labeled isotopologues.
Signaling Pathways and this compound
The metabolism of glucose is tightly regulated by complex signaling networks. This compound can be used to study how these pathways influence metabolic fluxes in both healthy and diseased states.
Insulin Signaling and Glucose Uptake
The insulin signaling pathway is a key regulator of glucose homeostasis. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of glucose transporters (like GLUT4) to the cell membrane, which facilitates the uptake of glucose from the bloodstream into cells. By using this compound, researchers can quantify how perturbations in the insulin signaling pathway affect the rate of glucose uptake and its subsequent metabolism.
Glycolysis
Once inside the cell, glucose enters the glycolytic pathway, a series of enzymatic reactions that convert it into pyruvate. The ¹³C label from this compound will be transferred to specific carbon positions in the glycolytic intermediates and ultimately in pyruvate. Analyzing the labeling pattern of these metabolites provides a direct measure of glycolytic flux.
Conclusion
This compound is an invaluable tool for researchers seeking to quantitatively understand cellular metabolism. Its application in ¹³C-MFA, coupled with advanced analytical techniques and computational modeling, provides unparalleled insights into the complex network of biochemical reactions that underpin cellular function in health and disease. This guide serves as a foundational resource for the effective implementation of this compound in metabolic research, from experimental design to data interpretation.
References
An In-Depth Technical Guide on the Core Principles of D-Glucose-13C-4 Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of D-Glucose-13C-4 as a metabolic tracer. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively design, execute, and interpret stable isotope-resolved metabolomics (SIRM) studies utilizing this powerful tool to investigate central carbon metabolism.
Core Principle: Unraveling Anaplerotic Flux
The central principle behind using D-Glucose labeled with Carbon-13 at the fourth position ([4-¹³C]glucose) lies in its unique ability to trace the entry of glucose-derived carbon into the Tricarboxylic Acid (TCA) cycle via anaplerosis, a process that replenishes TCA cycle intermediates. Specifically, [3,4-¹³C]glucose has been identified as a particularly effective tracer for quantifying the anaplerotic flux of glucose into the TCA cycle.[1]
During glycolysis, D-glucose is split into two three-carbon molecules of pyruvate. The carbon at the fourth position of glucose becomes the first carbon of pyruvate. When pyruvate enters the TCA cycle through the action of pyruvate dehydrogenase (PDH), this first carbon is lost as ¹³CO₂. However, if pyruvate enters the TCA cycle via pyruvate carboxylase (PC), which converts pyruvate to oxaloacetate, the ¹³C label is retained.[2] This differential fate of the ¹³C label at the C4 position of glucose allows researchers to distinguish between these two critical metabolic pathways.
By measuring the incorporation of the ¹³C label into TCA cycle intermediates and related metabolites, researchers can quantify the activity of pyruvate carboxylase and thus the extent of anaplerotic flux from glucose. This is crucial for understanding the metabolic reprogramming that is a hallmark of many diseases, including cancer, and for evaluating the mechanism of action of drugs that target cellular metabolism.
Experimental Protocols
The successful application of D-Glucose-¹³C-4 tracing relies on robust and well-controlled experimental protocols. Below are detailed methodologies for both in vitro and in vivo studies.
In Vitro Metabolic Flux Analysis Protocol using [4-¹³C]glucose
This protocol outlines a general workflow for conducting a ¹³C-glucose tracing experiment in cultured cells.[3]
1. Cell Culture and Isotope Labeling:
-
Seed cells in appropriate culture vessels and grow to the desired confluency in standard, unlabeled culture medium.
-
Prepare a labeling medium that is identical to the standard medium but with unlabeled glucose replaced by D-Glucose-¹³C-4 at the same concentration.
-
To begin the labeling experiment, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and immediately add the pre-warmed labeling medium.
-
Incubate the cells for a duration sufficient to approach isotopic steady state. This time can vary depending on the cell line and the metabolic pathway of interest and should be determined empirically. For central carbon metabolism, this is often between 18 and 24 hours.[4]
2. Metabolite Quenching and Extraction:
-
To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. A common method is to aspirate the labeling medium and immediately add ice-cold 80% methanol.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Perform a metabolite extraction, for example, using a methanol-water-chloroform extraction to separate polar metabolites from lipids and proteins.
3. Sample Analysis by Mass Spectrometry:
-
Dry the polar metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for mass spectrometry analysis (e.g., a mixture of acetonitrile and water).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to determine the mass isotopologue distributions (MIDs) of key metabolites.[1]
4. Data Analysis and Interpretation:
-
Correct the raw mass isotopomer data for the natural abundance of ¹³C.
-
The resulting MIDs reveal the fractional abundance of each isotopologue for a given metabolite. This data is then used to calculate metabolic fluxes through the pathways of interest.
In Vivo Experimental Protocol for D-Glucose-¹³C-4 Tracing
This protocol provides a framework for conducting in vivo metabolic tracing studies in animal models, such as mice.
1. Animal Preparation:
-
Acclimate animals to the experimental conditions.
-
For continuous infusion studies, surgical implantation of a catheter (e.g., into the jugular vein) is often performed to allow for stress-free administration of the tracer.
-
Fast the animals for a defined period (e.g., 6-8 hours) before the infusion to reduce background from dietary glucose.
2. Tracer Infusion:
-
Prepare a sterile solution of D-Glucose-¹³C-4 in saline.
-
Infuse the tracer intravenously. A common method involves an initial bolus injection to rapidly increase the plasma concentration of the tracer, followed by a continuous infusion to maintain a steady-state level of enrichment.
3. Sample Collection:
-
Collect blood samples at defined time points throughout the infusion to monitor the enrichment of the tracer in the plasma.
-
At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest. Tissues should be immediately flash-frozen in liquid nitrogen to quench metabolism.
4. Metabolite Extraction and Analysis:
-
Pulverize the frozen tissues under liquid nitrogen.
-
Extract metabolites from the tissue powder using a suitable extraction solvent (e.g., 80% methanol).
-
Analyze the extracts by LC-MS or GC-MS to determine the MIDs of metabolites in the tissues.
Data Presentation: Mass Isotopologue Distributions
A primary output of ¹³C metabolic tracing studies is the mass isotopologue distribution (MID) for key metabolites. The MID describes the fractional abundance of each isotopologue of a metabolite. This data is crucial for calculating metabolic fluxes and is best presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical Mass Isotopologue Distribution of TCA Cycle Intermediates after [4-¹³C]glucose Tracing
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 85% | 10% | 4% | 1% | 0% | 0% | 0% |
| α-Ketoglutarate | 88% | 9% | 3% | 0% | 0% | 0% | |
| Succinate | 90% | 8% | 2% | 0% | 0% | ||
| Malate | 87% | 11% | 2% | 0% | 0% | ||
| Aspartate | 86% | 12% | 2% | 0% | 0% |
Note: This table presents hypothetical data for illustrative purposes. The actual MIDs will vary depending on the experimental system and conditions. The M+1 isotopologue of these TCA cycle intermediates would be indicative of pyruvate carboxylase activity.
Applications in Drug Development
D-Glucose-¹³C-4 metabolic tracing is a valuable tool in drug development for elucidating the mechanism of action of novel therapeutics and for identifying metabolic liabilities.
-
Target Engagement and Mechanism of Action: By tracing the metabolic fate of D-Glucose-¹³C-4 in the presence of a drug, researchers can determine if the drug engages its intended metabolic target and understand the downstream consequences of target inhibition. For example, a compound designed to inhibit pyruvate carboxylase would be expected to decrease the incorporation of the ¹³C label from [4-¹³C]glucose into TCA cycle intermediates.
-
Identifying Metabolic Vulnerabilities: Cancer cells often exhibit altered metabolism, including increased anaplerosis, to support their rapid proliferation. D-Glucose-¹³C-4 tracing can be used to identify these metabolic dependencies, which can then be exploited for therapeutic intervention.
-
Preclinical and Clinical Studies: Stable isotope tracing with molecules like D-Glucose-¹³C-4 can be applied in both preclinical animal models and in clinical trials to assess the metabolic effects of new drugs in a whole-body context.
Visualizing Metabolic Pathways and Workflows
Visual representations of metabolic pathways and experimental workflows are essential for understanding the complex processes involved in D-Glucose-¹³C-4 tracing.
Experimental Workflow
Caption: Generalized experimental workflow for this compound metabolic tracing.
Central Carbon Metabolism and the Fate of [4-¹³C]glucose
Caption: Metabolic fate of the 13C label from D-Glucose-4-13C in central carbon metabolism.
Logical Relationship in Data Interpretation
Caption: Logical workflow for interpreting mass isotopologue data from this compound tracing.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Metabolism: An In-depth Guide to 13C Glucose Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 13C glucose labeling, a powerful technique for elucidating metabolic pathways in biological systems. By tracing the journey of isotopically labeled glucose, researchers can gain unprecedented insights into the intricate network of biochemical reactions that underpin cellular function in both healthy and diseased states. This guide details the core principles, experimental protocols, data analysis, and applications of this methodology, with a particular focus on its relevance to drug discovery and development.
Core Principles of 13C Metabolic Flux Analysis
Stable isotope-based metabolic flux analysis (MFA) is a cornerstone for quantifying the rates of metabolic reactions within a cell.[1][2] The fundamental concept involves introducing a substrate enriched with a stable isotope, most commonly 13C-labeled glucose, into a biological system.[3] As the cells metabolize this labeled glucose, the 13C atoms are incorporated into downstream metabolites.[3] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect the distribution of these heavy isotopes.[1] This mass isotopomer distribution (MID) provides a detailed fingerprint of the metabolic pathways' activity. By comparing these experimental MIDs with computationally simulated distributions from a metabolic network model, the intracellular metabolic fluxes can be precisely quantified.
The choice of the 13C-labeled glucose tracer is critical and depends on the specific metabolic pathways being investigated. For instance, [U-13C6]glucose, where all six carbon atoms are labeled, is often used for a general overview of central carbon metabolism. In contrast, specifically labeled glucose molecules, such as [1,2-13C2]glucose, are invaluable for dissecting the relative contributions of glycolysis and the pentose phosphate pathway (PPP).
Experimental Workflows and Protocols
A typical 13C labeling experiment follows a structured workflow, from initial experimental design to the final data analysis.
Caption: A generalized experimental workflow for 13C-glucose metabolic tracing studies.
Detailed Experimental Protocols
The success of a 13C labeling study hinges on meticulous experimental execution. The following sections provide detailed protocols for key steps in the process.
Protocol 1: 13C-Glucose Labeling of Adherent Mammalian Cells
This protocol outlines the steps for labeling adherent cells, a common model system in metabolic research.
| Step | Procedure | Key Considerations |
| 1. Cell Seeding | Seed cells in multi-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. | Consistent cell density across wells is crucial for reproducibility. |
| 2. Media Preparation | Prepare glucose-free culture medium supplemented with the desired concentration of 13C-labeled glucose and dialyzed fetal bovine serum (dFBS). | dFBS is used to minimize the introduction of unlabeled glucose and other small molecules. |
| 3. Labeling | Aspirate the standard growth medium, wash the cells once with sterile PBS, and then add the pre-warmed 13C-labeling medium. | The wash step is critical to remove any residual unlabeled glucose. |
| 4. Incubation | Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. | The incubation time depends on the metabolic pathway of interest and whether steady-state or kinetic labeling is desired. For steady-state analysis, this is often 24 hours or more. |
| 5. Quenching | To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold quenching solution (e.g., 80% methanol) to the cells. | Rapid and effective quenching is essential to preserve the in vivo metabolic state of the cells. |
| 6. Metabolite Extraction | Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube. Incubate at -80°C to precipitate proteins. | Complete cell lysis and protein precipitation are necessary for accurate metabolite quantification. |
| 7. Sample Processing | Centrifuge the lysate to pellet the precipitated proteins and cell debris. Collect the supernatant containing the metabolites for subsequent analysis. | Careful collection of the supernatant without disturbing the pellet is important. |
Protocol 2: Sample Preparation for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing 13C-labeled metabolites. This often requires a derivatization step to increase the volatility of the analytes.
| Step | Procedure | Key Considerations |
| 1. Drying | Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator. | Complete removal of the solvent is necessary before derivatization. |
| 2. Derivatization | Re-suspend the dried metabolites in a derivatization agent. A common two-step process involves methoximation followed by silylation. | Methoximation protects carbonyl groups, and silylation increases the volatility of polar metabolites. |
| 3. Incubation | Incubate the samples at an elevated temperature (e.g., 37°C) to ensure complete derivatization. | The incubation time and temperature should be optimized for the specific derivatization reagents used. |
| 4. Analysis | Transfer the derivatized sample to a GC-MS autosampler vial for analysis. | Ensure that the final solvent is compatible with the GC-MS system. |
Protocol 3: Sample Preparation for LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that often does not require derivatization, making it suitable for analyzing a broader range of metabolites.
| Step | Procedure | Key Considerations |
| 1. Reconstitution | Re-suspend the dried metabolite extract in a solvent compatible with the LC-MS mobile phase. | The choice of solvent can significantly impact the chromatographic separation. |
| 2. Filtration | Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter. | This step is crucial to prevent clogging of the LC column and to protect the mass spectrometer. |
| 3. Analysis | Transfer the filtered sample to an LC-MS autosampler vial for analysis. | Ensure proper vial and cap selection to prevent sample evaporation. |
Protocol 4: Sample Preparation for NMR Analysis
NMR spectroscopy provides detailed information about the position of 13C atoms within a molecule.
| Step | Procedure | Key Considerations |
| 1. Reconstitution | Re-suspend the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard. | The deuterated solvent is necessary to avoid large solvent signals in the 1H NMR spectrum. An internal standard is used for quantification. |
| 2. pH Adjustment | Adjust the pH of the sample to a standardized value. | pH can affect the chemical shifts of metabolites, so consistency is important. |
| 3. Transfer to NMR Tube | Transfer the final sample to an NMR tube for analysis. | Use high-quality NMR tubes to ensure good spectral resolution. |
Data Presentation: Quantitative Insights into Central Carbon Metabolism
The primary output of a 13C labeling experiment is the mass isotopomer distribution (MID) for various metabolites. This data reveals the number of carbon atoms derived from the labeled glucose. The following tables provide examples of how this quantitative data can be presented.
Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates
This table shows hypothetical MID data for key metabolites in glycolysis from cells cultured with [U-13C6]glucose. The "M+n" notation indicates the metabolite with 'n' carbons labeled with 13C.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-phosphate | 2.5 | 0.5 | 1.0 | 1.5 | 2.0 | 2.5 | 90.0 |
| Fructose-6-phosphate | 3.0 | 0.6 | 1.2 | 1.8 | 2.4 | 3.0 | 88.0 |
| Dihydroxyacetone phosphate | 10.0 | 1.0 | 5.0 | 84.0 | - | - | - |
| 3-Phosphoglycerate | 12.0 | 1.5 | 6.0 | 80.5 | - | - | - |
| Phosphoenolpyruvate | 15.0 | 2.0 | 7.0 | 76.0 | - | - | - |
| Pyruvate | 20.0 | 3.0 | 8.0 | 69.0 | - | - | - |
| Lactate | 25.0 | 4.0 | 10.0 | 61.0 | - | - | - |
Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates
This table illustrates hypothetical MID data for key metabolites in the tricarboxylic acid (TCA) cycle from cells cultured with [U-13C6]glucose. The distribution of labeled carbons in these intermediates provides insights into the entry of glucose-derived pyruvate into the cycle.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 30.0 | 5.0 | 45.0 | 5.0 | 10.0 | 5.0 | 0.0 |
| α-Ketoglutarate | 35.0 | 6.0 | 40.0 | 8.0 | 11.0 | - | - |
| Succinate | 40.0 | 7.0 | 35.0 | 10.0 | 8.0 | - | - |
| Fumarate | 42.0 | 8.0 | 33.0 | 11.0 | 6.0 | - | - |
| Malate | 45.0 | 9.0 | 30.0 | 12.0 | 4.0 | - | - |
Table 3: Fractional Contribution of Glucose to Amino Acid Synthesis
This table shows the percentage of the carbon backbone of various amino acids that is derived from [U-13C6]glucose. This data highlights the role of glucose in providing precursors for amino acid biosynthesis.
| Amino Acid | Fractional Contribution from Glucose (%) |
| Alanine | 95.2 |
| Aspartate | 45.8 |
| Glutamate | 30.5 |
| Serine | 85.1 |
| Glycine | 70.3 |
Visualization of Metabolic Pathways
Understanding the flow of carbon atoms through metabolic networks is crucial for interpreting 13C labeling data. The following diagrams, generated using the DOT language, illustrate the key pathways involved in glucose metabolism and the fate of the labeled carbons.
Glycolysis
Caption: Carbon flow from [U-13C6]glucose through the glycolytic pathway.
Pentose Phosphate Pathway (PPP)
Caption: Carbon scrambling in the non-oxidative Pentose Phosphate Pathway.
Tricarboxylic Acid (TCA) Cycle
Caption: Entry of glucose-derived carbons into the TCA cycle via Pyruvate Dehydrogenase (PDH).
Applications in Drug Development
13C glucose labeling is an invaluable tool in the pharmaceutical industry, providing critical insights at various stages of drug discovery and development.
-
Target Identification and Validation: By elucidating the metabolic pathways that are altered in disease states, this technique can help identify novel therapeutic targets.
-
Mechanism of Action Studies: Tracing the metabolic fate of 13C-glucose in the presence of a drug candidate can reveal the specific enzymes and pathways that are modulated, thereby clarifying the drug's mechanism of action.
-
Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive and quantitative biomarkers of drug efficacy.
-
Toxicity Assessment: Understanding the off-target metabolic effects of a drug can help in predicting and mitigating potential toxicities.
-
Oncology Research: Cancer cells often exhibit profound metabolic reprogramming, such as the Warburg effect. 13C-glucose tracing is instrumental in dissecting these metabolic alterations and identifying vulnerabilities that can be exploited for therapeutic intervention.
Conclusion
13C glucose labeling, coupled with advanced analytical and computational methods, provides a powerful platform for the quantitative analysis of cellular metabolism. This in-depth technical guide has provided an overview of the core principles, detailed experimental protocols, and data interpretation strategies associated with this technique. For researchers, scientists, and drug development professionals, a thorough understanding and application of 13C metabolic flux analysis will continue to be instrumental in unraveling the complexities of cellular physiology and in the development of novel therapeutics.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Guide to D-Glucose-13C-4 for Metabolic Research: An In-depth Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing has become an indispensable technique for elucidating the complex web of metabolic pathways that underpin cellular function in both healthy and diseased states. By replacing naturally abundant atoms with their heavier, non-radioactive counterparts, researchers can track the metabolic fate of nutrients and quantify the rates of intracellular reactions, a practice known as Metabolic Flux Analysis (MFA).[1] Among the various tracers available, 13C-labeled glucose isotopomers are fundamental for probing central carbon metabolism. This technical guide provides a comprehensive overview of D-Glucose-13C-4, a positionally labeled tracer, for beginners in metabolic research. We will delve into the core principles of 13C tracing, the specific applications of this compound, detailed experimental protocols from cell culture to mass spectrometry, and methods for data interpretation.
Introduction to 13C Isotope Tracing in Metabolism
The core principle of 13C isotopic labeling is to provide cells or organisms with a substrate, such as glucose, enriched with the heavy carbon isotope (13C) instead of the more common 12C.[1] This labeled substrate is then taken up by cells and processed through various metabolic pathways. As the labeled carbon atoms move through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, they are incorporated into a wide array of downstream metabolites.[1]
Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between molecules based on their mass-to-charge ratio. The incorporation of 13C results in a predictable mass shift, allowing researchers to trace the flow of carbon atoms and quantify the activity of metabolic pathways.[1] This powerful technique, known as 13C-Metabolic Flux Analysis (13C-MFA), is considered the gold standard for quantifying intracellular reaction rates (fluxes).[1]
The choice of the 13C-labeled tracer is critical and depends on the specific metabolic pathways being investigated. Glucose can be uniformly labeled (e.g., [U-13C6]glucose), where all six carbons are 13C, or positionally labeled (e.g., [1,2-13C2]glucose, this compound), where only specific carbons are heavy. Position-specific tracers are invaluable for resolving fluxes through interconnected and branching pathways.
This compound: A Tool for Probing Anaplerosis and the TCA Cycle
This compound is a glucose molecule where the carbon atom at the fourth position is a 13C isotope. While uniformly labeled glucose provides a general overview of carbon flow, this compound, and similar tracers like [3,4-13C]glucose, are particularly effective for studying the entry of glucose-derived carbon into the TCA cycle, a process known as anaplerosis.
During glycolysis, the six-carbon glucose molecule is split into two three-carbon molecules of pyruvate. In this process, the C4 of glucose becomes the C1 of pyruvate. When this pyruvate enters the TCA cycle via pyruvate dehydrogenase (PDH), the labeled C1 is lost as 13CO2. However, if pyruvate enters the TCA cycle via pyruvate carboxylase (PC) to form oxaloacetate, the 13C label is retained. This makes this compound an excellent tool to specifically investigate the activity of pyruvate carboxylase, a key anaplerotic enzyme.
Key Applications of this compound:
-
Quantifying Anaplerotic Flux: Differentiating between the two major entry points of pyruvate into the TCA cycle (PDH vs. PC).
-
Studying TCA Cycle Dynamics: Tracking the incorporation and cycling of glucose-derived carbon within the TCA cycle intermediates.
-
Investigating Disease Metabolism: Elucidating metabolic reprogramming in diseases like cancer, where anaplerotic pathways are often dysregulated.
-
Drug Development: Assessing how therapeutic compounds modulate central carbon metabolism and TCA cycle activity.
Experimental Design and Protocols
A typical 13C labeling experiment follows a structured workflow, from cell culture to data analysis. Careful planning and execution are crucial for obtaining high-quality, reproducible data.
General Experimental Workflow
The overall process involves culturing cells in a medium containing the 13C-labeled glucose, followed by quenching metabolism, extracting metabolites, and analyzing the samples using mass spectrometry.
Detailed Experimental Protocol: Adherent Cell Culture
This protocol provides a general guideline for a this compound tracing experiment in adherent mammalian cells.
Materials:
-
Adherent cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Sterile, cell culture grade water
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of high speed at 4°C
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will achieve ~80% confluency at the time of the experiment. Prepare a minimum of 3-5 replicate wells per condition.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of Labeling Medium:
-
Prepare the base medium by reconstituting glucose-free DMEM in sterile water.
-
Supplement the medium with dialyzed FBS (typically 10%). Standard FBS contains unlabeled glucose and other metabolites that would interfere with the tracing.
-
Prepare a sterile stock solution of this compound.
-
Add the this compound stock solution to the base medium to achieve the desired final concentration (e.g., matching the glucose concentration of the standard medium, typically 5 to 25 mM).
-
Sterile filter the complete labeling medium using a 0.22 µm filter.
-
-
Isotope Labeling:
-
When cells reach the desired confluency, aspirate the standard culture medium.
-
Gently wash the cells twice with ice-cold PBS to remove any residual unlabeled glucose.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady state, where the labeling of intracellular metabolites becomes stable. This time varies by cell type and metabolite but is often between 6 and 24 hours.
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity instantly, place the culture plates on dry ice or in a freezer at -80°C.
-
Aspirate the labeling medium.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Incubate the plates at -80°C for 15 minutes to precipitate proteins.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
-
-
Sample Analysis by Mass Spectrometry:
-
The extracted metabolites are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS is often preferred for its ability to analyze a wide range of polar metabolites without derivatization.
-
The mass spectrometer will detect the mass shift in metabolites that have incorporated the 13C atom from this compound.
-
Data Presentation and Interpretation
The raw data from the mass spectrometer consists of the abundance of different mass isotopologues for each detected metabolite. A mass isotopologue is a molecule that differs only in its isotopic composition. For a given metabolite, we can measure the fraction of the pool that is unlabeled (M+0), has one 13C atom (M+1), two 13C atoms (M+2), and so on. This is known as the Mass Isotopologue Distribution (MID).
Quantitative Data Summary
The following tables show representative data from 13C-MFA experiments. Table 1 illustrates the kind of fractional enrichment data one might obtain for key metabolites after labeling with a 13C-glucose tracer. Table 2 provides an example of a metabolic flux map, where reaction rates are quantified relative to the glucose uptake rate.
Table 1: Representative Mass Isotopologue Distribution (MID) Data (Illustrative data for a hypothetical cancer cell line labeled with a 13C-glucose tracer)
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-Phosphate | 5.0 | 2.0 | 3.0 | 5.0 | 10.0 | 15.0 | 60.0 |
| Fructose-1,6-bisphosphate | 4.5 | 2.5 | 3.5 | 5.5 | 10.5 | 14.5 | 59.0 |
| Pyruvate | 20.0 | 5.0 | 10.0 | 65.0 | - | - | - |
| Lactate | 21.0 | 4.5 | 9.5 | 65.0 | - | - | - |
| Citrate | 30.0 | 5.0 | 55.0 | 3.0 | 5.0 | 2.0 | - |
| Malate | 35.0 | 10.0 | 25.0 | 20.0 | 10.0 | - | - |
Table 2: Example Metabolic Flux Map for A549 Lung Cancer Cells (Fluxes are normalized to a glucose uptake rate of 100. Data adapted from literature.)
| Reaction / Pathway | Relative Flux |
| Glycolysis | |
| Glucose -> G6P | 100 |
| G6P -> Pyruvate | 85 |
| Pyruvate -> Lactate | 70 |
| Pentose Phosphate Pathway (Oxidative) | |
| G6P -> R5P | 15 |
| TCA Cycle | |
| Pyruvate -> Acetyl-CoA (PDH) | 10 |
| Pyruvate -> Oxaloacetate (PC) | 5 |
| Citrate -> a-Ketoglutarate | 12 |
| a-Ketoglutarate -> Succinate | 11 |
Visualization of Metabolic Pathways
Understanding how the 13C label from this compound is incorporated into downstream metabolites requires visualizing the key biochemical reactions. The following diagrams, created using Graphviz, illustrate the flow of carbons in central metabolism.
Glycolysis and the Pentose Phosphate Pathway
This diagram shows how glucose is metabolized through glycolysis and the PPP. When using this compound, the label (on C4) will be transferred to C1 of pyruvate.
TCA Cycle and Anaplerosis
This diagram illustrates how pyruvate derived from this compound enters the TCA cycle. The key distinction is the fate of the C4 label (which becomes C1 of pyruvate).
Conclusion
This compound is a valuable tool for researchers seeking to dissect the complexities of central carbon metabolism. Its ability to specifically probe anaplerotic flux via pyruvate carboxylase provides a level of detail that cannot be achieved with uniformly labeled tracers alone. By combining carefully designed experiments with powerful analytical techniques like mass spectrometry, scientists can generate high-resolution maps of metabolic activity. This quantitative approach is crucial for understanding the metabolic basis of disease, identifying novel drug targets, and developing more effective therapeutic strategies. This guide provides a foundational understanding and practical protocols to empower researchers to confidently incorporate this compound into their metabolic research programs.
References
A Technical Guide to the Applications of Stable Isotope-Labeled Glucose in Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled glucose, particularly with Carbon-13 (¹³C), has become an indispensable tool in modern biological research. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, researchers can trace the metabolic fate of glucose through intricate biochemical pathways. This technique, known as stable isotope tracing, provides a dynamic view of cellular metabolism that is not achievable with traditional static measurements of metabolite concentrations. This guide offers an in-depth overview of the core applications of stable isotope-labeled glucose, detailed experimental protocols, quantitative data presentations, and visualizations of key metabolic pathways and workflows.
The primary analytical platforms for detecting ¹³C-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] MS distinguishes molecules based on their mass-to-charge ratio, allowing for the quantification of mass isotopologue distributions (MIDs), which reveal the number of ¹³C atoms incorporated into a metabolite.[2] NMR spectroscopy provides positional information, identifying which specific carbon atoms within a molecule are labeled.[3][4] Both techniques are complementary and provide a wealth of information for understanding cellular metabolism in various physiological and pathological states.[1]
Core Applications
The applications of stable isotope-labeled glucose are vast and continue to expand. Key areas of research include:
-
Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing ¹³C-labeled glucose and measuring the isotopic enrichment in downstream metabolites, researchers can build computational models to calculate the flow of carbon through central metabolic pathways. This provides a detailed understanding of how cells utilize glucose to produce energy and biosynthetic precursors.
-
Cancer Metabolism Research: Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, where they predominantly ferment glucose to lactate even in the presence of oxygen. ¹³C-glucose tracing has been instrumental in dissecting the metabolic reprogramming in cancer, identifying therapeutic targets, and understanding mechanisms of drug resistance.
-
Neurobiology: The brain is highly dependent on glucose as its primary energy source. Stable isotope tracing helps to elucidate the metabolic interplay between different brain cell types, such as neurons and astrocytes, and to study metabolic dysregulation in neurological disorders.
-
Immunometabolism: The metabolic state of immune cells is intricately linked to their function. ¹³C-glucose tracing is used to understand how immune cells adapt their metabolism upon activation and how this impacts immune responses in health and disease.
-
Drug Development: In the pharmaceutical industry, stable isotope tracing is employed to understand the mechanism of action of drugs that target metabolic pathways. It can also be used to assess drug efficacy and identify potential off-target effects.
-
Clinical Diagnostics: Stable isotope breath tests using ¹³C-labeled substrates are non-invasive diagnostic tools for various conditions. While less common for glucose itself in this direct manner, tracing glucose metabolism in clinical research provides invaluable insights into diseases like diabetes and inborn errors of metabolism.
Key Metabolic Pathways Traced with ¹³C-Glucose
Once inside the cell, glucose is rapidly phosphorylated to glucose-6-phosphate and enters several key metabolic pathways:
-
Glycolysis: This central pathway breaks down glucose into pyruvate, generating ATP and NADH.
-
Pentose Phosphate Pathway (PPP): This pathway runs parallel to glycolysis and is a major source of NADPH for reductive biosynthesis and antioxidant defense, as well as producing precursors for nucleotide synthesis.
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from glycolysis enters the mitochondria and is converted to acetyl-CoA, which then enters the TCA cycle for further oxidation, generating ATP, NADH, and FADH₂.
-
Anaplerosis and Cataplerosis: These are reactions that replenish or drain TCA cycle intermediates, respectively, connecting mitochondrial metabolism with the synthesis of amino acids, lipids, and nucleotides.
-
Glycogen Synthesis: In certain tissues like the liver and muscle, glucose can be stored as glycogen.
-
Hexosamine Biosynthetic Pathway (HBP): A fraction of glucose enters the HBP, which is essential for protein and lipid glycosylation.
Experimental Protocols
The successful application of stable isotope-labeled glucose tracing relies on meticulous experimental design and execution. Below are generalized protocols for key experiments in cultured mammalian cells.
Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells for Mass Spectrometry
This protocol outlines the steps for steady-state labeling of adherent cells with [U-¹³C₆]-glucose.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₆]-glucose
-
Phosphate-buffered saline (PBS), sterile
-
6-well cell culture plates
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve approximately 80% confluency at the time of metabolite extraction. Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving glucose-free DMEM powder in sterile water and supplementing it with the necessary components (e.g., amino acids, vitamins). Add [U-¹³C₆]-glucose to the desired final concentration (e.g., 10-25 mM) and 10% dFBS. It is crucial to use dialyzed FBS to minimize the presence of unlabeled glucose.
-
Adaptation Phase (for steady-state analysis): For many cell lines, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.
-
Initiation of Labeling: Aspirate the standard culture medium from the cells. Wash the cells once with pre-warmed sterile PBS to remove residual unlabeled glucose. Add the pre-warmed ¹³C-labeling medium to each well.
-
Incubation: Incubate the cells for a predetermined period. For steady-state analysis, this is typically 24 hours or until the labeling of key downstream metabolites, such as citrate, has reached a plateau. For kinetic flux analysis, shorter time points are used.
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism.
-
Place the plates on dry ice for 10-15 minutes.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by LC-MS/MS.
-
Protocol 2: Sample Preparation for NMR Spectroscopy Analysis
This protocol details the preparation of metabolite extracts for NMR analysis.
Materials:
-
Dried metabolite extracts (from Protocol 1)
-
Deuterium oxide (D₂O)
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
5 mm NMR tubes
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in a precise volume of D₂O containing a known concentration of an internal standard like TMSP. The buffer is included to maintain a stable pH, which is important for consistent chemical shifts.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum with water suppression to get an overview of the total metabolite pool.
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling to directly observe the ¹³C-labeled metabolites.
-
For more detailed analysis and unambiguous identification of labeled metabolites, acquire 2D heteronuclear correlation spectra, such as a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.
-
Data Presentation: Quantitative Insights
The data generated from ¹³C-glucose tracing experiments are rich and quantitative. Summarizing this data in tables is crucial for interpretation and comparison across different experimental conditions.
Mass Isotopologue Distribution (MID)
The primary data output from MS-based tracing experiments is the Mass Isotopologue Distribution (MID). The MID represents the fractional abundance of each isotopologue for a given metabolite. An isotopologue is a molecule that differs only in its isotopic composition. For a metabolite with 'n' carbon atoms, there can be isotopologues with mass M+0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (fully labeled).
Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Key Metabolites in Cancer Cells
This table illustrates typical MID data for several key metabolites in cancer cells cultured with [U-¹³C₆]-glucose. The distribution reflects the activity of different metabolic pathways.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 10 | 5 | 5 | 80 | - | - | - |
| Lactate | 12 | 4 | 4 | 80 | - | - | - |
| Citrate | 20 | 10 | 40 | 5 | 20 | 5 | 0 |
| Malate | 25 | 15 | 35 | 5 | 20 | - | - |
| Aspartate | 25 | 15 | 35 | 5 | 20 | - | - |
| Ribose-5-phosphate | 5 | 10 | 15 | 20 | 45 | 5 | - |
Note: These are illustrative values and can vary significantly depending on the cell line, experimental conditions, and duration of labeling.
Metabolic Flux Rates
By inputting MID data and other experimentally measured rates (e.g., glucose uptake and lactate secretion) into a computational model, absolute metabolic fluxes can be calculated.
Table 2: Example Metabolic Flux Data in a Cancer Cell Line
This table shows hypothetical flux rates for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. Fluxes are often normalized to the glucose uptake rate.
| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |
| Glycolysis (Glucose -> Pyruvate) | 100 | 90 | -10% |
| Pentose Phosphate Pathway | 20 | 40 | +100% |
| PDH (Pyruvate -> Acetyl-CoA) | 80 | 35 | -56% |
| Anaplerosis (Pyruvate -> OAA) | 15 | 50 | +233% |
| Lactate Secretion | 160 | 130 | -19% |
Note: These values are for illustrative purposes.
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams were generated using the DOT language for Graphviz.
Signaling Pathways
Caption: The Warburg Effect signaling pathway in cancer cells.
References
A Technical Guide to D-Glucose-13C-4: Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Glucose-13C-4, a stable isotope-labeled monosaccharide crucial for tracing metabolic pathways. This document details its chemical properties, outlines experimental protocols for its use in metabolic flux analysis, and illustrates the core metabolic pathways it enters.
Core Properties of this compound
This compound is a form of D-glucose where the carbon atom at the fourth position has been replaced with the stable isotope carbon-13. This labeling allows for the precise tracking of glucose metabolism through various biochemical pathways without the use of radioactive tracers.
| Property | Value | Citations |
| CAS Number | 40762-22-9 | [1][2][3] |
| Molecular Formula | C₅¹³CH₁₂O₆ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | White to off-white solid | |
| Applications | Metabolic tracer, internal standard for NMR, GC-MS, and LC-MS |
Experimental Protocols: Metabolic Flux Analysis
Stable isotope-resolved metabolomics (SIRM), particularly using 13C-labeled glucose, is a powerful technique to trace the fate of glucose carbons through metabolic pathways. Metabolic Flux Analysis (MFA) utilizes isotopically labeled substrates to map the flow of carbon through the metabolic networks of living cells, providing a quantitative map of reaction fluxes.
In Vivo Dual-Tracer Study in Animal Models
This protocol utilizes both ¹³C-labeled D-glucose as a metabolic tracer and ¹³C-labeled L-glucose as a non-metabolic control to improve the accuracy of metabolic flux calculations by correcting for non-metabolic factors like transport and tissue uptake.
1. Animal Model and Preparation:
-
Animal Model: C57BL/6J mice (8-10 weeks old) are a common model.
-
Acclimation: Animals should be acclimated to the experimental conditions for at least one week.
-
Fasting: A period of fasting (e.g., 6 hours) is typically required before the tracer infusion to achieve a metabolic steady state.
2. Tracer Infusion:
-
Tracer Preparation: Prepare sterile solutions of ¹³C-labeled D-glucose and ¹³C-labeled L-glucose in saline.
-
Administration: The tracers can be administered via tail vein infusion for steady-state analysis or intraperitoneal (IP) injection for dynamic analysis.
3. Sample Collection:
-
Timeline: Collect samples at the end of the infusion period for steady-state analysis or at various time points after IP injection for dynamic analysis.
-
Blood Collection: Collect approximately 100-200 µL of blood into EDTA-coated tubes and immediately place on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma, which is then stored at -80°C.
-
Tissue Collection: Euthanize the animal and quickly dissect tissues of interest (e.g., liver, muscle, brain). Immediately freeze the tissues in liquid nitrogen and store at -80°C.
4. Metabolite Extraction:
-
Reagents: 80% Methanol (pre-chilled to -80°C), HPLC-grade water, and chloroform.
-
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol.
-
Add 500 µL of ice-cold water and vortex thoroughly.
-
Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.
-
Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases. The polar phase contains the central carbon metabolites.
-
5. Analytical Measurement:
-
The extracted metabolites are then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in downstream metabolites.
In Vitro Parallel Labeling in Cell Culture
This method uses parallel experiments with D-Glucose-¹³C and L-Glucose-¹³C to study glucose metabolism in cell lines while controlling for experimental artifacts.
1. Cell Culture:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Medium: Use a standard cell culture medium (e.g., DMEM). For the experiment, a glucose-free version of the medium supplemented with dialyzed Fetal Bovine Serum (dFBS) is required.
2. Isotope Labeling:
-
The experiment involves two parallel arms. In one, cells are cultured in a medium containing uniformly labeled [U-¹³C]-D-Glucose. In the other, cells are cultured under identical conditions but with [U-¹³C]-L-Glucose.
3. Time Course Sampling and Metabolite Extraction:
-
At defined time points, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells in the cold methanol, collect the cell suspension, and centrifuge to pellet protein and cellular debris. The supernatant contains the metabolites.
4. Data Analysis:
-
The mass isotopologue distributions (MIDs) are measured using high-resolution mass spectrometry. The labeling patterns in the D-glucose arm reveal the metabolic fate of glucose carbons, while the L-glucose arm serves as a negative control, with ¹³C expected only in the intracellular L-glucose pool and not in downstream metabolites.
Signaling and Metabolic Pathways
This compound, once transported into the cell, enters the central carbon metabolism. The ¹³C label at the fourth carbon position allows researchers to trace its path through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
References
A Technical Guide to the Preliminary Investigation of Metabolic Pathways with D-Glucose-¹³C-4
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for tracing metabolic pathways using D-Glucose-¹³C-4. It is designed to equip researchers with the necessary knowledge to design and execute stable isotope tracer studies for investigating central carbon metabolism.
Introduction
Stable isotope-resolved metabolomics (SIRM) is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the metabolic fate of its atoms through various biochemical reactions. D-glucose, as the primary fuel source for most cells, is an ideal molecule for such investigations. Specifically, D-Glucose labeled at the fourth carbon position (D-Glucose-¹³C-4) provides a unique tool to probe the activities of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This guide will detail the experimental design, methodologies, and data analysis for studies employing D-Glucose-¹³C-4, offering insights into cellular metabolic phenotypes.
Metabolic Fates of D-Glucose-¹³C-4
The journey of the ¹³C label from D-Glucose-¹³C-4 through the central carbon metabolic pathways is crucial for interpreting experimental results. The position of the label allows for the differentiation of pathway activities.
Glycolysis
In glycolysis, the six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules. The ¹³C label on the fourth carbon of glucose will result in a label on the first carbon of glyceraldehyde-3-phosphate (G3P) and subsequently on the first carbon of pyruvate. This labeled pyruvate can then enter the TCA cycle.
Pentose Phosphate Pathway (PPP)
The PPP is a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. The oxidative phase of the PPP involves the decarboxylation of glucose-6-phosphate, removing the first carbon. The non-oxidative phase involves a series of carbon-shuffling reactions. Tracing the ¹³C-4 label through the PPP can reveal the extent of its activity and its contribution to anabolic processes.
Tricarboxylic Acid (TCA) Cycle
Pyruvate derived from glycolysis enters the TCA cycle as acetyl-CoA. The ¹³C-1 labeled pyruvate will generate acetyl-CoA with the label on the carboxyl carbon. Following condensation with oxaloacetate, the label is incorporated into citrate. The progression of this label through the TCA cycle provides a measure of the cycle's activity and the contribution of glucose to mitochondrial metabolism.
Experimental Design and Protocols
A well-designed experiment is paramount for obtaining meaningful and reproducible data. The following sections outline a general workflow and detailed protocols for in vitro and in vivo studies.
General Experimental Workflow
The overall process of a stable isotope tracing experiment can be visualized as a series of sequential steps, from cell culture to data analysis.
Caption: General workflow for a stable isotope tracing experiment.
In Vitro Experimental Protocol: Mammalian Cell Culture
This protocol is designed for tracing the metabolism of D-Glucose-¹³C-4 in cultured mammalian cells.
-
Cell Culture: Culture cells to a steady-state in standard medium. Ensure cells are in the exponential growth phase.
-
Isotope Labeling: Switch the standard medium to a medium containing D-Glucose-¹³C-4 at a known concentration (e.g., 10 mM). The duration of labeling will depend on the metabolic rates of the cells and the pathways of interest, typically ranging from minutes to hours.
-
Metabolic Quenching: To halt all enzymatic activity, rapidly quench the metabolism. For adherent cells, aspirate the medium and add ice-cold 80% methanol. For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold 80% methanol.
-
Metabolite Extraction: Scrape the quenched adherent cells and collect the cell lysate. For suspension cells, proceed with the cell lysate. The extraction is typically performed using a solvent system such as methanol/acetonitrile/water.
-
Sample Preparation for Analysis: Centrifuge the cell extracts to pellet debris. The supernatant containing the metabolites is then dried and reconstituted in a suitable solvent for mass spectrometry analysis.
In Vivo Experimental Protocol: Mouse Model
This protocol outlines the procedure for in vivo tracing of D-Glucose-¹³C-4 in a mouse model.
-
Animal Preparation: Fast mice for a defined period (e.g., 6-12 hours) to achieve a metabolic baseline.
-
Isotope Infusion: Infuse a sterile solution of D-Glucose-¹³C-4 intravenously via the tail vein. The infusion can be a bolus injection or a continuous infusion over a set period.
-
Tissue Collection: At the desired time point post-infusion, euthanize the mouse and rapidly collect the tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent.
-
Sample Preparation for Analysis: Process the tissue homogenate similarly to the in vitro samples to extract and prepare the metabolites for analysis.
Data Presentation and Analysis
The analysis of samples is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the separation and detection of metabolites and their different isotopologues (molecules that differ only in their isotopic composition).
Quantitative Data Summary
The primary data obtained from these experiments is the mass isotopomer distribution (MID) for various metabolites. This data can be used to calculate isotopic enrichment and perform metabolic flux analysis (MFA). The following tables present representative data from a hypothetical experiment tracing D-Glucose-¹³C-4 in a cancer cell line.
Table 1: Isotopic Enrichment of Key Glycolytic and TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Pyruvate | 45.2 | 51.8 | 2.1 | 0.9 |
| Lactate | 48.9 | 49.1 | 1.5 | 0.5 |
| Citrate | 60.1 | 15.3 | 22.5 | 2.1 |
| α-Ketoglutarate | 65.4 | 12.1 | 20.3 | 2.2 |
| Malate | 58.7 | 18.9 | 18.4 | 4.0 |
| Aspartate | 62.3 | 17.5 | 16.2 | 4.0 |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Table 2: Calculated Metabolic Fluxes (Representative Data)
| Metabolic Flux | Relative Flux Rate (Normalized to Glucose Uptake) |
| Glycolysis (Glucose -> Pyruvate) | 100 |
| Lactate Dehydrogenase (Pyruvate -> Lactate) | 85 |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 15 |
| Pentose Phosphate Pathway (Oxidative) | 8 |
| TCA Cycle (Citrate Synthase) | 14 |
Metabolic Flux Analysis (MFA)
¹³C-MFA is a computational method that uses the experimentally determined MIDs to calculate the rates (fluxes) of metabolic reactions.[1] This analysis provides a quantitative understanding of the cellular metabolic state.[2]
Visualization of Metabolic Pathways
Diagrams of the metabolic pathways are essential for visualizing the flow of the ¹³C label.
Glycolysis and Pyruvate Metabolism
Caption: Fate of ¹³C-4 from D-Glucose in Glycolysis.
Tricarboxylic Acid (TCA) Cycle
Caption: Entry and progression of the ¹³C label in the TCA cycle.
Conclusion
The use of D-Glucose-¹³C-4 as a metabolic tracer provides a powerful approach to dissect the complexities of central carbon metabolism.[3] By combining stable isotope labeling with advanced analytical techniques and computational modeling, researchers can gain quantitative insights into the metabolic reprogramming that occurs in various physiological and pathological states.[1] This technical guide serves as a foundational resource for scientists and drug development professionals aiming to leverage this technology in their research endeavors.
References
D-Glucose-4-¹³C as a Tracer for Central Carbon Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D-Glucose-4-¹³C as a stable isotope tracer for elucidating the dynamics of central carbon metabolism. This document details the metabolic fate of the ¹³C label, presents relevant experimental protocols, and offers a framework for data interpretation through quantitative analysis and pathway visualization. The information herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret stable isotope tracing studies utilizing D-Glucose-4-¹³C.
Introduction to D-Glucose-4-¹³C Tracing
Stable isotope tracing is a powerful methodology for dissecting metabolic pathways and quantifying fluxes within complex biological systems.[1][2][3] D-Glucose-4-¹³C is a positionally labeled glucose molecule where the carbon at the fourth position is replaced with its stable isotope, ¹³C. This specific labeling pattern provides a unique tool to probe key enzymatic reactions and pathway branch points within central carbon metabolism.
The primary utility of D-Glucose-4-¹³C lies in its ability to trace the fate of the C4 carbon of glucose. Through the reactions of glycolysis, the C3 and C4 carbons of glucose become the carboxyl carbon (C1) of pyruvate.[4] This carboxyl group is subsequently lost as CO₂ during the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, a critical entry point into the tricarboxylic acid (TCA) cycle.[4] Alternatively, the labeled carboxyl group of pyruvate can be incorporated into oxaloacetate via pyruvate carboxylase (PC), an important anaplerotic reaction. By tracking the incorporation and loss of the ¹³C label in downstream metabolites, researchers can gain insights into the relative activities of these pathways.
Data Presentation: Expected Mass Isotopomer Distributions
The following tables summarize the theoretical mass isotopomer distributions (MIDs) of key metabolites in central carbon metabolism when cells are cultured with D-Glucose-4-¹³C. These distributions are predicted based on the known biochemical transformations of the glucose backbone. Actual MIDs may vary depending on the cell type, metabolic state, and the activity of alternative pathways.
Table 1: Predicted Mass Isotopomer Distribution in Glycolytic Intermediates
| Metabolite | Chemical Formula | M+0 (Unlabeled) | M+1 (Singly Labeled) |
| Glucose-6-phosphate | C₆H₁₃O₉P | Low | High |
| Fructose-6-phosphate | C₆H₁₃O₉P | Low | High |
| Glyceraldehyde-3-phosphate | C₃H₇O₆P | High | Low |
| Dihydroxyacetone phosphate | C₃H₇O₆P | Low | High |
| 3-Phosphoglycerate | C₃H₇O₇P | High | High |
| Phosphoenolpyruvate | C₃H₅O₆P | High | High |
| Pyruvate | C₃H₄O₃ | High (from C1,C2,C6) | High (from C3,C4,C5) |
| Lactate | C₃H₆O₃ | High | High |
Table 2: Predicted Mass Isotopomer Distribution in TCA Cycle Intermediates
| Metabolite | Chemical Formula | M+0 | M+1 | M+2 | M+3+ | Notes |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | High | Low | Low | Low | The ¹³C from C4 of glucose is lost as CO₂ during PDH reaction, resulting in unlabeled Acetyl-CoA. |
| Citrate | C₆H₈O₇ | High | High | Low | Low | M+1 citrate can be formed from ¹³C-oxaloacetate (from pyruvate carboxylase) and unlabeled acetyl-CoA. |
| α-Ketoglutarate | C₅H₆O₅ | High | High | Low | Low | Labeling pattern will depend on the entry point of the label into the TCA cycle. |
| Succinate | C₄H₆O₄ | High | High | Low | Low | Symmetrical molecule, leading to scrambling of the label. |
| Fumarate | C₄H₄O₄ | High | High | Low | Low | Symmetrical molecule, leading to scrambling of the label. |
| Malate | C₄H₆O₅ | High | High | Low | Low | Can be labeled via pyruvate carboxylase activity. |
| Aspartate | C₄H₇NO₄ | High | High | Low | Low | Derived from oxaloacetate, its labeling pattern reflects that of the oxaloacetate pool. |
Experimental Protocols
The following is a generalized protocol for a stable isotope tracing experiment using D-Glucose-4-¹³C in cultured mammalian cells, followed by analysis using liquid chromatography-mass spectrometry (LC-MS). This protocol should be optimized for the specific cell line and experimental conditions.
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed adherent cells in multi-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Media Preparation: Prepare culture medium containing D-Glucose-4-¹³C. A common approach is to use a glucose-free base medium supplemented with the labeled glucose to a final concentration that mimics physiological levels (e.g., 5-25 mM). It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other small molecules that could interfere with the tracing experiment.
-
Labeling: When cells reach the desired confluency, aspirate the existing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Then, add the pre-warmed D-Glucose-4-¹³C containing medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the stable isotope into downstream metabolites. The optimal incubation time should be determined empirically, but typically ranges from several hours to a full cell cycle to approach isotopic steady state.
Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction: Immediately add a pre-chilled extraction solvent to the cells. A commonly used solvent is 80% methanol in water, kept at -80°C.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.
LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, such as an appropriate mixture of water and organic solvent (e.g., acetonitrile).
-
Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography system. Separation of metabolites is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase chromatography column, depending on the metabolites of interest.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass spectrometer should be operated in a mode that allows for the detection and quantification of different mass isotopologues of each metabolite.
-
Data Acquisition: Acquire data in either full scan mode to capture all ions within a specified mass range or in a targeted manner using selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for specific metabolites of interest.
Data Analysis
-
Peak Integration and Isotopologue Correction: Process the raw mass spectrometry data using specialized software to identify and integrate the peaks corresponding to the metabolites of interest. The software should be capable of correcting for the natural abundance of ¹³C to accurately determine the fractional enrichment of the label in each metabolite.
-
Mass Isotopomer Distribution (MID) Calculation: Calculate the MID for each metabolite, which represents the percentage of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms.
-
Metabolic Flux Analysis (MFA): For a more quantitative analysis, the MIDs can be used as input for metabolic flux analysis software. This allows for the calculation of the relative or absolute fluxes through different metabolic pathways.
Mandatory Visualization: Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic fate of the ¹³C label from D-Glucose-4-¹³C in central carbon metabolism.
Caption: Fate of ¹³C from D-Glucose-4-¹³C in Glycolysis and PDH.
Caption: Tracing ¹³C from D-Glucose-4-¹³C in the Pentose Phosphate Pathway.
Caption: Anaplerotic entry of ¹³C from D-Glucose-4-¹³C into the TCA Cycle.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Methodological & Application
D-Glucose-13C-4 Protocol for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using compounds like D-Glucose-13C-4 is a powerful technique for elucidating metabolic pathways in vitro. By replacing a naturally occurring carbon-12 atom with a carbon-13 isotope at a specific position, researchers can track the journey of this labeled carbon through various metabolic reactions. This approach, often coupled with mass spectrometry, provides quantitative insights into the activity of metabolic pathways, known as metabolic flux analysis (MFA).[1][2][3] this compound, with its label on the fourth carbon, is particularly useful for investigating the lower part of glycolysis and the entry of glucose-derived carbons into the tricarboxylic acid (TCA) cycle. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in cell culture experiments.
Application Notes
The primary application of this compound is in metabolic flux analysis to quantify the flow of carbons through central carbon metabolism.[1][2] The position of the label at the C4 position allows for specific interrogation of pathways downstream of the initial steps of glycolysis.
Key Applications:
-
Glycolysis and Pyruvate Metabolism: Tracing the 13C label from this compound allows for the quantification of flux through the lower portion of glycolysis. The label is retained in pyruvate, which is a critical node in cellular metabolism.
-
TCA Cycle Activity: By tracking the incorporation of the 13C label into TCA cycle intermediates, researchers can assess the rate of glucose-derived carbon entry into the cycle via pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC).
-
Anaplerotic and Cataplerotic Fluxes: The labeling patterns in TCA cycle intermediates can reveal the contributions of anaplerotic reactions (which replenish TCA cycle intermediates) and cataplerotic reactions (which draw intermediates from the cycle for biosynthesis).
-
Pentose Phosphate Pathway (PPP) Analysis: While tracers like [1,2-13C2]glucose are more direct probes for the PPP, the fate of the C4 label can provide complementary information about the recycling of metabolites between the PPP and glycolysis.
-
Cancer Metabolism Research: Cancer cells often exhibit altered glucose metabolism, including the Warburg effect. This compound can be used to study these metabolic reprogramming events and to assess the effects of potential therapeutic agents on cancer cell metabolism.
Experimental Protocols
This section details the methodology for conducting a cell culture experiment using this compound.
Protocol 1: Preparation of 13C-Labeling Medium
Materials:
-
Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100X)
-
L-Glutamine (or GlutaMAX™)
-
Sterile, deionized water
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare this compound Stock Solution:
-
Calculate the amount of this compound powder needed to make a concentrated stock solution (e.g., 200 mM) in sterile water.
-
Under sterile conditions, dissolve the powder in the appropriate volume of water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
-
-
Prepare Complete 13C-Labeling Medium:
-
Start with the desired volume of glucose-free basal medium.
-
Add the this compound stock solution to the desired final concentration (e.g., 10 mM).
-
Supplement with dialyzed FBS to the final desired concentration (e.g., 10%). The use of dialyzed FBS is critical to minimize the presence of unlabeled glucose.
-
Add Penicillin-Streptomycin to a final concentration of 1X.
-
Add L-Glutamine to the desired final concentration (e.g., 2 mM).
-
Mix the complete medium gently and store it at 4°C, protected from light. Use within 2-4 weeks.
-
Protocol 2: Cell Seeding and 13C Labeling
Materials:
-
Cells of interest
-
Complete cell culture medium (with unlabeled glucose)
-
Complete 13C-Labeling Medium (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Seed cells in their regular growth medium in the desired culture vessel.
-
Allow cells to attach and grow to the desired confluency (typically 70-80%).
-
-
Medium Exchange and Labeling:
-
Aspirate the unlabeled growth medium.
-
Wash the cells once with sterile PBS to remove residual unlabeled glucose.
-
Add the pre-warmed complete 13C-Labeling Medium to the cells.
-
Incubate the cells for the desired labeling period. The duration depends on the experimental goals and the time required to reach isotopic steady-state, which can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.
-
Protocol 3: Metabolite Extraction
Materials:
-
Ice-cold 80% Methanol (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Quenching and Extraction:
-
At the end of the labeling period, rapidly aspirate the 13C-Labeling Medium.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer to quench metabolic activity.
-
Place the culture vessel on ice for 5-10 minutes.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
To ensure complete cell lysis, perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Sample Preparation for Analysis:
-
Centrifuge the cell lysate at high speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis by mass spectrometry (LC-MS or GC-MS).
-
Data Presentation
The quantitative data from a this compound tracing experiment is typically presented as the fractional contribution of the labeled carbon to a given metabolite pool. This is often determined by analyzing the mass isotopologue distribution (MID) of the metabolite.
Table 1: Representative Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling with this compound.
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate | 60% | 40% | 0% | 0% | - | - | - |
| Lactate | 60% | 40% | 0% | 0% | - | - | - |
| Citrate | 55% | 25% | 15% | 5% | 0% | 0% | 0% |
| α-Ketoglutarate | 58% | 28% | 10% | 4% | 0% | 0% | - |
| Malate | 50% | 35% | 10% | 5% | 0% | - | - |
| Aspartate | 52% | 33% | 10% | 5% | 0% | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIDs will vary depending on the cell type, culture conditions, and labeling time.
Table 2: Relative Flux Ratios Calculated from MIDs.
| Flux Ratio | Description | Value |
| Glycolysis / PPP | Relative contribution of glycolysis versus the pentose phosphate pathway to pyruvate synthesis. | 3.5 |
| PDH / Anaplerosis | Ratio of pyruvate entry into the TCA cycle via pyruvate dehydrogenase versus anaplerotic carboxylation. | 2.8 |
Note: These ratios are calculated from the MIDs of key metabolites and provide a quantitative measure of pathway activity.
Visualization of Metabolic Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the flow of the 13C label from this compound through central carbon metabolism.
References
Application Notes and Protocols for D-Glucose-¹³C₄ in ¹³C Metabolic Flux Analysis (¹³C-MFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying intracellular metabolic pathway fluxes. The choice of the isotopic tracer is critical for the successful application of ¹³C-MFA, as it determines the precision of flux estimations in different pathways. D-Glucose-¹³C₄, a specifically labeled glucose molecule with a carbon-13 isotope at the fourth carbon position, is a valuable tool for probing specific aspects of central carbon metabolism, particularly the entry of glucose-derived carbon into the tricarboxylic acid (TCA) cycle.
This document provides detailed application notes and protocols for the effective use of D-Glucose-¹³C₄ in ¹³C-MFA studies.
Principle of D-Glucose-¹³C₄ Tracing
When cells are cultured in the presence of D-Glucose-¹³C₄, the ¹³C label is incorporated into downstream metabolites. The specific position of the label allows for the deconvolution of fluxes through different pathways.
The C4 of glucose becomes the C1 of pyruvate during glycolysis. This ¹³C-labeled pyruvate has two primary fates at the entry to the TCA cycle:
-
Pyruvate Dehydrogenase (PDH): The PDH complex decarboxylates pyruvate to form acetyl-CoA. In this reaction, the C1 of pyruvate (originally C4 of glucose) is lost as ¹³CO₂. Consequently, the resulting acetyl-CoA is unlabeled.
-
Pyruvate Carboxylase (PC): PC carboxylates pyruvate to form oxaloacetate. This reaction retains the ¹³C label at the C1 position of pyruvate, resulting in [1-¹³C]oxaloacetate.
This differential labeling makes D-Glucose-¹³C₄ an excellent tracer for quantifying the anaplerotic flux catalyzed by PC, a critical reaction for replenishing TCA cycle intermediates that are withdrawn for biosynthetic processes.
Metabolic Fate of the ¹³C Label from D-Glucose-¹³C₄
The journey of the ¹³C label from D-Glucose-¹³C₄ through the central carbon metabolism is depicted in the following diagram.
Caption: Metabolic fate of the ¹³C label from D-Glucose-¹³C₄.
Expected Mass Isotopologue Distributions (MIDs)
The analysis of mass isotopologue distributions (MIDs) of key metabolites is central to ¹³C-MFA. Below are the theoretically expected MIDs for some key metabolites when cells are cultured with D-Glucose-¹³C₄ as the sole glucose source. These are idealized distributions and will be influenced by background labeling and contributions from other substrates in a real experiment.
Table 1: Expected Mass Isotopologue Distributions (MIDs) of Key Metabolites with D-Glucose-¹³C₄ Tracer
| Metabolite | Pathway | Expected Predominant Isotopologue(s) | Interpretation |
| Pyruvate | Glycolysis | M+1 | The C4 of glucose becomes the C1 of pyruvate. |
| Lactate | Fermentation | M+1 | Directly converted from M+1 pyruvate. |
| Alanine | Transamination | M+1 | Directly synthesized from M+1 pyruvate. |
| Acetyl-CoA | PDH | M+0 | The ¹³C label is lost as ¹³CO₂ during the PDH reaction. |
| Citrate | TCA Cycle (via PDH) | M+0 | Formed from unlabeled Acetyl-CoA and unlabeled oxaloacetate (in the first turn). |
| Oxaloacetate | TCA Cycle (via PC) | M+1 | Formed by the carboxylation of M+1 pyruvate. |
| Aspartate | Transamination | M+1 | Directly synthesized from M+1 oxaloacetate. |
| Malate | TCA Cycle | M+1 | In isotopic steady state, will be labeled from M+1 oxaloacetate. |
| Fumarate | TCA Cycle | M+1 | In isotopic steady state, will be labeled from the TCA cycle. |
| Succinate | TCA Cycle | M+1 | In isotopic steady state, will be labeled from the TCA cycle. |
Experimental Protocols
A generalized workflow for a ¹³C-MFA experiment using D-Glucose-¹³C₄ is presented below.
Caption: Experimental workflow for ¹³C-MFA with D-Glucose-¹³C₄.
Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and grow them in standard culture medium to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare a labeling medium that is identical to the standard medium but with unlabeled glucose replaced by D-Glucose-¹³C₄ at the same concentration.
-
Isotopic Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady-state. The time required varies depending on the cell type and the pathways of interest. For TCA cycle intermediates, this may take several hours.
-
Sample Quenching and Metabolite Extraction
Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels and labeling patterns.
-
Quenching:
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol (-80°C) to the culture vessel to quench metabolism.
-
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.
-
Vortex the tube vigorously.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility.
-
Derivatization: A common method is two-step derivatization:
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried metabolite extract. Incubate with shaking to protect carbonyl groups.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate to replace active hydrogens with trimethylsilyl (TMS) groups.
-
GC-MS Analysis
-
Instrumentation: Use a GC-MS system equipped with a suitable column (e.g., a DB-5ms).
-
Method: Develop a temperature gradient program that effectively separates the derivatized metabolites.
-
Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all eluting compounds.
Data Analysis and Flux Calculation
Mass Isotopologue Distribution (MID) Determination
-
Peak Identification and Integration: Use the GC-MS software to identify and integrate the peaks corresponding to the metabolites of interest.
-
MID Calculation: For each metabolite, determine the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.).
-
Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes using established algorithms.
Flux Estimation
-
Metabolic Model: Define a metabolic network model that includes the relevant pathways of central carbon metabolism.
-
Software: Use specialized ¹³C-MFA software such as INCA (Isotopomer Network Compartmental Analysis) or Metran.
-
Flux Calculation: The software will use an iterative process to find the set of metabolic fluxes that best fit the experimentally determined MIDs.
Quantitative Data Summary
The following table provides a hypothetical, yet realistic, example of MID data that could be obtained from a ¹³C-MFA experiment using D-Glucose-¹³C₄ in a cancer cell line with significant PC activity.
Table 2: Example Mass Isotopologue Distributions (MIDs) from a D-Glucose-¹³C₄ Labeling Experiment
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Pyruvate | 10 | 90 | 0 | 0 | - |
| Lactate | 12 | 88 | 0 | 0 | - |
| Citrate | 75 | 20 | 5 | 0 | 0 |
| Aspartate | 30 | 65 | 5 | 0 | 0 |
| Malate | 35 | 60 | 5 | 0 | 0 |
Note: These values are for illustrative purposes and will vary depending on the specific experimental conditions and cell type.
The high M+1 enrichment in aspartate and malate, relative to the lower M+1 enrichment in citrate, would suggest a significant flux through pyruvate carboxylase.
Logical Relationships in Data Interpretation
The interpretation of the labeling patterns from D-Glucose-¹³C₄ follows a clear logical progression.
Caption: Logical flow for interpreting D-Glucose-¹³C₄ data.
Conclusion
D-Glucose-¹³C₄ is a highly informative tracer for ¹³C-MFA studies, particularly for the investigation of anaplerotic pathways. By carefully designing experiments and interpreting the resulting mass isotopologue distributions, researchers can gain valuable insights into the regulation of central carbon metabolism in various biological systems, which is of paramount importance in fields such as cancer research, metabolic diseases, and biotechnology.
Application Note and Protocol for LC-MS/MS Analysis of D-Glucose-¹³C₄ Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with compounds like D-Glucose-¹³C₄ is a powerful technique in metabolic research, allowing for the precise tracking and quantification of glucose metabolism through various pathways. When combined with the sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this approach provides invaluable insights into cellular physiology and disease states.[1][2] This application note provides a comprehensive protocol for the analysis of D-Glucose-¹³C₄ and its downstream metabolites in biological samples.
The core principle of this method involves introducing ¹³C-labeled glucose to a biological system and tracing the incorporation of the ¹³C atoms into downstream metabolites.[2] This allows for the differentiation of metabolites produced from the supplied tracer from the pre-existing unlabeled pool.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation technique of choice for the polar metabolites involved in central carbon metabolism.[4]
Experimental Workflow
The overall experimental workflow for tracing D-Glucose-¹³C₄ metabolites involves several key stages, from initial cell culture and isotope labeling to final data analysis. A robust and reproducible protocol is crucial for obtaining accurate and reliable results.
Key Metabolic Pathways
D-Glucose is a central molecule in cellular metabolism, feeding into several key pathways. The use of ¹³C-labeled glucose allows researchers to trace the carbon backbone through these interconnected routes.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results, aiming to quench metabolic activity rapidly and efficiently extract metabolites.
For Cell Cultures:
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Media Preparation: Prepare a culture medium containing the desired concentration of D-Glucose-¹³C₄. Ensure all other components of the medium are identical to the standard culture medium.
-
Isotope Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed D-Glucose-¹³C₄-containing medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucose.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well (for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
-
For Tissue Samples:
-
Rapidly excise and freeze the tissue in liquid nitrogen to quench metabolism.
-
Weigh the frozen tissue (typically 20-50 mg).
-
Add 500 µL of pre-chilled 80% methanol.
-
Homogenize the tissue using a bead beater or other suitable homogenizer.
-
Follow steps from vortexing onwards as described for cell cultures.
LC-MS/MS Analysis
Liquid Chromatography (HILIC):
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar metabolites.
| Parameter | Recommended Setting |
| Column | Amide HILIC column (e.g., 150 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Example Gradient:
| Time (min) | % B |
| 0.0 | 95 |
| 10.0 | 50 |
| 12.0 | 50 |
| 12.1 | 95 |
| 17.0 | 95 |
Mass Spectrometry (Triple Quadrupole):
The analysis is typically performed on a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity.
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 3.0 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
SRM Transitions for D-Glucose-¹³C₄ Metabolites:
The specific m/z values for precursor and product ions will depend on the number of ¹³C atoms incorporated. The following table provides illustrative SRM transitions for metabolites derived from D-Glucose-¹³C₄. These should be optimized for the specific instrument being used.
| Metabolite | Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glucose-6-Phosphate | M+4 | 263.1 | 97.0 | 15 |
| Fructose-6-Phosphate | M+4 | 263.1 | 97.0 | 15 |
| Pyruvate | M+1 | 88.0 | 44.0 | 10 |
| M+2 | 89.0 | 45.0 | 10 | |
| Lactate | M+1 | 90.0 | 45.0 | 12 |
| M+2 | 91.0 | 46.0 | 12 | |
| Citrate | M+2 | 193.1 | 113.0 | 18 |
| M+4 | 195.1 | 115.0 | 18 | |
| α-Ketoglutarate | M+2 | 147.0 | 103.0 | 15 |
| M+4 | 149.0 | 105.0 | 15 | |
| Malate | M+2 | 135.0 | 117.0 | 10 |
| M+4 | 137.0 | 119.0 | 10 | |
| Ribose-5-Phosphate | M+4 | 233.0 | 97.0 | 20 |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for each SRM transition using the instrument's software.
-
Isotopologue Distribution: Determine the relative abundance of each isotopologue for a given metabolite.
-
Correction for Natural Abundance: Correct the measured isotopologue distributions for the natural abundance of ¹³C (approximately 1.1%).
-
Metabolic Flux Analysis: Use specialized software to calculate metabolic fluxes based on the corrected isotopologue distributions.
Conclusion
This application note provides a detailed protocol for the LC-MS/MS-based analysis of D-Glucose-¹³C₄ metabolites. The combination of stable isotope labeling with a robust and sensitive analytical method offers a powerful tool for quantitative metabolic research. The provided methodologies for sample preparation, chromatographic separation, and mass spectrometric detection serve as a solid foundation for researchers investigating the metabolic fate of glucose in various biological systems. Careful optimization of experimental parameters and data analysis workflows will ensure high-quality, reproducible results.
References
Application Notes and Protocols for NMR Spectroscopy Analysis of D-Glucose-¹³C-4 Labeling Patterns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems. The use of specifically labeled substrates, such as D-Glucose-¹³C-4, allows for the precise tracking of carbon atoms as they are metabolized. This provides a dynamic view of cellular metabolism, which is invaluable for understanding disease states, identifying drug targets, and assessing the mechanism of action of therapeutic compounds.
D-Glucose-¹³C-4 is a valuable tracer for probing central carbon metabolism, particularly the interplay between glycolysis and the Pentose Phosphate Pathway (PPP). By monitoring the fate of the ¹³C label at the C4 position of glucose, researchers can gain insights into the relative activities of these crucial pathways. This application note provides detailed protocols for in vitro metabolic labeling experiments using D-Glucose-¹³C-4, subsequent metabolite extraction, and analysis by NMR spectroscopy.
Core Applications
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a network.
-
Pathway Activity Assessment: Determining the relative contributions of different metabolic pathways, such as glycolysis and the Pentose Phosphate Pathway.
-
Drug Target Validation: Assessing the effect of pharmacological agents on specific metabolic pathways.
-
Disease Metabolism Studies: Investigating metabolic reprogramming in diseases like cancer, diabetes, and neurodegenerative disorders.
Principle of D-Glucose-¹³C-4 Tracing
When cells are supplied with D-Glucose-¹³C-4, the ¹³C label at the C4 position is carried through various metabolic pathways. The distribution of this label in downstream metabolites provides a unique signature of the active metabolic routes.
-
Glycolysis: In glycolysis, glucose is cleaved into two three-carbon molecules of pyruvate. The C4 of glucose becomes the C1 of pyruvate. This pyruvate can then be converted to lactate, alanine, or enter the tricarboxylic acid (TCA) cycle via acetyl-CoA.
-
Pentose Phosphate Pathway (PPP): The PPP is a major pathway for the production of NADPH and the synthesis of nucleotide precursors. The oxidative branch of the PPP involves the decarboxylation of glucose-6-phosphate at the C1 position. The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions that can re-introduce carbons back into the glycolytic pathway. The fate of the C4 label in the PPP is complex and can be used to probe the activity of both the oxidative and non-oxidative branches.
By analyzing the labeling patterns in key metabolites such as lactate and glutamate (a downstream product of the TCA cycle), the relative fluxes through glycolysis and the PPP can be determined.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts and ¹H-¹H Coupling Constants for D-Glucopyranose in D₂O
The following table provides the assigned ¹H and ¹³C chemical shifts (δ) in ppm and ¹H-¹H coupling constants (J) in Hz for the anomeric forms of D-glucose. These values are essential for the identification of glucose and its metabolites in NMR spectra.[1][2]
| Position | α-D-Glucopyranose | β-D-Glucopyranose |
| ¹H Chemical Shifts (δ, ppm) | ||
| H1 | 5.22 | 4.64 |
| H2 | 3.53 | 3.24 |
| H3 | 3.71 | 3.49 |
| H4 | 3.41 | 3.41 |
| H5 | 3.82 | 3.47 |
| H6a | 3.83 | 3.89 |
| H6b | 3.76 | 3.71 |
| ¹³C Chemical Shifts (δ, ppm) | ||
| C1 | 92.9 | 96.7 |
| C2 | 72.3 | 75.0 |
| C3 | 73.7 | 76.6 |
| C4 | 70.4 | 70.4 |
| C5 | 72.2 | 76.6 |
| C6 | 61.5 | 61.5 |
| ¹H-¹H Coupling Constants (J, Hz) | ||
| J₁,₂ | 3.8 | 8.0 |
| J₂,₃ | 9.8 | 9.4 |
| J₃,₄ | 9.0 | 9.0 |
| J₄,₅ | 9.8 | 9.8 |
| J₅,₆a | 2.2 | 2.1 |
| J₅,₆b | 5.8 | 5.6 |
| J₆a,₆b | -12.2 | -12.2 |
Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature, pH, and solvent.
Table 2: Expected ¹³C-¹H Coupling Constants for D-Glucose-¹³C-4
The introduction of a ¹³C label at the C4 position will lead to observable one-bond (¹J_CH) and two-bond (²J_CH) couplings in high-resolution ¹H NMR spectra. These couplings can be used to confirm the position of the label.
| Coupling | Expected Value (Hz) |
| ¹J_C4,H4 | ~140-150 |
| ²J_C4,H3 | ~2-5 |
| ²J_C4,H5 | ~2-5 |
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Labeling with D-Glucose-¹³C-4
This protocol describes the general procedure for labeling adherent mammalian cells with D-Glucose-¹³C-4.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
D-Glucose-¹³C-4 (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Media Preparation: On the day of the experiment, prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹³C-4 to the desired final concentration (e.g., 10 mM). Also, prepare a control medium with unlabeled D-glucose at the same concentration.
-
Initiation of Labeling:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with sterile, pre-warmed PBS to remove residual unlabeled glucose.
-
Add the pre-warmed labeling medium (or control medium) to the cells.
-
-
Incubation: Incubate the cells in the humidified incubator for a time sufficient to achieve isotopic steady-state. This time will vary depending on the cell line and the metabolic pathways of interest but is typically between 6 and 24 hours.
-
Termination of Labeling: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction
This protocol describes a common method for quenching metabolism and extracting polar metabolites from adherent cells.
Materials:
-
Ice-cold 80% methanol (v/v in water)
-
Cell scraper
-
Dry ice or liquid nitrogen
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Quenching Metabolism:
-
Place the culture plate on a bed of dry ice or in a container with liquid nitrogen to rapidly cool the cells and quench metabolic activity.
-
Aspirate the labeling medium.
-
-
Extraction:
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).
-
Place the plate on dry ice for 10-15 minutes.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge the tubes at high speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
-
Sample Storage: Store the metabolite extracts at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Dried metabolite extract
-
NMR buffer (e.g., phosphate buffer in D₂O, pH 7.0)
-
Internal standard (e.g., DSS or TMSP)
-
5 mm NMR tubes
-
High-field NMR spectrometer (≥ 500 MHz)
Procedure:
-
Sample Drying: Dry the metabolite extracts to completeness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a known volume of NMR buffer (e.g., 600 µL) containing a known concentration of the internal standard.
-
pH Adjustment: Check the pH of the sample and adjust to a consistent value (e.g., pH 7.0) using small amounts of dilute NaOD or DCl in D₂O.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
¹H NMR: Acquire a 1D ¹H NMR spectrum with water suppression. This will provide an overview of the total metabolite pool and allow for the quantification of total metabolite concentrations.
-
¹³C NMR: Acquire a 1D ¹³C NMR spectrum with proton decoupling. This will directly detect the ¹³C-labeled metabolites.
-
2D NMR (optional): For more detailed analysis and unambiguous identification of labeled metabolites, acquire 2D heteronuclear correlation spectra such as a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.
-
Mandatory Visualization
Caption: Metabolic fate of the ¹³C label from D-Glucose-¹³C-4.
Caption: Experimental workflow for NMR-based metabolic analysis.
References
Quantifying Glycolysis and TCA Cycle Flux with D-Glucose-¹³C₄: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of many diseases, including cancer, and represents a promising area for therapeutic intervention. The ability to quantitatively measure the activity of central carbon metabolism pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, is crucial for understanding disease mechanisms and evaluating the efficacy of novel drugs. Stable Isotope-Resolved Metabolomics (SIRM), particularly using ¹³C-labeled glucose tracers, has become a powerful tool for elucidating metabolic fluxes. This application note provides a detailed guide to using D-Glucose-¹³C₄ for quantifying glycolysis and TCA cycle flux, complete with experimental protocols and data interpretation guidelines.
D-Glucose-¹³C₄, specifically [1,2-¹³C₂]glucose, is an invaluable tracer for dissecting central carbon metabolism. The labeling pattern of this tracer allows for the precise deconvolution of fluxes through glycolysis and the Pentose Phosphate Pathway (PPP). When metabolized through glycolysis, the two ¹³C labels are conserved in downstream metabolites like pyruvate and lactate. Conversely, entry into the oxidative PPP results in the loss of the ¹³C label at the C1 position, providing a clear distinction between the two pathways.[1] This high-resolution view of carbon fate is essential for identifying metabolic vulnerabilities and developing targeted therapies.
Core Applications in Research and Drug Development
-
Target Identification and Validation: By quantifying how a compound alters metabolic fluxes, researchers can identify and validate novel drug targets within metabolic pathways.
-
Pharmacodynamic Biomarker Development: Changes in metabolic fluxes in response to drug treatment can serve as sensitive biomarkers to monitor drug efficacy and target engagement.
-
Understanding Disease Metabolism: This technique is instrumental in characterizing the metabolic rewiring that occurs in diseases like cancer, revealing dependencies that can be exploited therapeutically.
-
Preclinical Drug Efficacy Studies: Assessing the impact of drug candidates on central carbon metabolism in preclinical models provides early insights into their potential efficacy and mechanisms of action.
Data Presentation: Quantitative Metabolic Flux Map
A primary output of a ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiment is a quantitative flux map, which details the rates of metabolic reactions. The following tables present representative metabolic flux data for a cancer cell line, with fluxes normalized to the glucose uptake rate. This data serves as a baseline for understanding the metabolic phenotype and for comparing the effects of potential drug candidates.
Table 1: Key Metabolic Fluxes in A549 Lung Cancer Cells
| Flux | Abbreviation | Relative Flux (mol/mol glucose) |
| Glucose Uptake | GLCupt | 100 |
| Glycolysis (Glucose -> G3P) | HEX1 | 85.5 ± 2.1 |
| Pentose Phosphate Pathway (G6P -> R5P) | PENT1 | 14.5 ± 1.8 |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | PDH | 15.2 ± 1.5 |
| Lactate Dehydrogenase (Pyruvate -> Lactate) | LDH | 84.8 ± 3.2 |
| Pyruvate Carboxylase (Pyruvate -> Oxaloacetate) | PC | 5.1 ± 0.9 |
| Citrate Synthase (Acetyl-CoA + OAA -> Citrate) | CS | 20.3 ± 1.9 |
| Isocitrate Dehydrogenase (Isocitrate -> a-KG) | ICDH | 18.1 ± 1.7 |
| a-Ketoglutarate Dehydrogenase (a-KG -> Succinyl-CoA) | AKGD | 12.5 ± 1.3 |
Data adapted from computational evaluation by Metallo et al., 2009, representing the mean and 95% confidence intervals of fluxes relative to a glucose uptake rate of 100.[2]
Table 2: TCA Cycle Fluxes Relative to Citrate Synthase
| Flux | Relative to Citrate Synthase (%) |
| Isocitrate Dehydrogenase (oxidative) | 89.2% |
| a-Ketoglutarate Dehydrogenase | 61.6% |
| Succinate Dehydrogenase | 55.2% |
| Fumarase | 55.2% |
| Malate Dehydrogenase | 55.2% |
| Anaplerotic Input (Pyruvate Carboxylase) | 25.1% |
Mandatory Visualizations
Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.
Caption: The Glycolysis Pathway.
Caption: The Tricarboxylic Acid (TCA) Cycle.
Experimental Protocols
The successful implementation of ¹³C-MFA using D-Glucose-¹³C₄ requires meticulous attention to detail at each step of the experimental workflow.
Protocol 1: Cell Culture and Labeling
This protocol is designed for adherent mammalian cell lines.
Materials:
-
Cell line of interest (e.g., A549, HeLa, MCF7)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well cell culture plates
-
D-Glucose-¹³C₄
-
Glucose-free DMEM
-
Dialyzed FBS (dFBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Labeling Medium Preparation: Prepare DMEM containing D-Glucose-¹³C₄ at the desired concentration (typically the same as standard DMEM, 4.5 g/L or 25 mM). Supplement with 10% dFBS and 1% Penicillin-Streptomycin. It is critical that the labeled glucose is the sole glucose source for accurate flux measurements.
-
Media Exchange:
-
Aspirate the complete growth medium from the cells.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add 2 mL of the pre-warmed D-Glucose-¹³C₄ labeling medium to each well.
-
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary between cell lines and metabolic pathways. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal labeling time for the metabolites of interest. For many cancer cell lines, 6 to 24 hours is a typical range.[1]
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during extraction.
Materials:
-
Ice-cold PBS
-
-80°C Methanol (80% v/v in water)
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching:
-
Place the 6-well plates on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with 2 mL of ice-cold PBS.
-
-
Extraction:
-
Add 1 mL of -80°C 80% methanol to each well.
-
Incubate the plates at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cell lysate and transfer it to pre-chilled microcentrifuge tubes.
-
-
Sample Clarification:
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.
-
-
Sample Storage: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen. Store the dried extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general overview. Specific parameters should be optimized based on the instrumentation.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar metabolites.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50:50 methanol:water) immediately before analysis.
-
LC Separation: Inject the reconstituted sample onto the LC system. The mobile phase gradient will be optimized to achieve good separation of glycolytic and TCA cycle intermediates.
-
MS/MS Detection: The mass spectrometer will be operated in negative ion mode for the detection of most central carbon metabolites. A targeted approach is often used, where the instrument is programmed to detect the specific mass-to-charge ratios (m/z) of the metabolites of interest and their ¹³C-labeled isotopologues.
-
Data Acquisition: Acquire data in a way that allows for the quantification of the different isotopologues for each metabolite (e.g., M+0, M+1, M+2, etc.).
Protocol 4: Data Analysis and Flux Calculation
-
Data Processing: The raw LC-MS/MS data is processed to obtain the peak areas for each isotopologue of the measured metabolites.
-
Correction for Natural Abundance: The data must be corrected for the natural abundance of ¹³C and other heavy isotopes.
-
Metabolic Flux Analysis (MFA): The corrected mass isotopomer distributions are then used as input for MFA software (e.g., INCA, Metran). This software uses a metabolic network model and the labeling data to calculate the intracellular metabolic fluxes that best fit the experimental data.
-
Flux Map Generation: The output of the MFA software is a quantitative flux map, as shown in the data presentation section.
Conclusion
The use of D-Glucose-¹³C₄ as a tracer in ¹³C-MFA provides a robust and high-resolution method for quantifying the fluxes through glycolysis and the TCA cycle. The detailed protocols and data presentation guidelines provided in this application note offer a framework for researchers, scientists, and drug development professionals to effectively utilize this powerful technique. By enabling the precise measurement of metabolic pathway activity, D-Glucose-¹³C₄ tracing can significantly contribute to a deeper understanding of disease metabolism and accelerate the development of novel therapeutic strategies.
References
Application Notes and Protocols for Studying Fatty Acid Synthesis using D-Glucose-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Glucose-¹³C₄ as a stable isotope tracer to investigate de novo fatty acid synthesis. The protocols outlined below cover cell culture and in vivo experiments, sample preparation, and analysis by mass spectrometry.
Introduction
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process. Dysregulation of DNL is implicated in various diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer. Stable isotope tracing using molecules like D-Glucose-¹³C₄ offers a powerful method to quantitatively measure the contribution of glucose to the fatty acid pool.[1][2]
D-Glucose-¹³C₄ is a glucose molecule where the carbon atom at the fourth position is replaced with its heavy isotope, ¹³C.[3] When cells metabolize this labeled glucose, the ¹³C label is incorporated into downstream metabolites, including acetyl-CoA, the primary building block for fatty acid synthesis.[4] By tracking the incorporation of ¹³C into fatty acids, researchers can elucidate the activity of the DNL pathway under various physiological and pathological conditions.[5]
Core Principles
The metabolic journey of the ¹³C label from D-Glucose-¹³C₄ to fatty acids follows a well-defined pathway. Glucose is first converted to pyruvate through glycolysis. Pyruvate then enters the mitochondria and is decarboxylated to form acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. For fatty acid synthesis, citrate from the TCA cycle is exported to the cytoplasm and cleaved by ATP-citrate lyase to generate cytosolic acetyl-CoA. This ¹³C-labeled acetyl-CoA is then used by fatty acid synthase (FASN) to build fatty acid chains, primarily palmitate (C16:0).
Applications in Research and Drug Development
-
Metabolic Flux Analysis: Quantify the rate of glucose conversion to fatty acids, providing insights into the regulation of DNL.
-
Disease Research: Investigate alterations in fatty acid synthesis in diseases such as cancer, diabetes, and obesity.
-
Drug Discovery and Development: Evaluate the efficacy of therapeutic compounds that target enzymes involved in the lipogenic pathway.
-
Nutritional Science: Study the effects of different dietary components on de novo fatty acid synthesis.
Signaling Pathway of Glucose to Fatty Acid Synthesis
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Glucose (4-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Application Notes and Protocols for In Vivo Metabolic Tracing with D-Glucose-¹³C-4 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting in vivo metabolic tracing studies using D-Glucose-¹³C-4 in animal models. This powerful technique allows for the precise tracking of glucose carbon through various metabolic pathways, offering critical insights into cellular metabolism in the context of a whole organism.
Introduction
Stable isotope tracing using ¹³C-labeled glucose is a fundamental technique for elucidating the intricate workings of cellular metabolism in vivo.[1][2] By introducing a substrate with a known isotopic label, researchers can track the metabolic fate of the labeled atoms as they are incorporated into downstream metabolites. D-Glucose-¹³C-4 is a valuable tracer for probing specific aspects of central carbon metabolism. The ¹³C label on the fourth carbon of glucose allows for the investigation of pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the non-oxidative pentose phosphate pathway (PPP). These studies are instrumental in understanding metabolic reprogramming in various disease states, including cancer and metabolic disorders, and for evaluating the mechanism of action of novel therapeutic agents.[3]
Principle of the Method
Following administration to an animal model, D-Glucose-¹³C-4 is transported into cells and enters glycolysis. During glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. The ¹³C label on the C4 position of glucose will be located on the C1 position of pyruvate. This labeled pyruvate can then have several metabolic fates:
-
Entry into the TCA Cycle: Labeled pyruvate is converted to labeled acetyl-CoA, which enters the TCA cycle, leading to ¹³C enrichment in TCA cycle intermediates and associated amino acids.
-
Conversion to Lactate: Labeled pyruvate can be reduced to lactate, a key metabolite in anaerobic glycolysis.
-
Anaplerotic Reactions: Labeled pyruvate can be converted to oxaloacetate, replenishing TCA cycle intermediates.
By measuring the incorporation of ¹³C into these and other metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the activity of these pathways can be assessed.
Experimental Protocols
This section details the key experimental procedures for an in vivo metabolic tracing study with D-Glucose-¹³C-4 in a rodent model. All animal procedures must be conducted in accordance with institutional guidelines for animal care and use.
Animal Preparation
-
Animal Model: C57BL/6J mice (8-10 weeks old) are a commonly used model.
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Fasting: To reduce background from dietary glucose, fast the animals for 6-12 hours before tracer administration.[4][5] Water should be freely available during the fasting period.
-
Catheterization (for continuous infusion): For steady-state labeling, surgically implant a catheter into the jugular vein for infusion and potentially the carotid artery for sampling. Allow for a 3-5 day recovery period post-surgery.
Tracer Administration
There are two primary methods for tracer administration: bolus injection and continuous infusion. The choice depends on the experimental goals.
Protocol 3.2.1: Bolus Intravenous (IV) Injection
This method is useful for observing the dynamic uptake and initial metabolism of the tracer.
-
Tracer Preparation: Prepare a sterile solution of D-Glucose-¹³C-4 in 0.9% saline. A typical concentration is 25% (w/v).
-
Injection: Gently warm the mouse's tail to dilate the vein. Administer a single bolus of the D-Glucose-¹³C-4 solution via the tail vein. A typical dose is 20 mg per mouse. For extended labeling, repeated bolus injections can be performed at set intervals (e.g., every 15 minutes for a total of 3 injections).
Protocol 3.2.2: Continuous Infusion
This method is designed to achieve a steady-state level of isotopic enrichment in the plasma, which is crucial for metabolic flux analysis.
-
Tracer Preparation: Prepare a sterile solution of D-Glucose-¹³C-4 in 0.9% saline. A common concentration for infusion is 500 mg/ml.
-
Bolus Dose: Administer an initial bolus of the tracer solution (e.g., 0.4 mg/g body weight) to rapidly increase plasma enrichment.
-
Continuous Infusion: Immediately following the bolus, begin a continuous infusion using a syringe pump connected to the jugular vein catheter. A typical infusion rate is 0.012 mg/g/min. The infusion duration is typically 90-120 minutes to approach isotopic steady state.
Sample Collection
-
Blood Collection: Collect small blood samples (e.g., 20-50 µL) from the tail vein or arterial catheter at baseline and at regular intervals during the experiment (e.g., 0, 30, 60, 90, 120 minutes). Collect blood into EDTA-coated tubes and immediately place on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue Collection: At the end of the experiment, euthanize the animal via an approved method (e.g., cervical dislocation under deep anesthesia). Rapidly dissect the tissues of interest (e.g., liver, tumor, brain, muscle). Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench all metabolic activity. Store frozen tissues at -80°C until metabolite extraction.
Metabolite Extraction from Tissue
-
Tissue Pulverization: Weigh the frozen tissue (typically 20-50 mg). Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.
-
Solvent Extraction:
-
Homogenize the tissue powder in 1 mL of an ice-cold 80% methanol solution.
-
Add 500 µL of ice-cold water and vortex thoroughly.
-
Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/lipid pellet phases.
-
-
Sample Preparation for Analysis:
-
Collect the upper aqueous phase containing polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis or in a D₂O-based buffer for NMR analysis.
-
Analytical Methods
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is commonly used to measure the mass isotopologue distributions of metabolites. A high-resolution mass spectrometer is recommended for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can provide information on the positional enrichment of ¹³C within a metabolite, which can be highly informative for pathway analysis.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from an in vivo metabolic tracing experiment using D-Glucose-¹³C-4 in a tumor-bearing mouse model, comparing metabolite enrichment in tumor and healthy liver tissue.
Table 1: Isotopic Enrichment of Key Metabolites in Plasma
| Time (minutes) | Plasma Glucose ¹³C-4 Enrichment (%) |
| 0 | 0.0 |
| 30 | 45.2 ± 3.5 |
| 60 | 48.1 ± 4.1 |
| 90 | 50.3 ± 3.9 |
| 120 | 49.8 ± 4.5 |
Table 2: Mass Isotopologue Distribution of Glycolytic and TCA Cycle Intermediates in Tumor vs. Liver Tissue
| Metabolite | Isotopologue | Tumor (%) | Liver (%) |
| Pyruvate | M+1 | 35.6 ± 4.2 | 25.1 ± 3.8 |
| M+2 | 5.2 ± 1.1 | 8.9 ± 1.5 | |
| M+3 | 1.8 ± 0.5 | 3.2 ± 0.9 | |
| Lactate | M+1 | 42.3 ± 5.1 | 18.7 ± 2.9 |
| M+2 | 4.8 ± 0.9 | 6.3 ± 1.2 | |
| M+3 | 1.5 ± 0.4 | 2.5 ± 0.7 | |
| Citrate | M+1 | 15.8 ± 2.5 | 20.4 ± 3.1 |
| M+2 | 8.1 ± 1.7 | 12.5 ± 2.2 | |
| Glutamate | M+1 | 12.4 ± 2.1 | 18.9 ± 2.8 |
| M+2 | 6.5 ± 1.3 | 10.1 ± 1.9 | |
| Malate | M+1 | 20.1 ± 3.0 | 28.3 ± 4.0 |
| M+2 | 9.7 ± 1.9 | 15.6 ± 2.5 |
Data are presented as mean ± standard deviation.
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic fate of the ¹³C label from D-Glucose-¹³C-4.
Caption: Experimental workflow for in vivo metabolic tracing.
Caption: Metabolic fate of the ¹³C label from D-Glucose-¹³C-4.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Tracing Central Carbon Metabolism with D-Glucose-¹³C-4
Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of nutrients within biological systems.[1] By replacing naturally abundant ¹²C atoms with the stable isotope ¹³C at specific positions in a substrate like glucose, researchers can track the journey of these labeled carbons through various metabolic pathways.[2][3] This provides a dynamic snapshot of cellular metabolism, offering insights into pathway activity and flux that cannot be obtained from static metabolite measurements alone.[4]
D-Glucose-¹³C-4 is a position-specific tracer that provides unique advantages for dissecting the intricate network of central carbon metabolism, including glycolysis, the Tricarboxylic Acid (TCA) cycle, and the Pentose Phosphate Pathway (PPP).
Principle of the Method
When cells are cultured in a medium where the primary glucose source is D-Glucose-¹³C-4, the ¹³C label at the fourth carbon position is incorporated into downstream metabolites. The specific labeling patterns of these metabolites, as determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, reveal the pathways through which the glucose was processed.[2]
1. Glycolysis:
In the preparatory phase of glycolysis, the six-carbon glucose molecule is converted into two three-carbon molecules. Specifically, the cleavage of Fructose-1,6-bisphosphate yields Dihydroxyacetone phosphate (DHAP), derived from carbons 1-3 of glucose, and Glyceraldehyde-3-phosphate (G3P), derived from carbons 4-6.
Therefore, the ¹³C label from D-Glucose-¹³C-4 will be located at the first carbon (C1) of G3P. As glycolysis proceeds, both DHAP and G3P are converted to pyruvate. This results in the formation of [1-¹³C]pyruvate.
2. Tricarboxylic Acid (TCA) Cycle:
The fate of the labeled pyruvate is critical for understanding its contribution to the TCA cycle.
-
Pyruvate Dehydrogenase (PDH): The PDH complex converts pyruvate to acetyl-CoA. In this reaction, the first carbon of pyruvate is lost as CO₂. Consequently, the ¹³C label from [1-¹³C]pyruvate will be removed, and no label will enter the TCA cycle through the PDH pathway . This characteristic makes D-Glucose-¹³C-4 an excellent tool to specifically probe alternative pathways of pyruvate entry into the TCA cycle.
-
Pyruvate Carboxylase (PC): This anaplerotic reaction converts pyruvate directly to oxaloacetate. In this case, [1-¹³C]pyruvate will produce [1-¹³C]oxaloacetate, directly replenishing TCA cycle intermediates with the ¹³C label.
By analyzing the labeling of TCA cycle intermediates, researchers can quantify the activity of pyruvate carboxylase relative to pyruvate dehydrogenase.
3. Pentose Phosphate Pathway (PPP):
The PPP is a metabolic pathway parallel to glycolysis that is crucial for producing NADPH and the precursors for nucleotide synthesis. D-Glucose-¹³C-4 can also be used to study the non-oxidative phase of the PPP. The rearrangements of the carbon skeleton in this phase will result in specific labeling patterns in pentoses and other intermediates, which can be used to infer pathway flux.
Data Presentation: Expected Labeling of Key Metabolites
The following table summarizes the expected mass isotopologue distribution (MID) for key metabolites derived from D-Glucose-¹³C-4. "M+n" denotes a metabolite with 'n' carbon atoms labeled with ¹³C.
| Metabolite | Expected Primary Isotopologue | Pathway Indicated | Rationale |
| Pyruvate | M+1 | Glycolysis | The C4 of glucose becomes the C1 of pyruvate. |
| Lactate | M+1 | Lactate Fermentation | Directly converted from M+1 Pyruvate. |
| Acetyl-CoA | M+0 | Pyruvate Dehydrogenase | The C1 of pyruvate (labeled) is lost as CO₂. |
| Citrate | M+0 or M+1 | TCA Cycle Entry | M+0 if from Acetyl-CoA (PDH pathway). M+1 if from Oxaloacetate (PC pathway). |
| Malate | M+1 | Pyruvate Carboxylase | Indicates anaplerotic flux into the TCA cycle. |
| Aspartate | M+1 | Pyruvate Carboxylase | Derived from M+1 Oxaloacetate. |
Diagrams
Metabolic Pathway Visualization
The following diagram illustrates the metabolic fate of the ¹³C label from D-Glucose-¹³C-4 through glycolysis and its entry points into the TCA cycle.
Caption: Metabolic fate of D-Glucose-¹³C-4 in central carbon metabolism.
Experimental Workflow
The diagram below outlines the general workflow for a D-Glucose-¹³C-4 tracer experiment in cultured cells.
Caption: High-level workflow for a D-Glucose-¹³C-4 tracer experiment.
Detailed Experimental Protocol: D-Glucose-¹³C-4 Tracing in Cultured Cells
This protocol provides a general framework for conducting a D-Glucose-¹³C-4 tracing experiment in adherent mammalian cell culture.
Materials and Reagents
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Glucose-free DMEM
-
D-Glucose-¹³C-4 (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile and ice-cold
-
Extraction Solvent: 80% Methanol / 20% Water (v/v), chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator or nitrogen evaporator
Protocol Steps
1. Cell Seeding and Culture:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow in their standard complete culture medium.
-
Allow cells to reach the desired confluency (typically 70-80%) to ensure they are in a state of active metabolism.
2. Preparation of ¹³C-Labeling Medium:
-
Prepare the labeling medium on the day of the experiment.
-
Start with glucose-free DMEM.
-
Supplement with D-Glucose-¹³C-4 to the desired final concentration (e.g., 10 mM).
-
Add other necessary components, such as dialyzed FBS (to minimize unlabeled glucose) and glutamine.
-
Warm the labeling medium to 37°C in a water bath before use.
3. Isotope Labeling Procedure:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cell monolayer once with pre-warmed sterile PBS to remove residual unlabeled glucose.
-
Add the pre-warmed D-Glucose-¹³C-4 labeling medium to the cells.
-
Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state. This time should be optimized for the specific cell line and metabolites of interest but is often between 6 and 24 hours.
4. Metabolite Quenching and Extraction:
-
To halt metabolic activity, place the culture plates on ice.
-
Rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).
-
Place the plates at -80°C for 15 minutes to ensure complete quenching.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
5. Sample Processing:
-
Vortex the cell suspension thoroughly.
-
Centrifuge the samples at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
6. Sample Preparation for Mass Spectrometry:
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried metabolites need to be derivatized to make them volatile. This is often done using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), the dried extracts can be reconstituted in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Follow the specific protocols for your chosen analytical platform.
Quantitative Experimental Parameters
This table provides recommended starting points for key experimental parameters. Optimization may be required for specific cell lines and research questions.
| Parameter | Recommended Range | Considerations |
| Cell Density | 70-80% confluency | Ensures cells are in an exponential growth phase with active metabolism. |
| D-Glucose-¹³C-4 Concentration | 5 - 25 mM | Should be similar to the glucose concentration in standard culture medium to avoid metabolic shifts. |
| Labeling Time | 6 - 24 hours | A time course experiment is recommended to determine when isotopic steady-state is reached for the metabolites of interest. |
| Extraction Solvent Volume | 1 mL (6-well plate) | Ensure the entire cell monolayer is covered for efficient quenching and extraction. |
| Quenching Temperature | -80°C | Critical for rapidly halting enzymatic reactions and preserving the in-vivo metabolic state. |
References
- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Glucose-13C-4 Based Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting metabolomics studies utilizing D-Glucose-13C-4 as a stable isotope tracer. The following sections offer comprehensive guidance on sample preparation, from cell culture and labeling to metabolite extraction and preparation for analysis, ensuring data accuracy and reproducibility.
Introduction
Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of substrates through cellular pathways. This compound is a valuable tracer for elucidating the activity of key pathways in central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. By tracking the incorporation of the 13C label from this compound into downstream metabolites, researchers can gain quantitative insights into metabolic fluxes and cellular bioenergetics.
Accurate and consistent sample preparation is paramount for obtaining reliable and meaningful results in metabolomics. The protocols outlined below are designed to preserve the in vivo metabolic state of the cells at the time of collection and to ensure the integrity of the isotopic labeling patterns.
Experimental Workflow Overview
The general workflow for a this compound based metabolomics experiment involves several critical stages, from initial cell culture to final sample analysis. A robust and reproducible protocol is essential for generating high-quality data.
Key Experimental Protocols
The following sections provide detailed methodologies for the critical steps in a this compound tracing experiment.
Protocol 1: Cell Culture and Isotope Labeling
This protocol is applicable to both adherent and suspension mammalian cells.
Materials:
-
This compound
-
Glucose-free cell culture medium (e.g., RPMI 1640, DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile and ice-cold
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessels at a density that ensures they will be in the exponential growth phase at the time of harvest. Allow adherent cells to attach and grow overnight.
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., 11 mM).[1] Supplement the medium with dialyzed FBS to minimize the introduction of unlabeled glucose and other small molecules.[2][3]
-
Initiation of Labeling:
-
For adherent cells , aspirate the growth medium, gently wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled glucose, and then add the prepared labeling medium.[3]
-
For suspension cells , pellet the cells by centrifugation, wash once with pre-warmed sterile PBS, and resuspend in the prepared labeling medium.
-
-
Incubation: Return the cells to the incubator for a predetermined period. The incubation time should be sufficient to approach isotopic steady state for the metabolites of interest. This can range from minutes for glycolytic intermediates to several hours for intermediates in the TCA cycle.[4] For pathways like the Krebs cycle, it may take up to 30 hours to reach a steady state.
Protocol 2: Rapid Quenching and Metabolite Extraction
This step is critical to halt enzymatic activity and preserve the metabolic snapshot of the cells.
For Adherent Cells:
Materials:
-
Ice-cold 80% methanol (LC-MS grade)
-
Liquid nitrogen or dry ice
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Quenching Metabolism: Remove the culture plate from the incubator and immediately place it on a bed of dry ice or in a liquid nitrogen bath to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.
-
Metabolite Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).
-
Incubate the plates on dry ice for 15 minutes.
-
Using a cell scraper, scrape the cells into the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.
For Suspension Cells:
Materials:
-
Ice-cold PBS
-
Pre-chilled (-80°C) 80% methanol
-
Centrifuge capable of reaching 4°C
Procedure:
-
Quenching and Harvesting: Rapidly transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 1,000 x g) for a short duration at 4°C.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in a small volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 x g) for 1 minute at 4°C.
-
Discard the supernatant and add 1 mL of pre-chilled 80% methanol to the cell pellet.
Protocol 3: Sample Processing for Analysis
Procedure:
-
Cell Lysis and Protein Precipitation: Vortex the cell lysate in methanol vigorously. Incubate the samples on ice or at -80°C for at least 20-30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000-20,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. The pellet can be stored for protein quantification.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) or a stream of nitrogen gas.
-
Storage: Store the dried metabolite pellets at -80°C until reconstitution or derivatization for analysis.
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative parameters for the described protocols.
| Parameter | Adherent Cells | Suspension Cells | Reference(s) |
| Labeling Medium | Glucose-free medium + this compound + dFBS | Glucose-free medium + this compound + dFBS | ,, |
| Quenching Method | Dry ice / Liquid nitrogen bath | Rapid centrifugation at 4°C | |
| Quenching/Extraction Solution | 80% Methanol (-80°C) | 80% Methanol (-80°C) | ,, |
| Extraction Volume (6-well plate/equivalent) | 1 mL per well | 1 mL per pellet | , |
| Protein Precipitation Incubation | 20-30 minutes at -80°C or on ice | 20-30 minutes at -80°C or on ice | , |
| Centrifugation for Debris Removal | 15,000-20,000 x g for 10-15 min at 4°C | 15,000-20,000 x g for 10-15 min at 4°C | , |
Visualization of a Key Metabolic Pathway
The fate of the 13C label from glucose can be traced through various metabolic pathways. The diagram below illustrates a simplified overview of glycolysis and the pentose phosphate pathway, which are primary routes for glucose metabolism.
References
Application Notes: Calculating Isotopic Enrichment from D-Glucose-¹³C₄ Data
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: D-Glucose-13C-4 Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Glucose-13C-4 in metabolic labeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites
Question: I have incubated my cells with this compound, but I am seeing very low or no incorporation of the 13C label into glycolytic or TCA cycle intermediates. What could be the problem?
Answer: This is a common issue that can stem from several factors, ranging from experimental setup to cellular physiology.
Troubleshooting Workflow: Low 13C Incorporation
Caption: Troubleshooting logic for low 13C enrichment.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Tracer Integrity and Concentration | 1. Verify Isotope: Confirm the identity and isotopic enrichment of your this compound stock with the supplier's certificate of analysis. 2. Check Concentration: Ensure the final concentration of the tracer in your culture medium is sufficient. Typical concentrations range from 5 to 25 mM. | Confirmation of correct tracer and appropriate concentration for labeling. |
| Cellular Health and Proliferation | 1. Assess Viability: Check cell viability using a method like Trypan Blue exclusion. Dead or unhealthy cells will not metabolize glucose effectively. 2. Confirm Metabolic Activity: Run a parallel experiment with [U-13C6]-D-Glucose. Significant labeling with this tracer will confirm that the cells are metabolically active. | Healthy, proliferating cells should exhibit robust glucose metabolism. |
| Experimental Protocol | 1. Incubation Time: Ensure the labeling duration is sufficient to achieve isotopic steady state in the pathways of interest. Glycolytic intermediates label within minutes, while TCA cycle intermediates can take several hours.[1] 2. Metabolism Quenching: Rapid and effective quenching of metabolism is critical to prevent the loss of labeled intermediates. Use of ice-cold solvents like 80% methanol is recommended. | Optimization of incubation time and quenching will preserve the in-culture labeling patterns. |
| Analytical Method | 1. Instrument Sensitivity: Verify that your mass spectrometer has sufficient sensitivity to detect the expected low levels of 13C incorporation, especially for metabolites present at low concentrations. 2. Matrix Effects: Complex biological samples can cause ion suppression or enhancement. Perform a matrix effect study to assess this. | A sensitive and properly calibrated analytical method is crucial for accurate detection. |
Issue 2: Unexpected or Inconsistent Mass Isotopologue Distributions (MIDs)
Question: The mass isotopologue distributions for my metabolites are not what I expected, or they are highly variable between replicates. How can I troubleshoot this?
Answer: Inconsistent MIDs can be caused by a variety of factors, including issues with reaching isotopic steady state, metabolic pathway complexities, and data processing errors.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Not Reaching Isotopic Steady State | 1. Time Course Experiment: Perform a time course experiment to determine when isotopic steady state is reached for your metabolites of interest.[1] 2. Consider Instationary MFA: If a steady state is not achievable, consider using instationary metabolic flux analysis (MFA) methods. | A clear understanding of the labeling kinetics will ensure that you are sampling at the appropriate time point. |
| Metabolic Pathway Dynamics | 1. Alternative Carbon Sources: The presence of unlabeled carbon sources (e.g., from serum or other media components) will dilute the 13C label. Use dialyzed serum and a defined medium to minimize this. 2. Pathway Branching: Be aware of how the 13C-4 label on glucose will be distributed through branching pathways like the Pentose Phosphate Pathway (PPP). | A well-defined experimental system will lead to more predictable and interpretable labeling patterns. |
| Data Processing and Analysis | 1. Natural Abundance Correction: Ensure that your data analysis workflow correctly corrects for the natural abundance of 13C and other isotopes.[2] 2. Background Noise: High background noise in the mass spectrometer can interfere with the detection of low-abundance isotopologues. Run blank samples to identify and subtract background signals.[3] | Accurate data processing is essential for obtaining meaningful MIDs. |
Frequently Asked Questions (FAQs)
Q1: Why choose this compound as a tracer?
A1: this compound is a useful tracer for studying the relative contributions of glycolysis and the pentose phosphate pathway (PPP). The position of the label at the C4 position leads to distinct labeling patterns in downstream metabolites depending on the metabolic route taken. For example, in glycolysis, the C4 of glucose becomes the C1 of pyruvate. In the oxidative PPP, the C1 of glucose is lost as CO2, and subsequent rearrangements can lead to different labeling patterns in glycolytic intermediates.
Q2: How long should I incubate my cells with the 13C-labeled glucose?
A2: The ideal incubation time depends on the metabolic pathway you are studying. Glycolytic intermediates typically reach isotopic steady state within minutes, while intermediates of the TCA cycle may take several hours.[1] It is highly recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.
Q3: What are some common pitfalls in sample preparation for 13C labeling experiments?
A3: The most critical step is the rapid and complete quenching of metabolic activity to preserve the in-situ metabolic state. Inefficient quenching can lead to significant changes in metabolite levels and labeling patterns. Additionally, it is important to thoroughly wash the cells to remove any extracellular labeled glucose before metabolite extraction.
Q4: How do I correct for the natural abundance of 13C in my mass spectrometry data?
A4: Correcting for natural isotope abundances is a critical step for accurate quantification of 13C enrichment. This is typically done using algorithms that account for the natural distribution of all isotopes (e.g., 13C, 15N, 18O, 34S) in the measured metabolites. Several software packages are available for this purpose. It is important to process data from unlabeled control samples alongside your labeled samples to ensure the accuracy of the correction.
Q5: My 13C enrichment is very low. How can I increase it?
A5: To increase 13C enrichment, you can try the following:
-
Increase Tracer Concentration: Ensure you are using a sufficiently high concentration of this compound in your medium.
-
Use Glucose-Free Medium: Prepare your labeling medium using glucose-free base medium to avoid competition from unlabeled glucose.
-
Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous glucose and other metabolites that can dilute the 13C label. Use dialyzed FBS to minimize these unlabeled sources.
-
Extend Incubation Time: As mentioned, a longer incubation time may be necessary to achieve higher enrichment in certain metabolic pathways.
Data Presentation
The following tables provide a hypothetical, yet expected, mass isotopologue distribution (MID) for key metabolites in mammalian cells cultured with this compound. The exact distributions will vary depending on the cell type and experimental conditions.
Table 1: Expected Mass Isotopologue Distribution in Glycolysis and Pentose Phosphate Pathway
| Metabolite | Number of Carbons | Expected Major Labeled Isotopologue (M+n) | Expected Fractional Abundance (%) | Pathway |
| Glucose-6-Phosphate | 6 | M+1 | >95% | - |
| Fructose-6-Phosphate | 6 | M+1 | >95% | Glycolysis |
| Glyceraldehyde-3-Phosphate | 3 | M+1 | ~50% | Glycolysis |
| Pyruvate | 3 | M+1 | >80% | Glycolysis |
| Lactate | 3 | M+1 | >80% | Fermentation |
| Ribose-5-Phosphate | 5 | M+0, M+1 | Varies | PPP |
Table 2: Expected Mass Isotopologue Distribution in the TCA Cycle (First Turn)
| Metabolite | Number of Carbons | Expected Major Labeled Isotopologue (M+n) | Expected Fractional Abundance (%) | Notes |
| Acetyl-CoA | 2 | M+1 | >50% | Derived from M+1 Pyruvate |
| Citrate | 6 | M+1 | >40% | Condensation of M+1 Acetyl-CoA and unlabeled Oxaloacetate |
| α-Ketoglutarate | 5 | M+1 | >40% | Derived from M+1 Citrate |
| Succinate | 4 | M+0, M+1 | Varies | Symmetrical molecule, label can be lost or retained |
| Fumarate | 4 | M+0, M+1 | Varies | |
| Malate | 4 | M+1 | >30% |
Experimental Protocols
Protocol: this compound Labeling of Adherent Mammalian Cells
This protocol provides a general framework. Optimization for specific cell lines and experimental goals is recommended.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS), sterile
-
Glucose-free DMEM (or other appropriate base medium)
-
This compound
-
Dialyzed fetal bovine serum (dFBS)
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Allow cells to adhere and grow overnight in complete growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with this compound to the desired final concentration (e.g., 10 mM) and the appropriate percentage of dFBS. Prepare an equivalent unlabeled control medium with natural D-glucose.
-
Pre-incubation (Optional): To clear intracellular pools of unlabeled glucose, gently wash the cells once with sterile PBS and then incubate in glucose-free medium for 1-2 hours prior to labeling.
-
Isotope Labeling:
-
Aspirate the medium from the wells.
-
Quickly wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium (containing this compound) to the cells. For control wells, add the unlabeled medium.
-
Incubate for the desired duration (e.g., 4 hours for TCA cycle analysis).
-
-
Metabolite Extraction (Quenching):
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add a sufficient volume of ice-cold 80% methanol (e.g., 1 mL per well of a 6-well plate) to quench metabolism and lyse the cells.
-
Place the plate on dry ice for 5-10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate vigorously for 30 seconds.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant containing the polar metabolites to a new labeled tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Glycolysis pathway with this compound labeling.
Caption: Pentose Phosphate Pathway with this compound.
Caption: TCA Cycle (first turn) with this compound.
References
Technical Support Center: Optimizing D-Glucose-13C-4 for Cellular Metabolism Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of D-Glucose-13C-4 for cell culture-based metabolic studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and interpret your results accurately.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Isotopic Enrichment in Downstream Metabolites
Question: I have incubated my cells with this compound, but I am seeing very low or no incorporation of the 13C label in metabolites of glycolysis or the TCA cycle. What could be the cause?
Answer: Low isotopic enrichment is a common issue that can stem from several factors. A primary consideration is whether the cells have reached an isotopic steady state, a state where the isotopic enrichment of key metabolites becomes constant.[1] For many mammalian cell cultures, achieving this can take 18-24 hours or even longer.[1]
Troubleshooting Steps:
-
Verify Isotopic Steady State: To confirm that an isotopic steady state has been reached, it is recommended to measure the isotopic labeling of key metabolites at multiple time points toward the end of your experiment.[1] If the enrichment levels are not stable, you may need to extend the incubation period.[1]
-
Assess Glucose Consumption Rate: If the concentration of this compound is too low relative to the cells' consumption rate, the labeled glucose may be depleted before sufficient labeling of downstream metabolites occurs. Consult the literature for typical glucose consumption rates of your cell line.
-
Check for Competing Carbon Sources: The presence of unlabeled glucose or other carbon sources (e.g., from fetal bovine serum) in your medium will dilute the labeled pool, leading to lower enrichment. Ensure you are using a glucose-free basal medium and consider using dialyzed serum to minimize unlabeled glucose.
-
Confirm Cell Viability and Metabolic Activity: Ensure that your cells are healthy and metabolically active. Perform a cell viability assay to rule out any cytotoxic effects from your experimental conditions.
Issue 2: Signs of Cellular Toxicity or Altered Phenotype
Question: After adding this compound to my cell culture, I've observed changes in cell morphology, a decrease in proliferation, or other signs of cellular stress. Could the labeled glucose be toxic?
Answer: While the 13C isotope itself is not toxic, high concentrations of glucose, in general, can induce cellular stress and alter metabolic pathways.[2] Standard cell culture media can contain glucose concentrations ranging from 5.5 mM (physiological) to 25 mM or higher (hyperglycemic). It is crucial to determine a concentration that supports robust labeling without adversely affecting the cells.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: To identify a non-toxic concentration of this compound for your specific cell line, conduct a dose-response study. Test a range of concentrations and assess cell viability and proliferation using standard assays (e.g., MTT, trypan blue exclusion).
-
Use Physiologically Relevant Concentrations: Whenever possible, start with glucose concentrations that mimic physiological conditions (around 5.5 mM) and adjust as needed based on your experimental goals and cell type.
-
Monitor Key Metabolic Outputs: In addition to viability, check for changes in key metabolic indicators, such as lactate production. A significant shift in lactate secretion could indicate a metabolic rewiring due to high glucose levels.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting concentration of this compound for my experiment?
A1: The optimal concentration of this compound depends on your cell line, its metabolic rate, and the specific pathways you are investigating. A good starting point is to use a concentration that is typical for your cell culture medium, often in the range of 5.5 mM to 25 mM. It is highly recommended to perform a pilot experiment with a range of concentrations to find the best balance between achieving sufficient isotopic enrichment and avoiding any detrimental effects on cell health and metabolism.
Q2: Should I completely replace unlabeled glucose with this compound?
A2: For many metabolic flux analysis experiments, the goal is to have the labeled glucose as the primary carbon source. Therefore, starting with a glucose-free basal medium and adding your this compound to the desired final concentration is the standard approach. Using a mixture of labeled and unlabeled glucose can be a strategy in certain experimental designs but will result in lower overall isotopic enrichment.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time should be sufficient to allow the cells to reach an isotopic steady state, where the isotopic labeling in the metabolites of interest is no longer changing. The time required to reach this state can vary significantly depending on the cell line and the metabolic pathway. For example, glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take several hours. It is best to perform a time-course experiment to determine the optimal incubation time for your specific system.
Q4: What is the difference between using a specifically labeled glucose like this compound and a uniformly labeled glucose ([U-13C6]-Glucose)?
A4: The choice of tracer is critical for the precision of your metabolic flux estimates. A specifically labeled glucose, like this compound, introduces the label at a known position. This can be advantageous for tracing the fate of that specific carbon through different pathways. Uniformly labeled glucose, where all carbons are 13C, will lead to a higher mass shift in downstream metabolites, which can be easier to detect. The optimal tracer depends on the specific metabolic questions you are asking.
Quantitative Data Summary
The following tables provide reference data to aid in your experimental design.
Table 1: Typical Glucose Concentrations in Common Cell Culture Media
| Basal Medium | Glucose Concentration (g/L) | Glucose Concentration (mM) |
| MEM | 1.0 | 5.5 |
| RPMI-1640 | 2.0 | 11.1 |
| DMEM (Low Glucose) | 1.0 | 5.5 |
| DMEM (High Glucose) | 4.5 | 25.0 |
| F-12 | 1.8 | 10.0 |
Data sourced from
Table 2: Reported Glucose Consumption Rates for Various Cell Lines
| Cell Line | Glucose Consumption Rate (pmol/cell/hour) |
| CHO | ~0.2 |
| Murine Hybridoma | ~0.3 |
| Pancreatic 1.1B4 β-cells | Varies with conditions |
| Human Fibroblasts | Varies with conditions |
Data sourced from
Experimental Protocols
Protocol 1: Preparation of this compound Containing Cell Culture Medium
Objective: To prepare a complete cell culture medium with a defined concentration of this compound.
Materials:
-
Glucose-free basal medium (e.g., DMEM, RPMI-1640)
-
This compound powder
-
Sterile, deionized water or PBS
-
Fetal Bovine Serum (FBS), preferably dialyzed
-
Other required supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a Stock Solution of this compound:
-
In a sterile environment (e.g., a biological safety cabinet), dissolve a pre-weighed amount of this compound powder in sterile, deionized water or PBS to create a concentrated stock solution (e.g., 1 M).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C for long-term use.
-
-
Prepare the Complete Labeled Medium:
-
Start with the desired volume of glucose-free basal medium.
-
Add your standard supplements (e.g., 10% dialyzed FBS, L-glutamine, penicillin-streptomycin).
-
Add the calculated volume of the this compound stock solution to achieve your desired final concentration (e.g., for a final concentration of 10 mM in 100 mL of medium, add 1 mL of a 1 M stock solution).
-
Mix the medium thoroughly by gentle inversion.
-
Warm the medium to 37°C before use.
-
Protocol 2: General Workflow for a 13C-Labeling Experiment
Objective: To culture cells in the presence of this compound for metabolic analysis.
Materials:
-
Cells of interest
-
Complete standard growth medium
-
Complete this compound medium (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
-
Standard cell culture equipment
Procedure:
-
Cell Seeding:
-
Seed your cells in their standard growth medium in the desired culture vessel.
-
Allow the cells to attach and grow to the desired confluency (typically 70-80%).
-
-
Medium Exchange and Labeling:
-
Aspirate the standard growth medium.
-
Gently wash the cells once with sterile PBS to remove any residual unlabeled glucose.
-
Aspirate the PBS.
-
Add the pre-warmed complete this compound medium to the cells.
-
-
Incubation:
-
Incubate the cells for the predetermined optimal time to achieve isotopic steady state.
-
-
Metabolite Extraction:
-
After incubation, quickly aspirate the labeled medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Quench metabolism and extract metabolites using a suitable method (e.g., ice-cold 80% methanol).
-
-
Sample Analysis:
-
Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine isotopic enrichment.
-
Visualizations
References
Troubleshooting poor 13C incorporation from D-Glucose-13C-4
Welcome to the technical support center for D-Glucose-13C based metabolic research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor 13C incorporation from D-Glucose-13C tracers.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites
Question: I have incubated my cells with D-Glucose-13C, but I am observing very low or no 13C enrichment in glycolytic or TCA cycle intermediates. What are the potential causes and how can I troubleshoot this?
Answer: Low or absent 13C enrichment can stem from several factors, ranging from experimental setup to cellular metabolism. Below is a systematic guide to help you identify and resolve the issue.
Possible Causes and Troubleshooting Steps:
-
Inadequate Labeling Time: The incubation period may be too short for the 13C label to be incorporated and reach a detectable level in downstream metabolites.
-
Dilution by Unlabeled Carbon Sources: The presence of unlabeled glucose or other carbon sources in the culture medium will dilute the 13C-labeled glucose, leading to lower enrichment in your metabolites of interest.
-
Solution:
-
Use a glucose-free basal medium to prepare your labeling medium.[3]
-
Ensure all components of the medium, including serum, are free of unlabeled glucose. It is highly recommended to use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled small molecules.[4]
-
Consider reducing the concentration of other major carbon sources, such as glutamine, if your experimental design allows.[2]
-
-
-
Slow Glucose Uptake or Metabolism: The cells may not be taking up or metabolizing glucose efficiently.
-
Solution:
-
Verify Glucose Consumption: Measure the glucose concentration in the medium over time to confirm that the cells are consuming it.
-
Check Cell Health and Viability: Ensure that your cells are healthy and in the exponential growth phase. Poor cell health can significantly reduce metabolic activity.
-
Optimize Glucose Concentration: While ensuring it's the primary carbon source, the concentration of D-Glucose-13C might be too low. Consider a dose-response experiment to find the optimal concentration for your cell line without inducing toxicity. High glucose levels can also have detrimental effects on some cell types.
-
-
-
High Endogenous Pools of Unlabeled Metabolites: Large intracellular pools of unlabeled metabolites can take a longer time to be replaced by their 13C-labeled counterparts.
-
Solution: Before adding the 13C-labeled medium, consider a brief pre-incubation period in a medium lacking the unlabeled substrate to help reduce the size of the endogenous pools.
-
-
Issues with the 13C-Labeled Glucose Stock: The quality and purity of the tracer are critical.
-
Solution:
-
Verify Isotopic Enrichment: Confirm the isotopic enrichment of your D-Glucose-13C with the manufacturer's certificate of analysis.
-
Ensure Proper Storage: Store the labeled glucose according to the manufacturer's instructions to prevent degradation.
-
-
-
Cell Passage Number: The metabolic characteristics of cell lines can change with high passage numbers.
-
Solution: Use cells with a consistent and low passage number for your experiments to ensure reproducibility. If you suspect passage-related effects, compare the metabolic profiles of low and high passage cells.
-
Issue 2: Inconsistent 13C Enrichment Between Biological Replicates
Question: I am observing high variability in 13C enrichment for the same metabolites across my biological replicates. What could be causing this inconsistency?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Cell Seeding and Growth Phase: Differences in cell number or metabolic state at the start of the experiment can lead to varied labeling patterns.
-
Solution:
-
Ensure uniform cell seeding density across all replicates.
-
Harvest cells during the same growth phase, typically the mid-exponential phase, when metabolism is most consistent.
-
-
-
Errors in Media Preparation and Handling: Inaccuracies in preparing the labeling medium or variations in handling can introduce significant differences.
-
Solution:
-
Prepare a single master mix of the labeling medium to be distributed among all replicates.
-
Ensure thorough mixing of the medium after adding the labeled glucose.
-
Pre-warm the medium to 37°C before adding it to the cells to avoid temperature shock.
-
-
-
Inconsistent Quenching and Metabolite Extraction: If the metabolic activity is not stopped uniformly and instantaneously across all samples, the labeling patterns can change during sample processing.
-
Solution:
-
Standardize the quenching procedure. A common method is to rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) before adding a cold extraction solvent (e.g., 80% methanol at -80°C).
-
Minimize the time between sample collection and quenching, and keep this time consistent for all samples.
-
-
-
Pipetting Errors: Inaccurate pipetting during cell seeding, media changes, or sample preparation can lead to variability.
-
Solution: Use calibrated pipettes and ensure consistent pipetting techniques for all samples.
-
Quantitative Data Summary
The following table provides a hypothetical example of expected 13C enrichment in key metabolites under optimal and suboptimal labeling conditions. This can serve as a reference for troubleshooting your own experiments.
| Metabolite | Expected 13C Enrichment (Optimal Conditions) | Observed 13C Enrichment (Poor Incorporation) | Potential Reasons for Poor Incorporation |
| Glucose-6-Phosphate | > 95% | < 50% | Dilution with unlabeled glucose, poor glucose uptake. |
| Fructose-1,6-Bisphosphate | > 95% | < 40% | Dilution with unlabeled glucose, poor glucose uptake. |
| Pyruvate | > 90% | < 30% | Dilution, short labeling time, contribution from other carbon sources. |
| Lactate | > 90% | < 30% | Dilution, short labeling time, contribution from other carbon sources. |
| Citrate | > 80% | < 20% | Short labeling time, high endogenous pools, dilution. |
| Glutamate | > 70% | < 15% | Very short labeling time, dilution from unlabeled glutamine. |
Experimental Protocols
Protocol 1: Preparation of 13C-Labeled Cell Culture Medium
This protocol describes the preparation of a complete cell culture medium supplemented with D-Glucose-13C.
Materials:
-
Glucose-free basal medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
L-glutamine (if not already in the basal medium)
-
D-Glucose-13C (powder)
-
Sterile, deionized water
-
0.22 µm syringe filter
-
Sterile tubes and flasks
Procedure:
-
Prepare a Concentrated Stock Solution of D-Glucose-13C:
-
In a sterile biological safety cabinet, calculate and weigh the required amount of D-Glucose-13C powder to prepare a concentrated stock solution (e.g., 1 M).
-
Dissolve the powder in sterile, deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C for long-term storage.
-
-
Prepare the Complete 13C-Labeled Medium:
-
Start with the desired volume of glucose-free basal medium.
-
Add the required supplements: dFBS to the final desired concentration (e.g., 10%), Penicillin-Streptomycin (e.g., 1%), and L-glutamine (e.g., 2 mM).
-
Add the D-Glucose-13C stock solution to achieve the final desired concentration (e.g., 10 mM or 25 mM).
-
Mix the medium thoroughly by gentle inversion.
-
The medium is now ready for use. Store at 4°C for short-term use.
-
Protocol 2: 13C Labeling and Metabolite Extraction from Adherent Cells
This protocol outlines the procedure for labeling adherent cells with D-Glucose-13C and extracting metabolites for mass spectrometry analysis.
Materials:
-
Adherent cells cultured in multi-well plates
-
Complete unlabeled growth medium
-
Complete 13C-labeled medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Culture the cells in their standard unlabeled growth medium.
-
-
Medium Exchange and Labeling:
-
When cells reach the desired confluency, aspirate the unlabeled growth medium.
-
Gently wash the cells once with pre-warmed sterile PBS to remove residual unlabeled glucose.
-
Aspirate the PBS.
-
Add the pre-warmed complete 13C-labeled medium to the cells.
-
Incubate the cells for the desired labeling period in a standard cell culture incubator (37°C, 5% CO2).
-
-
Metabolite Quenching and Extraction:
-
Place the culture plates on ice to slow down metabolism.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold 80% methanol (-80°C) to the cells.
-
Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
The samples are now ready for analysis by mass spectrometry.
-
Visualizations
Diagram 1: Glucose Metabolism Signaling Pathway
References
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for ¹³C-Labeled Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of mass spectrometry for the analysis of ¹³C-labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when analyzing ¹³C-labeled metabolites by mass spectrometry?
A1: The main challenge is often distinguishing the ¹³C-labeled tracer from the highly abundant endogenous, unlabeled (¹²C) metabolites. Because these molecules are chemically identical, they cannot be distinguished by mass spectrometry alone, necessitating effective chromatographic separation prior to mass analysis.[1]
Q2: Why is isotopic labeling with ¹³C used in metabolomics studies?
A2: Isotopic labeling with ¹³C is a powerful tool used to trace metabolic pathways, determine relative pathway activities, and quantify intracellular fluxes.[2][3] By introducing a ¹³C-labeled substrate, researchers can follow its incorporation into various metabolites, providing insights into cellular metabolism that are not achievable with unlabeled experiments.[2][4]
Q3: Can ¹³C labeling improve the sensitivity of detection?
A3: While not directly increasing the instrument's intrinsic sensitivity, ¹³C labeling can significantly enhance the overall reliability and effective sensitivity of an experiment. Using ¹³C-labeled internal standards helps to correct for variations in sample preparation and matrix effects, leading to more accurate and reproducible quantification. Furthermore, techniques like Isotopic Ratio Outlier Analysis (IROA) use characteristic isotopic patterns to differentiate biological signals from artifacts and background noise.
Q4: What are the common mass spectrometry platforms used for ¹³C-metabolomics?
A4: A variety of platforms are used, each with its own advantages. Liquid chromatography-mass spectrometry (LC-MS) is widely adopted due to its high sensitivity and applicability to a broad range of polar compounds without the need for derivatization. Gas chromatography-mass spectrometry (GC-MS) is also frequently used, often requiring derivatization of metabolites. For higher resolution and more detailed structural information, tandem mass spectrometry (MS/MS) and high-resolution instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap are employed.
Q5: What is the importance of correcting for natural isotopic abundance?
A5: It is crucial to correct for the natural abundance of ¹³C (approximately 1.1%) and other isotopes. Failure to do so can lead to inaccurate quantification of ¹³C enrichment, as the naturally occurring isotopes in endogenous metabolites can interfere with the signal of the labeled tracer. Correction algorithms are available to account for these natural isotopic distributions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of ¹³C-labeled metabolites.
Issue 1: Low Signal Intensity or Poor Sensitivity
Question: I am observing a weak signal for my ¹³C-labeled metabolites. What are the potential causes and how can I improve the sensitivity?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | References |
| Suboptimal Ionization | Ensure the mobile phase is conducive to efficient ionization. For ESI, this often means using additives like formic acid for positive mode or ammonium acetate for negative mode. Optimize ion source parameters such as capillary voltage, gas flows, and temperature by infusing a standard solution of the analyte. | |
| Matrix Effects | The presence of co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve chromatographic separation to better resolve the analyte from interfering compounds. Employ robust sample preparation techniques like solid-phase extraction (SPE) to remove matrix components. The use of a ¹³C-labeled internal standard that co-elutes with the analyte can help to normalize for ion suppression. | |
| Instrument Contamination | A dirty ion source or mass spectrometer can lead to a general loss of sensitivity. Regularly clean the ion source and other components as per the manufacturer's recommendations. | |
| Inefficient Chromatography | Poor peak shape (e.g., broadening or tailing) can reduce signal intensity at the peak apex. Optimize the chromatographic method, including the column type, mobile phase composition, and gradient profile. Ensure the injection volume is not overloading the column. | |
| Low Analyte Concentration | If the metabolite is present at very low levels, consider concentrating the sample extract. However, be aware that this can also concentrate matrix components. | |
| Inappropriate MS Settings | For tandem MS, ensure that the precursor and product ion selection, as well as the collision energy, are optimized for your specific metabolite. For high-resolution MS, ensure the instrument is properly tuned and calibrated. |
Issue 2: Poor Chromatographic Separation of Labeled and Unlabeled Metabolites
Question: My ¹³C-labeled metabolite is co-eluting with its endogenous, unlabeled counterpart. How can I improve the separation?
Experimental Workflow for Method Optimization
Caption: Workflow for optimizing chromatographic separation.
Detailed Steps:
-
Optimize the Gradient: A shallower and longer gradient can often improve the resolution between closely eluting compounds.
-
Change the Stationary Phase: If using reversed-phase chromatography (e.g., C18), consider trying a different chemistry or a column with a different particle size or length. For polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation. For chiral compounds like L-Glucose-¹³C and D-Glucose, a chiral stationary phase is necessary.
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of acidic or basic metabolites, which in turn can affect their retention and selectivity on the column.
-
Temperature Optimization: Adjusting the column temperature can influence retention times and peak shapes.
Issue 3: Inaccurate Quantification and Isotope Ratio Measurement
Question: The calculated enrichment of my ¹³C-labeled metabolite is inconsistent or seems incorrect. What could be the cause?
Logical Troubleshooting Flow
Caption: Troubleshooting inaccurate quantification.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | References |
| Incorrect Natural Abundance Correction | Ensure you are using a validated algorithm to correct for the natural abundance of all isotopes (¹³C, ¹⁵N, ¹⁸O, etc.) in both the metabolite and any derivatizing agents. | |
| Signal Overlap / Isobaric Interference | An interfering compound with the same nominal mass as your labeled metabolite may be co-eluting. High-resolution mass spectrometry (e.g., QTOF or Orbitrap) can help distinguish between your analyte and the interference based on their exact masses. If using a low-resolution instrument like a triple quadrupole, improving chromatographic separation is critical. | |
| Detector Saturation | An intensely abundant signal from the unlabeled (M+0) isotopologue can saturate the detector, leading to an underestimation of its true abundance and, consequently, an overestimation of the enrichment of the labeled isotopologues. Dilute the sample to bring the most intense peak within the linear dynamic range of the detector. | |
| Non-linear Response | Ensure that both the labeled and unlabeled forms of the metabolite are within the linear range of the instrument. Generate calibration curves for both to confirm linearity. | |
| Isotope Effects | While generally minor for ¹³C, slight differences in retention time between labeled and unlabeled compounds can occur. Ensure that the peak integration windows are set appropriately to capture the entire elution profile for all isotopologues. |
Experimental Protocols
Protocol 1: General Sample Preparation for Cellular Metabolomics
This protocol provides a general guideline for quenching metabolism and extracting metabolites from cell cultures.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Twenty-four hours prior to extraction, switch to a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [U-¹³C₅]glutamine).
-
Quenching Metabolism: To halt enzymatic activity, rapidly quench the cells. A common method is to aspirate the medium and immediately wash the cells with ice-cold saline or phosphate-buffered saline.
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the cell plate.
-
Scrape the cells in the presence of the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at a low temperature (e.g., -20°C for 30 minutes) to precipitate proteins.
-
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully collect the supernatant containing the polar metabolites.
-
Drying and Reconstitution: Dry the supernatant, for example, using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).
Protocol 2: Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
This method uses a uniformly ¹³C-labeled cell extract as an internal standard for accurate quantification.
-
Prepare U-¹³C Extract: Grow a batch of cells with a uniformly ¹³C-labeled carbon source (e.g., U-¹³C-glucose) as the sole carbon source to achieve isotopic steady state. Extract the metabolites as described in Protocol 1. This extract will serve as the internal standard mixture.
-
Sample Preparation: For each experimental (unlabeled) sample, add a fixed amount of the U-¹³C extract at the beginning of the extraction process.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled metabolites. Add the same fixed amount of the U-¹³C extract to each calibration standard.
-
LC-MS Analysis: Analyze the experimental samples and calibration standards.
-
Quantification: For each metabolite, create a calibration curve by plotting the ratio of the peak area of the unlabeled analyte to the peak area of its corresponding U-¹³C-labeled internal standard against the concentration of the unlabeled analyte. Calculate the concentration of the metabolite in the experimental samples using this calibration curve.
Quantitative Data Summary
Table 1: Comparison of Detection Limits for QQQ and QTOF Mass Spectrometers
| Metabolite | QQQ-MRM Detection Limit (fmol) | QTOF-HRMS Detection Limit (fmol) |
| Metabolite A | 6.8 | 28.7 |
| Metabolite B | 304.7 | 881.5 |
| Data presented is illustrative of the general finding that triple quadrupole (QQQ) instruments operating in Multiple Reaction Monitoring (MRM) mode often provide lower detection limits (higher sensitivity) compared to Quadrupole Time-of-Flight (QTOF) instruments for targeted analysis. |
Table 2: Impact of Normalization on Coefficient of Variation (CV%) in a Large Sample Set
| Normalization Method | Average CV% |
| Raw Data (No Normalization) | 11.01% |
| Total Ion Count (TIC) Normalization | Reduced CV% |
| ¹³C-Internal Standard Normalization | 6.36% |
| This table demonstrates the effectiveness of using a ¹³C-labeled internal standard mixture for data normalization, which significantly reduces analytical variation compared to raw data or TIC normalization. |
References
- 1. benchchem.com [benchchem.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
Technical Support Center: 13C Metabolic Flux Analysis (13C-MFA)
Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to help you navigate the complexities of data interpretation in your 13C-MFA experiments.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C-MFA data interpretation.
Problem: Poor Fit Between Simulated and Measured Labeling Data
A common and critical issue in 13C-MFA is a high Sum of Squared Residuals (SSR), which indicates a significant discrepancy between the flux model's predictions and the experimental mass isotopomer distribution (MID) data. Achieving a statistically acceptable fit is fundamental to the credibility of the estimated metabolic fluxes.
Question: My SSR value is too high, indicating a poor model fit. What are the potential causes and how can I troubleshoot this?
Answer: A high SSR can stem from several sources, ranging from experimental procedures to the computational model itself. Below is a systematic guide to troubleshooting a poor model fit.
Possible Causes and Solutions:
-
Incomplete or Incorrect Metabolic Model: The metabolic network model is the foundation of your 13C-MFA.[1] Errors in the model, such as missing reactions or incorrect atom transitions, are a common cause of a poor fit.
-
Troubleshooting Steps:
-
Verify Reactions: Meticulously review all reactions in your model for biological accuracy and completeness for your specific organism and experimental conditions.
-
Check Atom Transitions: Ensure the atom mapping for each reaction is correct. Errors here will lead to incorrect simulated labeling patterns.
-
Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in your model.[1]
-
Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect and may need to be revisited.
-
-
-
Failure to Reach Isotopic Steady State: A core assumption for standard 13C-MFA is that the system has reached both a metabolic and an isotopic steady state.[1] If the isotopic labeling of metabolites is still changing over time, the model will not be able to fit the data correctly.
-
Troubleshooting Steps:
-
Verify Steady State: To confirm isotopic steady state, you should measure the isotopic labeling of key metabolites at two or more time points towards the end of your planned experiment (e.g., at 18 and 24 hours for mammalian cell cultures).[1][2] If the labeling enrichment does not change significantly between these time points, an isotopic steady state has likely been reached.
-
Extend Labeling Time: If a steady state has not been achieved, extend the labeling period and re-sample.
-
Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible for your experimental system, consider using INST-MFA methods, which are designed to analyze data from systems not at isotopic steady state.
-
-
-
Incorrect Measurement Error Assumptions: The SSR calculation is weighted by the inverse of the measurement variance. Inaccurate estimates of measurement errors can lead to a statistically unacceptable fit.
-
Troubleshooting Steps:
-
Review Assumed Errors: Ensure that the assumed standard deviations for your labeling data and external rates are realistic. Typical measurement errors are provided in the table below.
-
Perform Replicate Measurements: Analyze biological and technical replicates to obtain a better estimate of the actual measurement variance.
-
-
-
Analytical Errors: Issues with sample preparation or the analytical instrumentation can introduce significant errors into the labeling data.
-
Troubleshooting Steps:
-
Check for Contamination: Ensure that your samples are not contaminated with unlabeled biomass or other carbon sources.
-
Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer (GC-MS or LC-MS) or NMR instrument.
-
Data Correction: Double-check that you have correctly applied corrections for the natural abundance of 13C.
-
-
Below is a logical workflow for troubleshooting a poor model fit:
References
Navigating Isotopic Steady State with D-Glucose-13C-4: A Technical Guide
For researchers, scientists, and drug development professionals leveraging D-Glucose-13C-4 for metabolic flux analysis, achieving a true isotopic steady state is paramount for generating reliable and reproducible data. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these sophisticated experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Incorporation of 13C from this compound into Downstream Metabolites
-
Question: We are not observing the expected M+1 enrichment in our glycolytic or TCA cycle intermediates after labeling with this compound. What could be the cause?
-
Answer: Several factors could contribute to low or absent 13C incorporation. A primary consideration is the time required to reach isotopic steady state, which can vary significantly between different metabolite pools. Glycolytic intermediates typically reach steady state within minutes, whereas TCA cycle intermediates may require several hours.[1][2] It is also crucial to ensure that the cells are metabolically active and that the concentration of the labeled glucose is sufficient. Additionally, dilution from unlabeled sources, such as endogenous glycogen stores or other substrates in the medium, can lead to lower than expected enrichment.
Issue 2: Unexpected Labeling Patterns in Metabolites
-
Question: The mass isotopomer distribution (MID) in our metabolites is not what we predicted from the metabolism of this compound. Why might this be?
-
Answer: Unexpected labeling patterns can arise from the activity of alternative or reversible metabolic pathways. For instance, the pentose phosphate pathway (PPP) can alter the position of the 13C label, leading to different isotopologues of glycolytic intermediates than direct glycolysis.[3] Reversible reactions within the TCA cycle can also lead to "scrambling" of the label.[4] It is also important to consider the possibility of contamination with other 13C-labeled glucose isotopomers in the tracer stock.
Issue 3: Inconsistent Results Between Replicates
-
Question: We are observing significant variability in 13C enrichment between our biological replicates. What are the potential sources of this inconsistency?
-
Answer: Inconsistent results often stem from variations in experimental procedures. Key factors to standardize include cell seeding density, the timing of media changes and sample collection, and the efficiency of metabolite extraction.[4] Incomplete quenching of metabolism during sample collection can also lead to continued enzymatic activity and altered metabolite profiles.
Frequently Asked Questions (FAQs)
Q1: How long does it take to reach isotopic steady state with this compound?
A1: The time to reach isotopic steady state is dependent on the specific metabolite and the metabolic rates of the cell type being studied. As a general guideline, glycolytic intermediates reach a steady state relatively quickly, often within minutes. However, intermediates of the TCA cycle have larger pool sizes and slower turnover rates, and thus may take several hours to reach isotopic equilibrium. It is highly recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.
Q2: What are the expected labeling patterns for key metabolites from this compound?
A2: The 13C label on the fourth carbon of glucose will follow a specific trajectory through central carbon metabolism. In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon molecules of pyruvate. The C4 of glucose becomes the C1 of pyruvate. This M+1 pyruvate can then enter the TCA cycle. The expected labeling patterns for key downstream metabolites are summarized in the table below.
Q3: How can I confirm that my cells have reached isotopic steady state?
A3: The most reliable method to confirm isotopic steady state is to perform a time-course experiment. This involves collecting samples at multiple time points after the introduction of the labeled substrate and measuring the isotopic enrichment of key metabolites. Isotopic steady state is considered to be reached when the fractional enrichment of the metabolites of interest no longer changes over time.
Q4: What are the critical considerations for the experimental medium when using this compound?
A4: The experimental medium should be carefully prepared to minimize dilution of the labeled substrate. It is best to use a glucose-free medium as the base and supplement it with this compound as the sole glucose source. If the medium contains serum, it is advisable to use dialyzed serum to remove any unlabeled small molecules, including glucose.
Data Presentation
Table 1: Expected 13C Labeling in Key Metabolites from this compound
| Metabolite | Pathway | Expected Mass Shift | Notes |
| Pyruvate | Glycolysis | M+1 | The C4 of glucose becomes the C1 of pyruvate. |
| Lactate | Fermentation | M+1 | Derived directly from M+1 pyruvate. |
| Acetyl-CoA | PDH Complex | M+1 | The C1 of pyruvate is lost as CO2; the remaining two carbons form acetyl-CoA. |
| Citrate | TCA Cycle | M+1 | Condensation of M+1 acetyl-CoA with unlabeled oxaloacetate. |
| α-Ketoglutarate | TCA Cycle | M+1 or M+0 | The label can be lost as CO2 in the first turn of the cycle. |
| Succinate | TCA Cycle | M+1 or M+0 | Labeling depends on the progression through the TCA cycle. |
| Malate | TCA Cycle | M+1 or M+0 | Labeling depends on the progression through the TCA cycle. |
| Aspartate | Anaplerosis | M+1 or M+0 | Derived from oxaloacetate. |
| Glutamate | Anaplerosis | M+1 or M+0 | Derived from α-ketoglutarate. |
Experimental Protocols
Protocol: 13C Labeling Experiment to Achieve Isotopic Steady State
This protocol outlines the key steps for conducting a 13C labeling experiment with this compound in cultured mammalian cells.
-
Cell Culture: Plate cells at a consistent density and allow them to reach the desired confluency in standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with this compound to the desired final concentration (e.g., 25 mM). Add other necessary components such as dialyzed fetal bovine serum and antibiotics.
-
Initiation of Labeling: Aspirate the standard growth medium, wash the cells once with sterile phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect samples for metabolite analysis.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the isotopic enrichment of target metabolites using mass spectrometry (GC-MS or LC-MS).
-
Data Analysis: Determine the fractional enrichment of each metabolite at each time point to assess the attainment of isotopic steady state.
Mandatory Visualization
Caption: Metabolic fate of the 13C label from this compound.
Caption: General workflow for achieving and verifying isotopic steady state.
References
Minimizing analytical errors in D-Glucose-13C-4 tracer studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing analytical errors and troubleshooting common issues encountered during D-Glucose-¹³C₄ tracer studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Low or No ¹³C Enrichment Detected in Downstream Metabolites
Question: I have incubated my cells with D-Glucose-¹³C₄, but the mass spectrometry analysis shows minimal or no incorporation of ¹³C into glycolytic or TCA cycle intermediates. What could be the problem?
Answer: This is a common issue that can stem from several factors, ranging from experimental setup to analytical sensitivity. Here are the primary troubleshooting steps:
-
Verify Cellular Metabolic Activity: First, confirm that your cells are metabolically active. A positive control experiment using unlabeled D-Glucose and measuring lactate production or oxygen consumption can validate cellular health and metabolic function.
-
Confirm Tracer Uptake: Ensure that the cells are taking up the labeled glucose. You can measure the concentration of D-Glucose-¹³C₄ in the culture medium at the beginning and end of the incubation period to confirm its consumption.
-
Check for Isotopic Steady State: The duration of the labeling experiment is critical. For many mammalian cell lines, achieving isotopic steady state in central carbon metabolism can take 18-24 hours or longer.[1] If the incubation time is too short, the ¹³C enrichment in downstream metabolites may be below the detection limit of the instrument. It is recommended to perform a time-course experiment to determine when isotopic steady state is reached for your specific experimental system.[1][2]
-
Analytical Method Sensitivity: Your mass spectrometry method may not be sensitive enough to detect low levels of enrichment. Review and optimize your instrument parameters, such as injection volume, ionization source settings, and detector sensitivity.[3][4]
-
Metabolite Extraction Inefficiency: Inefficient extraction of metabolites from your samples will lead to low signal intensity. Ensure you are using a validated extraction protocol with cold solvents (e.g., 80% methanol) to quench metabolism rapidly and efficiently extract a broad range of metabolites.
Issue 2: High Variability in ¹³C Enrichment Across Replicates
Question: I am observing significant variability in the measured ¹³C enrichment for the same metabolite across my biological or technical replicates. How can I improve the reproducibility of my results?
Answer: High variability can be introduced at multiple stages of the experimental workflow. A systematic approach is needed to identify and minimize the source of the error.
-
Standardize Cell Culture Conditions: Ensure consistency in cell seeding density, growth phase, and media composition across all replicates. Minor differences in these parameters can lead to significant variations in metabolic activity.
-
Precise Timing of Interventions: The timing of tracer addition, incubation, and quenching of metabolism must be precisely controlled for all samples.
-
Improve Sample Preparation Consistency: Inconsistent sample handling during metabolite extraction is a major source of variability. This includes precise measurement of extraction solvent volumes and consistent execution of all steps. The use of an internal standard is highly recommended to correct for variability in extraction efficiency and instrument response.
-
Instrument Performance: Fluctuations in mass spectrometer performance can contribute to variability. Regularly calibrate and validate your instrument's performance. Analyze a quality control (QC) sample (a pooled mixture of all experimental samples) periodically throughout the analytical run to monitor for instrument drift.
-
Data Processing: Ensure that the software used for data analysis is correctly identifying peaks and integrating their areas. Manual inspection of a subset of chromatograms is recommended to verify the accuracy of the automated processing.
Issue 3: Inaccurate Quantification and Mass Isotopologue Distributions (MIDs)
Question: The calculated fractional enrichment of my metabolites seems incorrect, or the mass isotopologue distribution (MID) does not match expected patterns. What are the potential sources of this inaccuracy?
Answer: Accurate quantification and correct determination of MIDs are crucial for meaningful interpretation of tracer data. Several factors can lead to inaccuracies:
-
Natural Abundance of ¹³C: It is essential to correct for the natural abundance of ¹³C in your metabolites. Failure to do so will lead to an overestimation of the enrichment from the tracer. Several software tools are available that can perform this correction.
-
Tracer Impurity: The isotopic purity of your D-Glucose-¹³C₄ tracer should be considered. If the tracer contains a fraction of unlabeled glucose, this will lead to an underestimation of the true enrichment.
-
Matrix Effects in LC-MS: In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Using a stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for these matrix effects.
-
Derivatization Issues in GC-MS: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, incomplete or inconsistent derivatization of metabolites can introduce significant quantitative errors.
-
Overlapping Peaks: In complex biological samples, metabolites with similar retention times and mass-to-charge ratios may have overlapping chromatographic peaks, making accurate quantification challenging. Optimizing the chromatographic separation is crucial to minimize this issue.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal ¹³C-labeled glucose tracer for my experiment?
A1: The choice of the ¹³C-labeled glucose tracer depends on the specific metabolic pathways you aim to investigate. While D-Glucose-¹³C₄ is a common choice, other specifically labeled glucose isotopomers can provide more precise information for certain pathways. For instance, [1,2-¹³C₂]-glucose is often recommended for resolving fluxes through glycolysis versus the pentose phosphate pathway (PPP).
Q2: What is the importance of reaching an isotopic steady state?
A2: Reaching an isotopic steady state, where the isotopic enrichment of key metabolites remains constant over time, is a critical assumption for many metabolic flux analysis models. Performing your analysis at a steady state simplifies the mathematical modeling and interpretation of the data. To verify this, you should measure the isotopic labeling of key metabolites at multiple time points towards the end of your planned experiment.
Q3: What are the key differences between GC-MS and LC-MS for ¹³C tracer analysis?
A3: Both GC-MS and LC-MS are powerful techniques for ¹³C tracer analysis, but they have different strengths and weaknesses.
-
GC-MS often requires derivatization of metabolites to make them volatile, but it can provide excellent chromatographic resolution and robust quantification.
-
LC-MS is well-suited for the analysis of a wide range of polar and non-polar metabolites without derivatization, but it can be more susceptible to matrix effects.
The choice between the two depends on the specific metabolites of interest and the available instrumentation.
Q4: How can I correct for the natural abundance of ¹³C?
A4: Correcting for the natural abundance of stable isotopes is a critical step in accurately interpreting data from isotope labeling experiments. This correction is necessary to distinguish between isotopes introduced experimentally and those naturally present. Several computational tools and algorithms, such as IsoCorrectoR and AccuCor, are available to perform this correction on your mass spectrometry data.
Q5: What are some common contaminants to be aware of during sample preparation?
A5: Contamination can be a significant source of error. Common contaminants include plasticizers from labware, residual detergents, and components from the extraction solvents. It is important to use high-purity solvents and reagents and to include procedural blanks (samples prepared without biological material) in your analysis to identify and exclude signals originating from contaminants.
Quantitative Data Summary
The following table summarizes typical quantitative parameters related to the analytical performance in ¹³C tracer studies. These values can serve as a general benchmark, but it is important to establish the performance of your own analytical methods.
| Parameter | GC-MS | LC-MS/MS | Notes |
| Precision (Relative Standard Deviation, RSD) | 2-10% | 5-15% | Precision can vary depending on the metabolite and its concentration. |
| Quantitative Accuracy | Good, with appropriate standards | Good, with isotope dilution methods | Accuracy is highly dependent on the use of proper calibration and internal standards. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL to pg/mL | Sensitivity is metabolite and instrument-dependent. |
| Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude | The range of concentrations over which the method is accurate. |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing D-Glucose-¹³C₄ and incubate for a predetermined time to achieve isotopic steady state.
-
Quenching and Washing: Rapidly aspirate the labeling medium. Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (-80°C) to each well of a 6-well plate.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the samples for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for subsequent analysis by LC-MS or GC-MS.
Visualizations
References
Technical Support Center: D-Glucose-13C-4 Isotope Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete labeling in D-Glucose-13C-4 experiments.
Troubleshooting Guide
This section addresses specific issues related to incomplete labeling in a question-and-answer format, providing actionable solutions.
Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites
Question: I've incubated my cells with this compound, but I'm seeing very low to no ¹³C enrichment in key metabolites of glycolysis or the TCA cycle. What could be the problem?
Answer: This is a common issue that can stem from several factors, ranging from experimental setup to cellular metabolism. Here are the primary aspects to investigate:
-
Failure to Reach Isotopic Steady State: A crucial assumption in many labeling experiments is that the system has reached an isotopic steady state, where the isotopic enrichment of metabolites is stable over time.[1] For rapidly dividing cells or pathways with slow turnover, the labeling duration may be insufficient. Glycolytic intermediates can reach a steady state in minutes, while TCA cycle intermediates may require several hours.[1]
-
High Endogenous Pools of Unlabeled Metabolites: Large intracellular pools of unlabeled glucose and related metabolites can dilute the ¹³C-labeled tracer, resulting in lower-than-expected enrichment.[2]
-
Slow Metabolic Flux: If the metabolic pathways of interest are not highly active in your experimental model, the incorporation of ¹³C from this compound will be slow, leading to low enrichment within your experimental timeframe.
-
Tracer Quality and Concentration: The purity and actual concentration of your this compound tracer are critical. Contamination with unlabeled glucose or a lower-than-stated concentration will lead to reduced labeling.[3]
-
Media Composition: The presence of other carbon sources in the culture medium, such as unlabeled glucose or certain amino acids, can compete with the labeled tracer and dilute the isotopic enrichment.[2]
Troubleshooting Steps:
-
Extend Labeling Time: Conduct a time-course experiment to determine when isotopic steady state is reached for your specific metabolites of interest.
-
Pre-incubation in Substrate-Depleted Media: Before introducing the tracer, consider a brief pre-incubation period in a medium lacking unlabeled glucose to help reduce the endogenous pool of unlabeled intermediates.
-
Increase Tracer Concentration: A higher concentration of the this compound tracer can help to overcome dilution effects from endogenous pools.
-
Verify Tracer Purity: Always check the certificate of analysis for your labeled glucose to confirm its isotopic purity and chemical identity.
-
Optimize Media Composition: Use a base medium that is deficient in the nutrient you are tracing (e.g., glucose-free DMEM) and supplement with your ¹³C-labeled glucose. Using dialyzed fetal bovine serum (dFBS) is highly recommended to minimize the presence of unlabeled small molecules.
-
Run a Positive Control: Use a cell line known to have high glycolytic activity to confirm that your experimental setup and analytical methods are capable of detecting ¹³C enrichment.
Issue 2: Unexpected Labeling Patterns or Inconsistent Enrichment
Question: The ¹³C enrichment I'm observing is inconsistent between replicates, or the labeling pattern in downstream metabolites is not what I expected. What could be causing this?
Answer: Inconsistent or unexpected labeling patterns often point to analytical issues or more complex metabolic phenomena.
-
Analytical Errors: Problems with sample preparation, derivatization, or the mass spectrometer itself can introduce significant variability. This includes issues with background noise, co-eluting compounds, and instrument instability.
-
Incorrect Natural Abundance Correction: All carbon-containing molecules have a natural abundance of approximately 1.1% ¹³C. Failure to accurately correct for this will lead to an overestimation of low levels of enrichment and can distort the true mass isotopomer distributions.
-
Kinetic Isotope Effects: The presence of ¹³C atoms can slightly slow the rate of enzymatic reactions, which may alter the distribution of isotopes in downstream metabolites, although this is often a minor effect.
-
Metabolic Branching and Alternative Pathways: Unexpected labeling patterns can arise if there are active metabolic pathways that were not initially considered in your experimental design. For example, the pentose phosphate pathway (PPP) can reroute carbons from glucose, leading to different labeling in glycolytic intermediates.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure consistent and rapid quenching of metabolism and extraction of metabolites for all samples.
-
Validate Analytical Methods:
-
Blank Runs: Analyze a "no-cell" control (media with this compound but without cells) to check for background signals or contamination.
-
Instrument Performance: Regularly calibrate and validate the performance of your mass spectrometer.
-
Data Correction: Utilize a reliable algorithm to correct for the natural abundance of ¹³C and other isotopes present in your metabolites and any derivatizing agents.
-
-
Perform Replicate Measurements: Analyze both biological and technical replicates to better estimate the actual measurement variance.
-
Review Your Metabolic Model: Carefully consider all potential metabolic pathways that could be active in your system and how they might influence the labeling patterns of your metabolites of interest.
Frequently Asked Questions (FAQs)
Q1: What is isotopic steady state and why is it important?
A1: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time during a labeling experiment. Reaching this state is crucial for many metabolic flux analysis (MFA) studies because it allows the measured labeling patterns to be directly related to the rates of metabolic reactions. If the system is not at a steady state, the changing enrichment levels can confound the interpretation of metabolic fluxes.
Q2: How do I correct for the natural abundance of ¹³C in my mass spectrometry data?
A2: Correcting for natural ¹³C abundance is a critical data processing step. This is typically done using computational methods, often involving a matrix-based approach. Software packages and custom scripts are available that take the elemental formula of the metabolite (and any derivatizing agents) and the measured mass isotopomer distribution (MID) as input to calculate the corrected MID, which reflects the true enrichment from your tracer. It is important to use a method that accounts for the natural abundance of all elements in the analyzed ion.
Q3: What are the key differences between using uniformly labeled [U-¹³C₆]-glucose versus a positionally labeled tracer like this compound?
A3: The choice of tracer depends on the specific metabolic pathways you want to investigate.
-
[U-¹³C₆]-glucose: All six carbon atoms are labeled with ¹³C. This tracer is excellent for tracing the overall contribution of glucose to various metabolic pathways and for assessing the connectivity of central carbon metabolism.
-
Positionally labeled glucose (e.g., this compound): Only specific carbon atoms are labeled. These tracers are powerful for dissecting specific pathways. For instance, the fate of the C4 carbon can provide specific insights into the activity of pathways like the TCA cycle and anaplerotic reactions. The distinct labeling patterns generated by positionally labeled tracers can help to resolve fluxes through alternative and converging pathways.
Q4: My flux confidence intervals are very wide. What does this mean and how can I improve them?
A4: Wide confidence intervals for your calculated metabolic fluxes indicate a high degree of uncertainty in the flux estimates. This can be due to several factors:
-
Insufficient Labeling Information: The chosen tracer may not produce enough variation in the labeling of key metabolites to accurately resolve the flux of interest.
-
High Measurement Noise: Large errors in your mass spectrometry data will propagate to the flux calculations.
-
Redundant or Cyclic Pathways: The structure of the metabolic network itself can sometimes make it difficult to independently resolve certain fluxes.
To improve the precision of your flux estimates, you can:
-
Select a More Informative Tracer: Use computational tools to perform an in silico experimental design to identify a tracer that is predicted to provide better resolution for your pathways of interest.
-
Perform Parallel Labeling Experiments: Using two or more different tracers in parallel experiments can provide complementary information and significantly improve the precision of flux estimates.
-
Improve Measurement Accuracy: Take steps to reduce the noise in your analytical measurements, such as optimizing your mass spectrometry method and increasing the number of replicates.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate expected outcomes and the effects of incomplete labeling.
Table 1: Expected vs. Incomplete ¹³C Enrichment in Key Metabolites
| Metabolite | Expected % ¹³C Enrichment (from D-Glucose-¹³C₄ at Steady State) | Example of Incomplete Labeling (%) | Potential Cause(s) |
| Glucose-6-Phosphate | > 95% | 40% | Insufficient labeling time, high endogenous glucose pool, tracer contamination. |
| Fructose-1,6-bisphosphate | > 95% | 38% | Insufficient labeling time, high endogenous glucose pool, tracer contamination. |
| Pyruvate | > 80% | 30% | Slow glycolysis, dilution from other carbon sources (e.g., alanine). |
| Lactate | > 80% | 28% | Slow glycolysis, dilution from other carbon sources. |
| Citrate (from first turn of TCA cycle) | > 50% | 15% | Slow TCA cycle activity, significant anaplerosis from unlabeled sources (e.g., glutamine). |
| Glutamate | > 40% | 10% | Slow TCA cycle activity, large unlabeled glutamate pool, high glutamine influx. |
Table 2: Troubleshooting Scenarios and Expected Data Patterns
| Scenario | Key Metabolite(s) with Low Enrichment | Expected Pattern | Primary Troubleshooting Step |
| Insufficient Labeling Time | All downstream metabolites | Enrichment increases with longer incubation times. | Perform a time-course experiment. |
| High Endogenous Pools | Glucose-6-Phosphate and early glycolytic intermediates | Low initial enrichment that may slowly increase. | Pre-incubate in glucose-free media. |
| Competition from Other Carbon Sources | TCA cycle intermediates (e.g., Citrate, Malate) | Lower than expected enrichment despite good labeling in glycolysis. | Modify media to remove competing unlabeled substrates; use dialyzed serum. |
| Analytical Issues | All measured metabolites | High variability between technical replicates. | Check instrument performance and sample preparation consistency. |
Experimental Protocols
Protocol 1: Steady-State ¹³C-Glucose Labeling in Adherent Mammalian Cells
Objective: To determine the contribution of glucose to central carbon metabolism at isotopic steady state.
Materials:
-
Cell line of interest
-
Glucose-free DMEM (or other appropriate base medium)
-
This compound
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard complete medium.
-
Preparation of Labeling Medium:
-
Reconstitute glucose-free DMEM according to the manufacturer's instructions.
-
Supplement the medium with dialyzed FBS (typically 10%) and other necessary components (e.g., glutamine, penicillin-streptomycin).
-
Add this compound to the desired final concentration (e.g., 10 mM). Ensure it is fully dissolved.
-
Warm the labeling medium to 37°C before use.
-
-
Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This should be determined empirically but is often 24 hours for many TCA cycle-related metabolites.
-
-
Metabolite Extraction:
-
Place the culture plate on ice to quench metabolic activity.
-
Quickly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.
-
Visualizations
Caption: A generalized experimental workflow for ¹³C-glucose metabolic tracing studies.
Caption: Simplified metabolic map of glycolysis and the TCA cycle showing the fate of ¹³C from this compound.
References
Technical Support Center: Refinement of Metabolic Models with D-Glucose-13C-4 Data
Welcome to the technical support center for the refinement of metabolic models using D-Glucose-13C-4 data. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C Metabolic Flux Analysis (13C-MFA).
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C-MFA experiments.
Problem: Poor Fit Between Simulated and Measured Labeling Data
A common issue in 13C-MFA is a high sum of squared residuals (SSR), indicating a poor fit between the model-simulated and experimentally measured isotopic labeling data. An acceptable fit is crucial for the credibility of the estimated fluxes.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete or Incorrect Metabolic Model | Verify Reactions: Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions.[1] Check Atom Transitions: Ensure the atom mapping for each reaction is correct.[1] Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in the model.[1] Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect.[1] |
| Failure to Reach Isotopic Steady State | Extend Labeling Time: If not at a steady state, extend the labeling period and re-sample. Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption. |
| Incorrectly Corrected Mass Isotopomer Distributions (MIDs) | Verify Natural Abundance Correction: Ensure that the raw mass spectrometry data has been accurately corrected for the natural abundance of all relevant isotopes (e.g., 13C, 15N, 2H). Use a dedicated tool like IsoCorrectoR or AccuCor2 for this purpose. Check for Tracer Impurity: The isotopic purity of the supplied tracer should be accounted for in the correction. |
| Contaminated Samples | Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources. |
| Instrumental Errors | Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer or NMR instrument. |
Problem: Wide Confidence Intervals for Estimated Fluxes
Wide confidence intervals indicate that the fluxes are poorly determined, meaning there is a high degree of uncertainty in the estimated value.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Information | Select a More Informative Tracer: The chosen tracer may not produce sufficient labeling variation in the metabolites related to the flux of interest. Use in silico experimental design tools to identify a tracer that is predicted to provide better resolution for your pathways of interest. For example, [1,2-13C]glucose is often recommended as it can significantly improve the accuracy of flux estimation compared to singly labeled glucose. |
| Redundant or Cyclic Pathways | The metabolic network structure itself may make it difficult to resolve certain fluxes independently. Consider using parallel labeling experiments with different tracers (e.g., 13C-glucose and 13C-glutamine) to better resolve fluxes in different parts of metabolism. |
| High Measurement Noise | Improve Measurement Quality: Reduce analytical errors by optimizing your sample preparation and mass spectrometry methods. |
Frequently Asked Questions (FAQs)
Experimental Design
Q1: How do I choose the right 13C-labeled tracer for my experiment?
A1: The choice of isotopic tracer is critical and significantly impacts the precision of your flux estimates. There is no single "best" tracer for all studies. The optimal tracer depends on the specific pathways you want to resolve. For instance, 13C-glucose tracers are generally best for determining fluxes in the upper metabolism (e.g., glycolysis and the pentose phosphate pathway), while 13C-glutamine tracers provide better resolution for fluxes in the lower parts of metabolism, such as the TCA cycle. It is highly recommended to perform in silico simulations to select the optimal tracer before conducting the experiment.
Q2: How long should the labeling experiment be?
A2: The labeling experiment should be long enough to achieve both a metabolic and isotopic steady state, a critical assumption for conventional 13C-MFA. To verify this, you should measure the isotopic labeling of key metabolites at two or more time points towards the end of your planned experiment. If the labeling is identical at these time points, isotopic steady state has been reached.
Data Acquisition and Analysis
Q3: What are the typical sources of error in labeling measurements?
A3: Accurate labeling measurements are critical for reliable flux estimations. Common sources of error include:
-
Background noise and low signal intensity in the mass spectrometer.
-
Overlapping peaks from co-eluting compounds.
-
Failure to correct for the natural abundance of 13C and other isotopes.
-
Artifacts from sample preparation, such as inconsistent extraction or derivatization.
Q4: Why is correcting for natural isotope abundance so important?
A4: Natural isotopic abundance refers to the fact that elements exist in nature as a mixture of isotopes. For carbon, approximately 1.1% is the heavier 13C isotope. Mass spectrometers detect the total 13C content, which is a combination of the 13C from your tracer and the naturally present 13C. Correcting for this natural abundance is crucial to distinguish between the experimentally introduced label and the naturally present isotopes, ensuring accurate quantification of metabolic fluxes.
Modeling and Interpretation
Q5: What should be included in a metabolic network model?
A5: The metabolic network model is the foundation of your 13C-MFA study. It should include:
-
The primary metabolic pathways of interest (e.g., glycolysis, pentose phosphate pathway, TCA cycle).
-
Reactions connecting these central pathways.
-
Reactions for biomass synthesis, if relevant to your system.
-
Transport reactions for substrates and products.
-
For eukaryotic systems, compartmentalization of reactions (e.g., cytosol vs. mitochondria) is essential.
Experimental Protocols
Protocol 1: 13C Labeling of Adherent Mammalian Cells
This protocol describes the labeling of adherent mammalian cells with this compound to trace its metabolic fate.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
This compound
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Labeling Medium Preparation: Prepare complete culture medium containing the desired concentration of this compound.
-
Labeling: At the start of the experiment, aspirate the standard medium and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired period to achieve isotopic steady state (e.g., 6-24 hours).
-
Quenching Metabolism:
-
Aspirate the labeling medium as quickly as possible.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Aspirate the PBS completely.
-
Immediately add liquid nitrogen directly to the culture plate to flash-freeze the cells and halt all metabolic activity.
-
-
Cell Harvesting:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.
-
Use a cell scraper to scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the samples thoroughly.
-
Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
-
Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extract to completion using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using MTBSTFA).
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Protocol 2: Correction of Mass Isotopomer Distributions (MIDs)
This protocol outlines the computational steps to correct raw mass spectrometry data for natural isotope abundance.
Procedure:
-
Data Extraction: For each metabolite of interest, extract the peak intensities for each mass isotopologue (M+0, M+1, M+2, etc.) from your mass spectrometry data.
-
Calculate Measured MIDs: Normalize these intensities to get the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This is your measured MID.
-
Correction Using a Matrix-Based Method:
-
Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including atoms from any derivatizing agents.
-
Construct the Correction Matrix: Use a computational tool (e.g., a script in Python or R, or software like IsoCorrectoR) to generate a correction matrix based on the elemental formula and the known natural abundances of all constituent isotopes.
-
Apply the Correction: Multiply the inverse of the correction matrix by your measured MID to obtain the corrected MID, which reflects the true isotopic enrichment from your tracer.
-
Visualizations
Caption: A typical workflow for a 13C Metabolic Flux Analysis experiment.
Caption: Troubleshooting workflow for a poor model fit in 13C-MFA.
References
Validation & Comparative
Validating Metabolic Network Models: A Comparative Guide to D-Glucose-13C Tracers
For researchers, scientists, and drug development professionals, the rigorous validation of metabolic network models is crucial for accurate predictions of cellular behavior and the identification of novel therapeutic targets. Stable isotope tracing with compounds like D-Glucose-13C is a cornerstone of this process. This guide provides an objective comparison of different D-Glucose-13C labeling strategies for validating metabolic network models, supported by experimental data and detailed protocols.
Principles of Metabolic Network Model Validation
Metabolic network models are mathematical representations of the intricate web of biochemical reactions within a cell. Validation of these models is essential to ensure they accurately reflect in vivo metabolic fluxes. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for this purpose.[1][2] It involves introducing a substrate labeled with the stable isotope 13C, such as D-Glucose, into a biological system. By tracking the incorporation of 13C into various intracellular metabolites, researchers can quantify the rates of metabolic reactions, providing critical data to constrain and validate their models.[2][3] An incomplete or inaccurate network model can lead to statistically unacceptable fits and biased metabolic flux results.[4]
Comparison of D-Glucose-13C Tracers
The choice of the specific 13C labeling pattern in the glucose tracer significantly influences the precision and accuracy of flux estimations for different metabolic pathways. While D-Glucose-13C-4 is a valid tracer, a comprehensive understanding of alternatives is vital for robust experimental design. The following table compares commonly used D-Glucose-13C tracers and another key tracer, 13C-Glutamine, often used in conjunction with glucose tracers for a more comprehensive analysis, particularly in mammalian cells.
| Tracer | Primary Metabolic Pathways Analyzed | Advantages | Disadvantages |
| [1,2-13C2]D-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in the upper part of central carbon metabolism. | Less informative for the TCA cycle compared to other tracers. |
| [U-13C6]D-Glucose | Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle) | Provides a general overview of carbon flow through central metabolism. | Can be less precise for specific pathway resolution compared to position-specifically labeled tracers. |
| [1-13C]D-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Historically common, provides good resolution for the PPP. | Outperformed by [1,2-13C2]glucose and [2-13C]glucose for overall network precision. |
| [4,5,6-13C3]D-Glucose mixture with [1,2, or 3-13C]D-Glucose | Glycolysis, PPP, and Transketolase-like 1 (TKTL1) pathway | Allows for precise quantification of the TKTL1 pathway flux, which is difficult with other tracers. | Requires the use of a tracer mixture, which can add complexity to data analysis. |
| [U-13C5]Glutamine | Tricarboxylic Acid (TCA) Cycle, Anaplerosis | Preferred isotopic tracer for the analysis of the TCA cycle. | Does not provide information on glucose metabolism (glycolysis, PPP). Often used in parallel with glucose tracers. |
Experimental Protocol: 13C-Metabolic Flux Analysis using D-Glucose-13C
This protocol outlines the key steps for a typical 13C-MFA experiment to validate a metabolic network model.
1. Experimental Design:
-
Cell Culture: Culture cells in a chemically defined medium to ensure all carbon sources are known.
-
Tracer Selection: Choose the appropriate 13C-labeled glucose tracer based on the metabolic pathways of interest. For a comprehensive analysis, parallel labeling experiments with different tracers can be performed.
-
Steady State: Ensure cells are in a metabolic and isotopic steady state before harvesting. This can be verified by monitoring metabolite concentrations and labeling patterns over time.
2. Cell Culture and Isotope Labeling:
-
Grow cells in a medium containing the selected 13C-labeled glucose at a known concentration.
-
Monitor cell growth and substrate consumption rates.
3. Metabolite Extraction and Analysis:
-
Harvest cells and quench metabolism rapidly to prevent changes in metabolite levels.
-
Extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Data Analysis and Flux Estimation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a computational model of cellular metabolism and specialized software (e.g., Metran, INCA) to estimate intracellular fluxes by fitting the model to the experimental labeling data and extracellular flux rates.
5. Model Validation:
-
Perform a goodness-of-fit analysis (e.g., chi-square test) to determine if the model can statistically explain the experimental data.
-
If the fit is poor, the metabolic network model may need to be revised to include missing reactions or correct erroneous assumptions.
Visualizing the Workflow and Metabolic Pathways
To better illustrate the process, the following diagrams, generated using the DOT language, depict the experimental workflow and a simplified metabolic pathway.
Caption: Experimental workflow for 13C-Metabolic Flux Analysis.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Glucose-13C-4 and D-Glucose-13C6 for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) is a critical technique for understanding the intricate network of biochemical reactions within a cell. By tracing the journey of stable isotope-labeled substrates, such as D-glucose, researchers can quantify the rates of metabolic pathways. The selection of the isotopic tracer is a pivotal decision that profoundly influences the precision and scope of the metabolic insights obtained. This guide provides a comprehensive comparison of two commonly used tracers, D-Glucose-13C-4 and D-Glucose-13C6 (uniformly labeled), to inform the design of robust metabolic flux analysis experiments.
Principles of Tracer Selection in Metabolic Flux Analysis
The choice between a specifically labeled glucose, such as this compound, and a uniformly labeled one like D-Glucose-13C6 depends on the specific metabolic pathways under investigation. D-Glucose-13C6, with all six carbon atoms labeled, provides a global view of glucose metabolism, as the 13C label is distributed throughout all downstream metabolic pathways. In contrast, this compound offers a more targeted approach, providing specific information about the activity of certain pathways, particularly those that involve the cleavage and rearrangement of the glucose carbon backbone.
Comparison of this compound and D-Glucose-13C6
| Feature | This compound | D-Glucose-13C6 (Uniformly Labeled) |
| Primary Application | Quantifying anaplerotic flux into the TCA cycle. | Comprehensive analysis of central carbon metabolism, including glycolysis, Pentose Phosphate Pathway (PPP), and the TCA cycle. |
| Advantages | - Provides specific information on the entry of glucose-derived pyruvate into the TCA cycle via pyruvate carboxylase. - Can help to resolve ambiguous flux estimations in complex networks. | - Traces the fate of all six glucose carbons, providing a complete picture of glucose utilization. - Generally good for obtaining a broad overview of metabolic pathway activity. |
| Disadvantages | - Limited information on pathways that do not involve the C4 carbon of glucose. - May not be ideal for a general metabolic screen. | - The complexity of labeling patterns in downstream metabolites can sometimes make it challenging to pinpoint fluxes through specific reactions without sophisticated modeling. |
| Cost | Generally less expensive than uniformly labeled glucose. | Typically more expensive due to the enrichment of all six carbon atoms. |
Performance in Key Metabolic Pathways
Tricarboxylic Acid (TCA) Cycle and Anaplerosis
This compound is particularly advantageous for studying the entry of glucose-derived carbon into the Tricarboxylic Acid (TCA) cycle. When glucose is metabolized through glycolysis, the C4 position of glucose becomes the C1 position of pyruvate. If this pyruvate enters the TCA cycle via pyruvate dehydrogenase (PDH), the 13C label is lost as 13CO2. However, if pyruvate enters the TCA cycle via pyruvate carboxylase (PC) to form oxaloacetate (anaplerosis), the 13C label is retained. This differential fate of the C4 label makes this compound a powerful tool for quantifying the relative contributions of PDH and PC to TCA cycle activity.
D-Glucose-13C6, on the other hand, provides a more general view of TCA cycle flux. The entry of [U-13C6]glucose-derived [U-13C3]pyruvate into the TCA cycle via PDH results in [1,2-13C2]acetyl-CoA, leading to specific labeling patterns in TCA cycle intermediates. By analyzing the mass isotopomer distributions of these intermediates, the overall activity of the TCA cycle can be determined.
Glycolysis and the Pentose Phosphate Pathway (PPP)
For the analysis of glycolysis and the Pentose Phosphate Pathway (PPP), D-Glucose-13C6 is generally more informative than this compound. The uniform labeling of D-Glucose-13C6 allows for the tracing of all carbon atoms through these pathways. In the PPP, the C1 carbon of glucose is lost as CO2 in the oxidative branch. By using [1-13C]glucose or comparing the fates of different carbons from [U-13C6]glucose, the flux through the PPP can be estimated. The rearrangements of the carbon skeleton in the non-oxidative PPP also lead to specific labeling patterns in glycolytic intermediates when using D-Glucose-13C6.
The single label in this compound provides less information about the intricate rearrangements that occur in the PPP. While the fate of the C4 carbon can be tracked, it does not provide as comprehensive a picture of PPP activity as a uniformly labeled tracer.
Experimental Protocols
A generalized protocol for a steady-state 13C metabolic flux analysis experiment in cultured mammalian cells is provided below. This protocol can be adapted for use with either this compound or D-Glucose-13C6.
Cell Culture and Adaptation
-
Culture cells in a standard medium to the desired cell density.
-
Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment. This ensures the cells are in a metabolic steady state.
Tracer Experiment
-
Replace the unlabeled medium with a medium containing the 13C-labeled glucose tracer (e.g., 100% this compound or D-Glucose-13C6).
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. The time required will vary depending on the cell type and the metabolic pathways of interest. For central carbon metabolism, this is typically in the range of several hours to a full cell doubling time.
Metabolite Extraction
-
Rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell extract.
-
Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
Analytical Measurement
-
Analyze the isotopic labeling patterns of intracellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For GC-MS analysis, derivatization of the metabolites is typically required to make them volatile.
Data Analysis and Flux Estimation
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a computational software package (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimental mass isotopomer distributions to a metabolic model.
-
Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.
Visualizing Metabolic Pathways and Workflows
To aid in the understanding of how these tracers are utilized in metabolic flux analysis, the following diagrams illustrate key metabolic pathways and the experimental workflow.
Caption: Central Carbon Metabolism: Glycolysis and the Pentose Phosphate Pathway.
Caption: The Tricarboxylic Acid (TCA) Cycle and Anaplerotic Inputs.
A Researcher's Guide to Tracing the Pentose Phosphate Pathway: A Comparative Analysis of D-Glucose-13C-4 and [1,2-13C]glucose
For researchers, scientists, and drug development professionals engaged in metabolic flux analysis, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides a comparative analysis of two potential tracers for elucidating the flux through the Pentose Phosphate Pathway (PPP): D-Glucose-13C-4 and the widely utilized [1,2-13C]glucose. While [1,2-13C]glucose is a well-established and validated tool for this purpose, a comprehensive, data-driven comparison with this compound is currently challenging due to a notable scarcity of published research on the use of a C4-labeled glucose for PPP flux analysis.
Based on an extensive review of the current scientific literature, this guide will primarily focus on the established performance and methodologies associated with [1,2-13C]glucose. We will also discuss the theoretical considerations and the limited available information regarding the use of glucose tracers labeled on the C4 position to provide a comprehensive perspective.
Principles of PPP Flux Analysis with 13C-Labeled Glucose
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2] By supplying cells with a substrate, such as glucose, labeled with the stable isotope 13C, researchers can trace the path of the labeled carbon atoms through various metabolic pathways. The specific labeling patterns in downstream metabolites, measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), reveal the relative activities of different pathways.[1][2]
The choice of the 13C-labeled glucose isotopomer is crucial as it dictates the information that can be obtained about specific pathways. For the PPP, the goal is to distinguish its activity from that of glycolysis, as both pathways originate from glucose-6-phosphate.
[1,2-13C]glucose: The Gold Standard for PPP Flux Analysis
[1,2-13C]glucose has been extensively validated and is widely considered the optimal tracer for providing precise estimates of flux through both glycolysis and the Pentose Phosphate Pathway.[3]
Metabolic Fate and Labeling Patterns
When cells are cultured with [1,2-13C]glucose, the labeled carbons are processed differently by glycolysis and the oxidative PPP, leading to distinct labeling patterns in downstream metabolites. A key metabolite for analysis is 3-phosphoglycerate (3PG), a three-carbon intermediate in glycolysis.
-
Via Glycolysis: The metabolism of [1,2-13C]glucose through glycolysis preserves the two-carbon labeled unit. This results in the production of 3PG that is 50% unlabeled (M+0) and 50% doubly labeled (M+2).
-
Via the Oxidative PPP: In the oxidative branch of the PPP, the C1 carbon of glucose is lost as CO2. This leads to a mixture of unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) 3PG. For a single pass through the oxidative PPP, the theoretical distribution in 3PG is approximately 60% M+0, 20% M+1, and 20% M+2.
The presence of the M+1 isotopomer of 3PG is a unique signature of PPP activity when using [1,2-13C]glucose. By measuring the mass isotopomer distribution of 3PG, researchers can accurately quantify the relative flux of glucose through the PPP versus glycolysis.
Quantitative Performance of [1,2-13C]glucose
The distinct labeling patterns generated by [1,2-13C]glucose allow for high-precision flux estimations. Computational and experimental studies have consistently shown that [1,2-13C]glucose provides the most precise estimates for glycolysis and PPP fluxes compared to other glucose tracers.
| Metabolite | Pathway | Expected Mass Isotopomer Distribution (Relative Abundance) |
| 3-Phosphoglycerate (3PG) | Glycolysis | 50% M+0, 50% M+2 |
| Oxidative PPP (single pass) | 60% M+0, 20% M+1, 20% M+2 | |
| Lactate | Glycolysis | M+2 |
| Oxidative PPP | M+1 |
Table 1: Expected mass isotopomer distributions of key metabolites when using [1,2-13C]glucose. The relative abundances can vary depending on the relative flux through each pathway.
This compound: Theoretical Considerations and a Knowledge Gap
In contrast to the wealth of data available for [1,2-13C]glucose, there is a significant lack of published studies specifically evaluating the use of this compound for PPP flux analysis. This makes a direct, data-supported comparison difficult.
However, we can infer some potential behaviors and limitations based on our understanding of the biochemical reactions in glycolysis and the PPP.
Predicted Metabolic Fate
-
Via Glycolysis: When [4-13C]glucose enters glycolysis, the cleavage of fructose-1,6-bisphosphate yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The 13C label at the C4 position would be located on the C1 position of G3P. This would result in singly labeled (M+1) pyruvate and lactate.
-
Via the Oxidative and Non-Oxidative PPP: In the oxidative PPP, the C1 carbon is lost. The remaining five carbons are rearranged in the non-oxidative PPP. The fate of the C4 label through these rearrangements is complex and would lead to its distribution across various positions in fructose-6-phosphate and glyceraldehyde-3-phosphate, which then re-enter glycolysis.
A computational evaluation of various 13C glucose tracers has suggested that tracers labeled on the 4th, 5th, or 6th carbons can provide results of "limited quality" for glycolysis and the PPP. This is because these labeled atoms can become "trapped in a cycle," leading to less informative labeling patterns in downstream metabolites. Without specific experimental data, it is challenging to definitively assess the utility of this compound for precise PPP flux measurements.
Experimental Protocols
A generalized protocol for conducting a 13C metabolic flux analysis experiment in mammalian cells is provided below. This protocol is applicable to studies using 13C-labeled glucose tracers like [1,2-13C]glucose.
Key Experimental Steps:
-
Cell Culture and Adaptation: Culture cells in a standard growth medium to the desired density. To ensure the cells are in a metabolic steady state, adapt them to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment.
-
Tracer Experiment: Replace the unlabeled medium with a medium containing the 13C-labeled glucose tracer (e.g., a specific concentration of [1,2-13C]glucose). The incubation time should be sufficient to achieve isotopic steady state, where the labeling of intracellular metabolites becomes constant. This duration is typically determined empirically but often ranges from several hours to 24 hours.
-
Metabolite Extraction: Rapidly quench metabolism, typically using cold methanol, and extract the intracellular metabolites. This is a critical step to prevent any changes in metabolite levels or labeling patterns after harvesting.
-
Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS analysis, derivatization of the metabolites is usually required.
-
Data Analysis and Flux Estimation: Correct the raw mass spectrometry data for the natural abundance of 13C. The measured mass isotopomer distributions, along with other experimentally determined rates (e.g., glucose uptake and lactate secretion), are then used as inputs for a computational model of cellular metabolism. Software packages are used to estimate the intracellular metabolic fluxes by fitting the experimental data to the model.
Visualizing the Pathways and Workflow
To further clarify the metabolic routes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Metabolic fate of [1,2-13C]glucose in Glycolysis and the PPP.
Caption: A generalized experimental workflow for 13C Metabolic Flux Analysis.
Conclusion
For researchers aiming to quantify the flux through the Pentose Phosphate Pathway with high precision, [1,2-13C]glucose is the demonstrably superior and well-documented tracer . Its ability to generate distinct and informative labeling patterns in downstream metabolites allows for the robust deconvolution of PPP flux from glycolysis. Comprehensive experimental protocols and a wealth of comparative data are available to guide researchers in its application.
The utility of This compound for PPP flux analysis remains largely theoretical and unsubstantiated by experimental data in the current scientific literature. While it is a commercially available tracer, its application for this specific purpose appears to be unexplored or at least not widely reported. Preliminary computational analyses suggest it may be of limited value for resolving fluxes in the upper part of central carbon metabolism. Therefore, until direct comparative studies are published, researchers are advised to rely on the validated performance of [1,2-13C]glucose for accurate and reliable PPP flux measurements.
References
A Researcher's Guide to Cross-Validating D-Glucose-¹³C-4 Results with Other Metabolic Tracers
For researchers, scientists, and drug development professionals engaged in metabolic studies, the selection of an appropriate tracer is a critical determinant of experimental success. While D-Glucose-¹³C-4 is a valuable tool, cross-validating its findings with other tracers is essential for robust and comprehensive metabolic flux analysis (MFA). This guide provides an objective comparison of D-Glucose-¹³C-4 with alternative tracers, supported by experimental data and detailed methodologies, to facilitate informed decision-making in your research.
Comparison of ¹³C-Labeled Glucose Tracers for Metabolic Flux Analysis
The choice of a ¹³C-labeled glucose tracer significantly impacts the precision of flux estimations in different metabolic pathways. While this guide focuses on D-Glucose-¹³C-4, it is crucial to understand its performance relative to other commonly used glucose isotopologues.
| Tracer Molecule | Labeled Position(s) | Optimal for Analyzing | Suboptimal for Analyzing |
| [1,2-¹³C₂]glucose | 1 and 2 | Glycolysis, Pentose Phosphate Pathway (PPP), overall network precision.[1][2] | TCA Cycle |
| [2-¹³C]glucose | 2 | Glycolysis, PPP[1][2] | TCA Cycle |
| [3-¹³C]glucose | 3 | Glycolysis, PPP, Pyruvate Oxidation[2] | - |
| [U-¹³C₆]glucose | Uniformly Labeled | TCA Cycle | Glycolysis, PPP |
| [1-¹³C]glucose | 1 | - | Generally outperformed by other tracers for glycolysis and PPP. |
Cross-Validation with Other Classes of Metabolic Tracers
To obtain a holistic view of cellular metabolism, it is often necessary to employ tracers that interrogate pathways beyond glycolysis and the PPP. This section compares D-Glucose-¹³C tracers with other key metabolic probes.
| Tracer Class | Specific Example | Principle and Application | Advantages | Limitations |
| Deoxyglucose Analogs | 2-Deoxy-D-glucose (2-DG) | A glucose mimic transported by GLUT transporters and phosphorylated by hexokinase. It becomes trapped intracellularly as 2-DG-6-phosphate, allowing for the measurement of glucose uptake rates. | Excellent for quantifying glucose uptake. | Does not trace downstream metabolic pathways as it is not metabolized further in glycolysis. |
| Glutamine Tracers | [U-¹³C₅]glutamine | Traces the entry of glutamine into the TCA cycle via glutaminolysis, a key pathway in many proliferating cells. | Provides critical insights into anaplerotic flux and TCA cycle activity, especially when used in conjunction with glucose tracers. | Does not provide information on glycolytic flux. |
| Fatty Acid Tracers | ¹³C-labeled Palmitate | Traces the β-oxidation of fatty acids and the entry of acetyl-CoA into the TCA cycle. | Essential for studying fatty acid metabolism and its contribution to cellular energy. | Does not inform on glucose or glutamine metabolism. |
| Non-metabolizable Glucose Analogs | L-Glucose-¹³C | The L-enantiomer of glucose, which is not recognized by GLUT transporters. It is used as a control for non-specific uptake and passive diffusion. | Crucial for correcting for non-specific glucose uptake in assays. | Provides no information on metabolic pathways. |
Experimental Protocols
Cell Culture and Isotope Labeling
A standardized protocol is crucial for reproducible results in metabolic tracer studies.
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Formulation: Culture cells in a defined medium. For labeling experiments, switch to a medium containing the desired ¹³C-labeled tracer (e.g., D-Glucose-¹³C-4) at a known concentration. Ensure the medium is otherwise identical to the standard culture medium.
-
Achieving Isotopic Steady State: Incubate cells with the labeled medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the analysis of ¹³C-labeled metabolites.
-
Derivatization: Evaporate the metabolite extract to dryness and derivatize the dried metabolites to increase their volatility for GC analysis. A common method involves methoximation followed by silylation.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic labeling patterns.
-
Data Analysis: The resulting mass isotopologue distributions are used to calculate metabolic fluxes using specialized software.
Visualizing Metabolic Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex relationships in metabolic studies.
Caption: Central Carbon Metabolism Pathways.
Caption: ¹³C Metabolic Flux Analysis Workflow.
Caption: Cross-Validation Logic.
References
Harnessing D-Glucose-13C Labeling to Elucidate Metabolic Pathway Dynamics
A Comparative Guide to Isotopic Tracers in Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount for deciphering disease mechanisms and developing effective therapeutics. Stable isotope tracing, particularly using 13C-labeled glucose, has become a cornerstone for quantifying intracellular metabolic fluxes.[1][2][3] This guide provides a comprehensive comparison of D-glucose tracers, with a focus on the insights derivable from specific labeling patterns, to confirm and quantify the activity of key metabolic pathways such as glycolysis and the Pentose Phosphate Pathway (PPP).
The core principle of 13C Metabolic Flux Analysis (13C-MFA) involves introducing a 13C-labeled substrate, like glucose, into a biological system and tracking the distribution of the 13C isotope into downstream metabolites.[4] The resulting labeling patterns in these metabolites are highly sensitive to the relative fluxes through interconnected pathways.[4] By analyzing these patterns using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can reconstruct a detailed map of cellular metabolic activity.
Comparative Analysis of D-Glucose-13C Tracers
The choice of the 13C-labeled glucose isotopomer is critical as it dictates the precision with which specific metabolic fluxes can be determined. While various labeled glucose molecules are available, their utility differs depending on the pathways of interest. This section compares the application of different D-glucose-13C tracers for analyzing central carbon metabolism.
| Tracer | Primary Application | Advantages | Limitations |
| [1,2-13C2]glucose | Glycolysis and Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in upper metabolism (glycolysis and PPP). | Less informative for the Tricarboxylic Acid (TCA) cycle compared to other tracers. |
| [U-13C6]glucose | General Central Carbon Metabolism | Labels all carbons, providing a broad overview of carbon flow into various pathways, including glycolysis, the TCA cycle, and amino acid biosynthesis. | Can be less precise for resolving specific pathway splits, such as the PPP, compared to position-specific tracers. |
| [1-13C]glucose & [6-13C]glucose | Oxidative PPP vs. Glycolysis | Historically used to estimate the relative flux through the oxidative PPP by measuring the release of 13CO2. | Less precise than other tracers for comprehensive flux analysis; interpretation can be complex. |
| [2,3-13C2]glucose | Specific for Pentose Phosphate Pathway | Allows for direct assessment of PPP activity by analyzing lactate isotopomers, where [1,2-13C2]lactate is a product of glycolysis and [2,3-13C2]lactate is exclusively from the PPP. | More specialized tracer, may not be as informative for overall central carbon metabolism. |
| [4,5,6-13C]glucose | Triose-Phosphate Condensation (Gluconeogenesis) | Can be used to assess the condensation of triose-phosphates, which is relevant for understanding gluconeogenic fluxes. | Specific application that may not be suitable for a general overview of catabolic pathways. |
This table summarizes the general applications and performance of different 13C-glucose tracers based on published studies.
Experimental Protocols
The successful application of 13C-MFA relies on robust experimental design and execution. The following provides a generalized protocol for a typical 13C labeling experiment in cell culture.
1. Cell Culture and Isotope Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
To initiate the labeling experiment, replace the standard medium with a medium containing the 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose) at a known concentration. The medium should be otherwise identical to the standard growth medium.
-
Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into intracellular metabolites. The duration of labeling is critical and should be optimized to reach isotopic steady state for the pathways of interest.
2. Metabolite Extraction:
-
Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with an ice-cold saline solution.
-
Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Collect the cell extract and centrifuge to pellet any insoluble material. The supernatant contains the intracellular metabolites.
3. Analytical Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The mass isotopomer distributions (MIDs) of key metabolites (e.g., amino acids, organic acids) are determined.
4. Data Analysis and Flux Estimation:
-
The measured MIDs, along with other experimental data such as nutrient uptake and secretion rates, are used as inputs for computational software (e.g., Metran, INCA).
-
The software uses a metabolic network model to estimate the intracellular fluxes that best reproduce the experimental labeling data.
Visualizing Metabolic Pathways and Workflows
Diagrams of Key Metabolic Pathways and Experimental Logic
Caption: Central carbon metabolism pathways.
Caption: General experimental workflow for 13C-MFA.
Caption: Logic of tracer selection and output analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
D-Glucose-¹³C₄ as an Internal Standard for Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in metabolic research and clinical diagnostics, the accuracy and reliability of measurements are paramount. The use of internal standards is a cornerstone of high-quality analytical data, correcting for variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides a comprehensive comparison of D-Glucose-¹³C₄ with other isotopic internal standards for the quantitative analysis of glucose, supported by experimental data and detailed protocols.
The Superiority of ¹³C-Labeled Glucose Internal Standards
Stable isotope dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of analytes in complex matrices. The ideal internal standard for IDMS is a stable isotope-labeled version of the analyte itself. This is because it shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. This co-elution is critical for effectively compensating for matrix effects, which are a common source of analytical error.
While deuterated (²H-labeled) internal standards are sometimes used, they can exhibit slight differences in retention time compared to their non-deuterated counterparts. This chromatographic shift can lead to differential ionization suppression or enhancement, compromising the accuracy of quantification. In contrast, ¹³C-labeled internal standards, such as D-Glucose-¹³C₄ and uniformly labeled D-Glucose-¹³C₆, have a mass difference that is significant enough for mass spectrometric detection but does not typically alter their chromatographic behavior. This ensures that the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise results.
Performance Comparison of Isotopic Internal Standards for Glucose Analysis
The following table summarizes the performance characteristics of different isotopically labeled glucose internal standards based on data from various studies. While direct head-to-head comparative data for D-Glucose-¹³C₄ is limited in publicly available literature, its performance can be inferred from the well-documented success of other ¹³C-labeled glucose standards. Uniformly labeled D-Glucose-¹³C₆ is often the preferred choice due to the larger mass difference from the unlabeled analyte, which minimizes potential spectral overlap.
| Internal Standard | Analytical Method | Accuracy (Bias) | Precision (CV%) | Linearity (R²) | Recovery (%) | LOD/LOQ (mg/dL) | Reference |
| D-Glucose-¹³C₆ | LC-MS/MS | Assay performance measured to within the same uncertainty levels (<1%) as the NIST definitive method. | <1% | >0.998 (0.2-800 mg/dL) | Not explicitly required for isotope dilution methods, as the ratio is used for quantification. | LOD: 0.05 / LOQ: 0.2 | [1] |
| D-Glucose-¹³C₆ | GC-MS | -0.79% to 0.67% | Total CVs: 0.68% - 1.11% | 0.9999 (13.51–378.21 mg/dL) | Mean recoveries: 97.30% - 100.49% | LOD: 0.25 / LOQ: 0.83 | [2] |
| [1, 2-¹³C₂] D-glucose | GC-MS | Not specified | Not specified | Linear regression established | Not specified | Lower limit of detection than enzymatic assay. | [3] |
| Deuterated Glucose (general) | General | Can be affected by chromatographic shift and isotopic exchange. | Generally good, but can be less precise than ¹³C-labeled standards. | Good | Good | Method-dependent | Inferred from general knowledge. |
| D-Glucose-¹³C₄ (inferred) | LC-MS/MS or GC-MS | Expected to be high, similar to other ¹³C-labeled standards. | Expected to be high, with CVs <1%. | Expected to be excellent. | High, with minimal matrix effects. | Expected to be low and suitable for clinical and research applications. | Inferred from the performance of other ¹³C-labeled standards. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantitative analysis of glucose using a ¹³C-labeled internal standard with both LC-MS/MS and GC-MS.
Protocol 1: Quantitative Analysis of Glucose in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for determining glucose concentrations in human plasma using D-Glucose-¹³C₆ as an internal standard.[1]
1. Materials and Reagents:
-
D-Glucose (analyte)
-
D-Glucose-¹³C₆ (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide
-
Ultrapure water
-
Human plasma samples
2. Sample Preparation:
-
Prepare a stock solution of the D-Glucose-¹³C₆ internal standard in ultrapure water.
-
To 10 µL of plasma sample, add 90 µL of the internal standard solution.
-
Immediately add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly for 30 seconds and let it stand at room temperature for 10 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Appropriate for polar analyte separation.
-
Mobile Phase A: 95% acetonitrile, 2.5% methanol, 2.4% water, and 0.1% ammonium hydroxide.[1]
-
Mobile Phase B: 50% acetonitrile, 25% methanol, 24.9% water, and 0.1% ammonium hydroxide.
-
Flow Rate: Method-specific, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ).
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
MRM Transitions:
-
D-Glucose: e.g., 179.1 -> 89.0 and 179.1 -> 59.0
-
D-Glucose-¹³C₆: e.g., 185.1 -> 92.0 and 185.1 -> 61.0
-
4. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantitative Analysis of Glucose in Human Serum by GC-MS
This protocol describes a gas chromatography-mass spectrometry method for glucose quantification, which requires derivatization to make the analyte volatile. This is based on a candidate reference measurement procedure.
1. Materials and Reagents:
-
D-Glucose (analyte)
-
D-Glucose-¹³C₆ (internal standard)
-
Pyridine
-
Butyl boronic acid
-
Acetic anhydride
-
Human serum samples
2. Sample Preparation and Derivatization:
-
Add a known amount of D-Glucose-¹³C₆ internal standard to the serum samples.
-
Lyophilize the samples and calibration standards for 24 hours.
-
Reconstitute the residue in 1.5 mL of a derivatization solution containing 1.2% butyl boronic acid in pyridine and shake vigorously.
-
Heat the solution at 100°C for 35 minutes.
-
Add 150 µL of acetic anhydride and let the sample stand at room temperature for 1 hour.
-
Concentrate the solution to dryness at 65°C and lyophilize for 2 hours.
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.
3. GC-MS Conditions:
-
GC System: Agilent GC or equivalent.
-
Column: Capillary column suitable for the separation of derivatized sugars.
-
Carrier Gas: Helium.
-
Injector Temperature: 200°C (split mode).
-
Oven Temperature Program: Isothermal at 200°C.
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM) m/z:
-
Unlabeled Glucose derivative: e.g., m/z 297
-
¹³C-labeled Glucose derivative: e.g., m/z 303
-
4. Data Analysis:
-
Similar to the LC-MS/MS protocol, quantify glucose based on the peak area ratio of the unlabeled derivative to the ¹³C-labeled derivative.
-
Use a calibration curve prepared with derivatized standards for accurate quantification.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical relationships involved in quantitative analysis using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using a ¹³C-labeled internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an isotope dilution gas chromatography − mass spectrometry candidate reference measurement procedure for glucose in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucose-¹³C-4 in Metabolic Flux Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA), the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides an objective comparison of D-Glucose-¹³C-4 against other commonly used glucose tracers, supported by quantitative data on flux estimation precision and detailed experimental protocols.
The choice of a ¹³C-labeled glucose tracer significantly influences the precision and accuracy of flux estimations for different metabolic pathways. While various isotopologues of glucose are available, their performance in resolving fluxes through key pathways such as glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle varies considerably. This guide focuses on the comparative performance of D-Glucose-¹³C-4, placing it in the context of more widely utilized tracers.
Performance Comparison of ¹³C-Labeled Glucose Tracers
The precision of flux estimations is a key metric for evaluating the effectiveness of a ¹³C tracer. This is often quantified using precision scores or by the 95% confidence intervals of the estimated fluxes, where a higher score or a narrower interval indicates greater precision. Computational and experimental studies have systematically evaluated various glucose tracers, providing a basis for informed selection.
Based on a comprehensive analysis, doubly labeled glucose tracers have demonstrated superior performance in resolving fluxes in central carbon metabolism.[1][2] In contrast, single-labeled tracers, including [4-¹³C]glucose, have been shown to be less effective.
The following table summarizes the performance of D-Glucose-¹³C-4 in comparison to other commonly used ¹³C-labeled glucose tracers. The precision scores are derived from a study that evaluated tracers based on their ability to constrain fluxes in a model of central carbon metabolism. A higher score indicates a more precise flux estimation.
| Tracer | Primary Application(s) | Relative Precision Score | Key Advantages | Limitations |
| [4-¹³C]glucose | Central Carbon Metabolism | 0.1 | Commercially available. | Very low precision for most fluxes in central carbon metabolism.[1] |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway | 2.8 | High precision for resolving fluxes through glycolysis and the PPP.[1][3] | Less informative for the TCA cycle compared to glutamine tracers. |
| [1,6-¹³C₂]glucose | Overall Central Carbon Metabolism | 3.7 | Highest overall precision for a single glucose tracer. Particularly effective for the Entner-Doudoroff pathway and glyoxylate shunt. | |
| [U-¹³C₆]glucose | General Carbon Metabolism | Not directly scored in the same study, but generally considered moderate. | Provides a broad overview of carbon flow. | Can lead to complex labeling patterns that are difficult to resolve for specific fluxes. |
| [1-¹³C]glucose | Glycolysis | Outperformed by [1,2-¹³C₂]glucose and other doubly labeled tracers. | Historically used. | Less effective at distinguishing between glycolysis and the PPP. |
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and reproducible results in ¹³C metabolic flux analysis. The following is a detailed methodology for a typical experiment conducted in mammalian cells.
I. Cell Culture and Adaptation
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Adaptation Medium: Culture cells in a medium identical to the experimental medium but with unlabeled glucose. This adaptation period allows the cells to reach a metabolic steady state.
II. Isotope Labeling
-
Tracer Medium Preparation: Prepare the experimental medium by replacing the unlabeled glucose with the desired ¹³C-labeled glucose tracer (e.g., D-Glucose-¹³C-4 or an alternative).
-
Labeling: Once cells reach the desired confluency, replace the adaptation medium with the pre-warmed tracer medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell line and the metabolic pathways of interest. For central carbon metabolism, this is typically in the range of several hours to a full cell doubling time.
III. Metabolite Extraction
-
Quenching: Rapidly aspirate the labeling medium and quench metabolic activity by adding a cold solvent, typically 80% methanol pre-chilled to -20°C.
-
Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Add a solvent mixture (e.g., chloroform and water) to the cell suspension to separate the polar (metabolite-containing) and non-polar phases.
-
Centrifugation: Centrifuge the samples to pellet the insoluble material and separate the aqueous and organic layers.
-
Collection: Collect the upper aqueous layer containing the polar metabolites.
IV. Sample Analysis
-
Derivatization (for GC-MS): Evaporate the solvent from the metabolite extract and derivatize the samples to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry: Analyze the isotopic labeling patterns of the derivatized metabolites using GC-MS or liquid chromatography-mass spectrometry (LC-MS).
V. Data Analysis and Flux Estimation
-
Mass Isotopomer Distribution (MID) Correction: Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Flux Calculation: Use a computational software package, such as INCA, Metran, or FiatFlux, to estimate the intracellular metabolic fluxes. These programs use iterative algorithms to find the flux distribution that best fits the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake and lactate secretion).
-
Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
Visualizing Metabolic Pathways and Workflows
To aid in the understanding of the experimental process and the underlying biochemistry, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a ¹³C-labeled glucose tracer is a critical decision in the design of metabolic flux analysis experiments. While D-Glucose-¹³C-4 is commercially available, the available data strongly suggests that it provides significantly lower precision for flux estimations in central carbon metabolism compared to other tracers. For researchers aiming to accurately resolve fluxes through glycolysis and the pentose phosphate pathway, [1,2-¹³C₂]glucose is a superior choice. For a more comprehensive analysis of central carbon metabolism, a combination of tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, or parallel labeling experiments with different glucose isotopologues, should be considered to achieve the highest degree of accuracy and precision. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific experimental needs.
References
- 1. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Aligning In Silico Predictions with D-Glucose-¹³C₄ Experimental Data in Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding cellular metabolism is paramount. Stable isotope tracing with molecules like D-Glucose-¹³C₄ provides a powerful experimental lens into metabolic pathways. Concurrently, in silico modeling offers a predictive framework to estimate intracellular metabolic fluxes. This guide provides an objective comparison of experimental data obtained from D-Glucose-¹³C₄ labeling with the predictions generated by metabolic flux analysis (MFA) software, supported by detailed experimental and computational protocols.
Unveiling Metabolic Secrets: The Synergy of Experiment and Prediction
Metabolic flux analysis using ¹³C-labeled substrates is a cornerstone technique for quantifying the rates of metabolic reactions within a cell.[1][2][3] The process involves introducing a substrate, such as D-Glucose labeled with ¹³C at specific positions, and then measuring the incorporation of these heavy isotopes into downstream metabolites. This experimental data, in the form of mass isotopomer distributions (MIDs), provides a detailed snapshot of metabolic activity.[4]
In silico tools, such as 13CFLUX2 and FiatFlux, leverage this experimental data to predict the underlying metabolic fluxes.[1] These software packages use a mathematical model of the cell's metabolic network to simulate the flow of ¹³C atoms for a given set of fluxes. By iteratively adjusting the fluxes to minimize the difference between the simulated and experimentally measured MIDs, these tools can estimate the in vivo reaction rates.
This guide will walk through a representative workflow, from experimental design with D-Glucose-¹³C₄ to the comparison of the resulting data with in silico predictions.
Experimental Protocol: ¹³C Labeling with D-Glucose-¹³C₄
This protocol outlines the key steps for a typical ¹³C labeling experiment using D-Glucose-¹³C₄ in adherent mammalian cells.
1. Cell Culture and Media Preparation:
-
Cells are cultured to a steady-state in a defined medium to ensure consistent metabolic activity.
-
One hour prior to introducing the tracer, the standard medium is replaced with a glucose-free version of the same medium supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.
2. Introduction of the ¹³C Tracer:
-
The glucose-free medium is replaced with the experimental medium containing a known concentration of D-Glucose-¹³C₄ as the sole glucose source.
-
Cells are incubated for a duration sufficient to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable.
3. Metabolite Extraction:
-
The metabolism is rapidly quenched by aspirating the labeling medium and adding an ice-cold 80% methanol solution.
-
Cells are scraped and collected, and the mixture is centrifuged to pellet cellular debris.
-
The supernatant containing the polar metabolites is transferred to a new tube and dried under a vacuum.
4. LC-MS/MS Analysis:
-
The dried metabolite extracts are reconstituted in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
The LC-MS/MS system is used to separate and detect the different mass isotopologues of key downstream metabolites.
-
The raw mass spectrometry data is processed to determine the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), which is then corrected for the natural abundance of ¹³C.
Data Presentation: Experimental vs. In Silico
The primary output of the ¹³C labeling experiment is the mass isotopomer distribution (MID) for various metabolites. The goal of the in silico prediction is to find a set of metabolic fluxes that generate a simulated MID that closely matches the experimental MID.
Below is a hypothetical comparison of experimental data from a D-Glucose-¹³C₄ experiment with the corresponding in silico predictions from an MFA software.
| Metabolite | Mass Isotopomer | Experimental Abundance (%) | In Silico Predicted Abundance (%) |
| Pyruvate | M+0 | 5.0 | 5.2 |
| M+1 | 10.0 | 9.8 | |
| M+2 | 35.0 | 34.5 | |
| M+3 | 50.0 | 50.5 | |
| Lactate | M+0 | 4.0 | 4.1 |
| M+1 | 8.0 | 7.9 | |
| M+2 | 33.0 | 33.5 | |
| M+3 | 55.0 | 54.5 | |
| Citrate | M+0 | 15.0 | 14.8 |
| M+1 | 20.0 | 20.5 | |
| M+2 | 40.0 | 39.7 | |
| M+3 | 15.0 | 15.3 | |
| M+4 | 10.0 | 9.7 |
Visualizing the Workflow and Pathways
To better understand the flow of information and the metabolic context, the following diagrams are provided.
Caption: A high-level workflow comparing experimental data generation with in silico prediction.
Caption: Simplified metabolic fate of D-Glucose-¹³C₄ in central carbon metabolism.
Conclusion
The comparison between in silico predictions and experimental data from D-Glucose-¹³C₄ labeling is a cyclical and refining process. A close match between the predicted and measured MIDs lends confidence to the estimated metabolic fluxes and the underlying metabolic model. Discrepancies, on the other hand, can highlight areas where the model may be incomplete or where cellular metabolism deviates from the expected pathways, driving further experimental investigation. This integrated approach, combining the precision of stable isotope tracing with the predictive power of computational modeling, is essential for advancing our understanding of cellular function in both health and disease.
References
Validating Metabolic Models: A Comparative Guide to D-Glucose-13C-4 and Other Isotopic Tracers
For researchers, scientists, and drug development professionals, the rigorous validation of computational metabolic models is paramount for accurately predicting cellular behavior and identifying novel therapeutic targets. Stable isotope tracing, particularly with Carbon-13 (13C), has become the gold standard for elucidating metabolic fluxes and providing the empirical data needed to ground these models. This guide offers a comprehensive comparison of D-Glucose-13C-4 with other commonly used glucose isotopomers for validating computational metabolic models, supported by computational and experimental data.
While a multitude of 13C-labeled glucose tracers are available, each offers unique advantages for probing specific metabolic pathways. The choice of tracer is critical as it directly influences the precision of flux estimations within a metabolic network. This guide will delve into the utility of this compound, comparing its performance with more conventional tracers like [1,2-13C2]glucose and [U-13C6]glucose.
Principles of 13C Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique that involves introducing a 13C-labeled substrate, such as glucose, into a biological system.[1] As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can infer the relative activities of different metabolic pathways.[1][2] This data is then used to constrain and validate computational models of cellular metabolism.
Comparison of this compound and Alternative Tracers
The selection of a specific 13C-glucose isotopomer is crucial for maximizing the information obtained from a labeling experiment. Different labeling patterns on the glucose molecule provide varying degrees of resolution for different pathways. While experimental data on the specific use of this compound is limited in the reviewed literature, computational analyses provide valuable insights into its potential performance compared to other tracers.
A key study computationally evaluated a range of 13C-labeled glucose tracers for their ability to precisely estimate fluxes in central carbon metabolism in mammalian cells.[3] The effectiveness of each tracer was assessed by calculating precision scores for different metabolic subnetworks.
Table 1: Computational Precision Scores of Selected 13C-Glucose Tracers for Key Metabolic Pathways
| Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | TCA Cycle | Overall Network |
| [4-13C]glucose | Good | Moderate | Low | Moderate |
| [1,2-13C2]glucose | Excellent | Excellent | Moderate | Excellent |
| [U-13C6]glucose | Moderate | Low | Excellent | Good |
| [1-13C]glucose | Good | Good | Low | Good |
| [2-13C]glucose | Excellent | Excellent | Low | Excellent |
| [3-13C]glucose | Excellent | Excellent | Low | Excellent |
Note: This table is a qualitative summary based on the findings of the computational evaluation in "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." "Excellent" indicates the highest precision scores, followed by "Good," "Moderate," and "Low."[3]
Analysis of Tracer Performance:
-
This compound: The computational analysis suggests that [4-13C]glucose provides good precision for estimating fluxes in glycolysis. However, its utility for resolving fluxes in the Pentose Phosphate Pathway (PPP) and the TCA cycle is predicted to be lower compared to other tracers. The labeling from the C4 position of glucose will be retained through glycolysis, but its specific position may offer less discriminatory power for the branching pathways of the PPP and the complexities of the TCA cycle compared to tracers labeled at the C1, C2, or C6 positions.
-
[1,2-13C2]glucose: This tracer is consistently identified as a top performer for analyzing glycolysis and the PPP. The linked 13C atoms at the C1 and C2 positions provide distinct labeling patterns that are highly informative for resolving the fluxes through these pathways.
-
[U-13C6]glucose (Uniformly Labeled): This tracer, where all six carbon atoms are labeled, is particularly effective for probing the TCA cycle. The full labeling of acetyl-CoA entering the cycle allows for comprehensive tracking of carbon transitions within the TCA cycle. However, it offers less resolution for the upper parts of central carbon metabolism, including the PPP.
-
Other Singly Labeled Glucoses: Tracers like [1-13C]glucose, [2-13C]glucose, and [3-13C]glucose also demonstrate strong performance, particularly for glycolysis and the PPP.
Experimental Protocols
While a specific, detailed protocol for a this compound tracing experiment was not found in the reviewed literature, a general methodology for 13C-MFA using labeled glucose can be adapted.
General Protocol for 13C-Glucose Metabolic Flux Analysis
This protocol outlines the key steps for conducting a 13C labeling experiment to generate data for validating computational metabolic models.
1. Cell Culture and Medium Preparation:
-
Culture cells of interest to a desired confluency in standard growth medium.
-
Prepare a labeling medium by supplementing glucose-free medium with the desired 13C-labeled glucose tracer (e.g., this compound) at a physiological concentration (e.g., 10-25 mM). Ensure the labeled glucose is the sole glucose source for precise flux measurements.
2. Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state in the metabolites of interest. This time can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates and biomass components.
3. Metabolite Extraction:
-
Rapidly quench metabolism to halt enzymatic activity. This is a critical step to ensure that the measured metabolite levels and labeling patterns reflect the in-vivo state. A common method is to aspirate the labeling medium and add a cold extraction solvent (e.g., 80% methanol, -80°C).
-
Scrape the cells in the cold solvent and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
4. Sample Analysis by Mass Spectrometry (MS):
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for MS analysis.
-
Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.
5. Data Analysis and Flux Calculation:
-
Correct the measured MIDs for the natural abundance of 13C.
-
Utilize 13C-MFA software (e.g., METRAN, INCA, OpenFlux) to estimate intracellular metabolic fluxes by fitting the experimental data (MIDs and any measured extracellular fluxes like glucose uptake and lactate secretion) to a computational metabolic model.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of carbon atoms from different tracers is crucial for interpreting labeling data. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the differential labeling patterns of key metabolic pathways.
Conclusion
The validation of computational metabolic models with experimental data is a critical step in systems biology and drug discovery. 13C-Metabolic Flux Analysis provides the necessary quantitative data to refine and confirm these models. While this compound is a viable tracer, computational analyses suggest that for a comprehensive understanding of central carbon metabolism, particularly glycolysis and the Pentose Phosphate Pathway, other tracers like [1,2-13C2]glucose may offer superior precision. For detailed analysis of the TCA cycle, [U-13C6]glucose is often preferred.
The choice of the optimal 13C-glucose tracer ultimately depends on the specific biological question and the metabolic pathways of primary interest. For researchers aiming to validate and refine computational models, a thoughtful tracer selection, based on both computational predictions and available experimental evidence, will yield the most informative and reliable data. The protocols and comparative insights provided in this guide serve as a valuable resource for designing and implementing robust 13C-MFA studies.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucose-¹³C-4 vs. Radiolabeled Glucose: A Comparative Guide for Metabolic Research
For researchers, scientists, and drug development professionals, the choice of tracer is a critical decision in designing experiments to probe glucose metabolism. This guide provides an objective comparison of stable isotope-labeled D-Glucose-¹³C-4 and radiolabeled glucose analogues, supported by experimental data, to facilitate informed selection for specific research applications.
The fundamental difference between these two powerful tools lies in the nature of their isotopic label. D-Glucose-¹³C-4 incorporates a stable, non-radioactive heavy isotope of carbon, ¹³C. In contrast, radiolabeled glucose contains a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), which undergoes radioactive decay. This distinction dictates their primary applications, detection methods, safety considerations, and the nature of the data they provide.
At a Glance: Key Differences
| Feature | D-Glucose-¹³C-4 (Stable Isotope) | Radiolabeled Glucose (e.g., ¹⁴C-Glucose) |
| Primary Application | Metabolic Flux Analysis (MFA)[1][2] | High-sensitivity tracer detection, imaging (e.g., PET), and uptake studies[3] |
| Information Provided | Detailed carbon transition information for quantifying relative pathway fluxes[2] | Localization and concentration of the tracer; a measure of uptake[4] |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Scintillation Counting, Autoradiography, PET/SPECT imaging |
| Sensitivity | Lower intrinsic sensitivity | Very high sensitivity, capable of detecting picomolar to nanomolar concentrations |
| Safety | Non-radioactive, no ionizing radiation exposure | Involves ionizing radiation, requiring specialized handling and disposal |
| In Vivo Human Studies | Feasible and widely used | Limited due to radiation exposure |
| Cost | ¹³C-labeled compounds can be expensive | Can be less expensive for certain applications, but disposal costs can be high |
| Tracer Stability | Stable isotope, does not decay | Radioactive isotope with a defined half-life |
Performance Comparison: Experimental Data
A direct comparison of exogenous carbohydrate oxidation measured simultaneously with [U-¹³C]glucose and [U-¹⁴C]glucose in healthy male subjects during exercise revealed a significant difference between the two tracers.
| Parameter | [U-¹³C]Glucose | [U-¹⁴C]Glucose | Key Finding |
| Exogenous Carbohydrate Oxidation | Significantly greater | Lower | A 15 ± 4% difference was observed, with the absolute difference increasing with the magnitude of carbohydrate oxidation. |
This study highlights that while both tracers can be used to quantify metabolic processes, the choice of isotope can influence the quantitative outcome. The discrepancy's exact cause remains to be fully understood, but it underscores the importance of consistency in tracer selection within a study.
Key Applications and Methodologies
D-Glucose-¹³C-4 for Metabolic Flux Analysis (MFA)
D-Glucose-¹³C-4 is the tracer of choice for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify the rates of intracellular metabolic reactions. By tracing the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the relative activities of pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Experimental Protocol: ¹³C-Metabolic Flux Analysis
-
Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium to ensure metabolic and isotopic steady state.
-
Introduce the ¹³C-labeled glucose (e.g., D-Glucose-¹³C-4) into the medium. The specific labeling pattern of the glucose (e.g., uniformly labeled, position-specific) is chosen based on the pathways of interest.
-
Incubate the cells for a predetermined time to allow for the incorporation of the ¹³C label into intracellular metabolites.
-
-
Metabolite Extraction (Quenching):
-
Rapidly quench metabolic activity by, for example, placing the culture plate on dry ice.
-
Add a cold extraction solvent (e.g., 80% methanol at -80°C) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the extracts using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extracts in a suitable solvent.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distributions (MIDs) of the metabolites of interest.
-
-
Data Analysis:
-
Correct the measured MIDs for the natural abundance of ¹³C.
-
Use computational software to fit the experimental MIDs to a metabolic model, allowing for the estimation of intracellular fluxes.
-
Radiolabeled Glucose for Uptake and Imaging Studies
Radiolabeled glucose is highly valuable for its exceptional sensitivity, making it ideal for studies where the concentration of the tracer is very low. A primary application is in medical imaging, particularly Positron Emission Tomography (PET) using ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), to visualize glucose uptake in tissues, which is particularly useful in oncology to detect tumors that exhibit the Warburg effect.
Experimental Protocol: Radiolabeled Glucose Uptake Assay
-
Cell Culture and Treatment:
-
Culture cells under desired experimental conditions.
-
Wash cells with a glucose-free buffer.
-
-
Radiolabeled Glucose Incubation:
-
Incubate the cells with a medium containing the radiolabeled glucose (e.g., ¹⁴C-glucose or ³H-2-deoxyglucose) for a specific time at a controlled temperature.
-
-
Termination of Uptake:
-
Remove the incubation medium and rapidly wash the cells with an ice-cold stop solution to halt glucose transport.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells to release the intracellular contents.
-
Add a scintillation cocktail to the cell lysate.
-
Quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration or cell number to determine the rate of glucose uptake.
-
Visualization of Key Pathways and Workflows
Insulin Signaling Pathway and Glucose Metabolism
The insulin signaling pathway is a critical regulator of glucose uptake and metabolism. Both D-Glucose-¹³C-4 and radiolabeled glucose can be used to study the effects of insulin signaling on glucose flux through various metabolic pathways.
Caption: Insulin signaling pathway leading to glucose uptake and metabolism.
General Experimental Workflow: Isotope Tracing
The following diagram illustrates a generalized workflow for metabolic tracing experiments, highlighting the divergence in the analytical phase for stable and radioactive isotopes.
Caption: Generalized workflow for stable and radioisotope tracing experiments.
Conclusion
Both D-Glucose-¹³C-4 and radiolabeled glucose are invaluable tools for investigating glucose metabolism. The choice between them is dictated by the specific research question. For detailed, quantitative analysis of metabolic pathway fluxes, the rich positional information provided by D-Glucose-¹³C-4 and analyzed by mass spectrometry or NMR is unparalleled. For applications requiring high sensitivity to detect and quantify glucose uptake or visualize its distribution in vivo, the strong signal from radiolabeled glucose is the preferred method. For many research endeavors, a combination of both techniques can provide a more comprehensive understanding of metabolic processes.
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Dynamic Imaging of Glucose and Lactate Metabolism by 13C-MRS without Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of D-Glucose-13C-4: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of D-Glucose-13C-4, a non-hazardous, isotopically labeled monosaccharide commonly used in metabolic research. The following procedures are designed to ensure the safe and compliant disposal of this compound in a laboratory setting.
Core Disposal Principles
The disposal of this compound is primarily governed by its non-hazardous nature. The presence of the stable carbon-13 isotope does not impart any special disposal requirements beyond those for standard D-Glucose. The fundamental principle is to adhere to all federal, state, and local environmental regulations.[1][2]
Step-by-Step Disposal Procedure
1. Purity Assessment: Before initiating disposal, it is crucial to determine if the this compound waste is contaminated with any hazardous materials.
2. Uncontaminated this compound:
-
Solid Waste: Small quantities of pure, uncontaminated solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.
-
Aqueous Solutions: Dilute aqueous solutions of uncontaminated this compound can generally be disposed of down the sanitary sewer system. It is recommended to flush the drain with a copious amount of water to ensure adequate dilution.
3. Contaminated this compound:
If the this compound waste is mixed with hazardous materials, it must be managed as hazardous waste.
-
Segregation: Keep the contaminated this compound waste separate from non-hazardous waste streams.
-
Labeling: Clearly label the waste container with its contents, including the names and concentrations of all components.
-
Storage: Store the hazardous waste in a designated satellite accumulation area in a compatible, sealed container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[1][2]
4. Container Decontamination:
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The resulting rinsate should be disposed of following the guidelines for aqueous solutions. Once decontaminated, the containers can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Emergency Procedures
In the event of a spill:
-
Containment: Sweep up and shovel the solid material.[1]
-
Collection: Keep the spilled material in suitable, closed containers for disposal.
-
Ventilation: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety goggles.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling D-Glucose-13C-4
For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for D-Glucose-13C-4, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a stable, non-radioactive isotope-labeled sugar, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.[1][2][3][4]
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect eyes from potential dust particles.[1] |
| Hand Protection | Disposable nitrile gloves | Minimum requirement for handling. It is advisable to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory coat | Standard practice to protect skin and clothing from potential spills. |
| Respiratory Protection | NIOSH/CEN approved respirator | Recommended when there is a potential for dust formation or when working in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured workflow ensures both safety and the integrity of the experiment.
1. Pre-Handling Preparation:
-
Hazard Assessment: Before starting any procedure, perform a risk assessment specific to your experiment.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and labeled waste containers are readily accessible.
-
Work Area: Prepare a clean, designated area for handling the compound. For procedures that may generate dust, a chemical fume hood should be utilized.
2. Handling the Solid Compound:
-
Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. To minimize dust creation, handle the powder gently. If dust is generated, ensure proper ventilation or use respiratory protection.
-
Solution Preparation: When preparing a solution, slowly add the solid this compound to the solvent to avoid splashing.
3. Storage:
-
Keep the container tightly closed.
-
Store at room temperature, away from light and moisture.
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintain a safe laboratory environment and comply with regulations.
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled waste container.
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, clearly labeled waste container. Do not pour solutions down the drain unless permitted by your institution's and local regulations.
Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with "this compound Waste" and any solvents used.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal environmental regulations. It is best practice to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal. Surplus and non-recyclable solutions should be offered to a licensed disposal company. This compound is not classified as dangerous goods for transport.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 181.15 g/mol |
| Appearance | White, crystalline powder |
| Storage Temperature | Room temperature |
| Oral LD50 (Rat) | 25800 mg/kg (for D-Glucose) |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
